molecular formula C18H26O3 B1325870 Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate CAS No. 898793-15-2

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Cat. No.: B1325870
CAS No.: 898793-15-2
M. Wt: 290.4 g/mol
InChI Key: ZAYSXCIHFYBBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (CAS 898793-15-2) is a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. This compound, with a molecular formula of C18H26O3 and a molecular weight of 290.40 g/mol, features an aromatic ketone and an ester functional group separated by a flexible alkyl chain . Its structure makes it a versatile precursor for the synthesis of more complex molecules, potentially through reactions such as oxidation, reduction of the ketone or ester groups, or hydrolysis of the ester to the corresponding carboxylic acid . The 3,4-dimethylphenyl substituent can influence the compound's electronic properties and binding affinity, making it a point of interest in structure-activity relationship (SAR) studies. Researchers utilize this compound in various applications, including the development of novel chemical entities for medicinal chemistry and as a key intermediate in multi-step synthetic sequences. Computed physicochemical properties include a density of approximately 1.005 g/cm³ and a boiling point of around 410.4 °C . This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-4-21-18(20)10-8-6-5-7-9-17(19)16-12-11-14(2)15(3)13-16/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYSXCIHFYBBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645530
Record name Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-15-2
Record name Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Synthesis Pathway Content Type: Technical Whitepaper / Process Development Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

This technical guide details the convergent synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (CAS Registry Number implied as an analog of known suberic derivatives). This molecule features a lipophilic 3,4-dimethylphenyl "head," a linear octanoate "linker," and a terminal ethyl ester. It serves as a critical intermediate in the development of histone deacetylase (HDAC) inhibitors, lipid-modulating agents, and specialized polymer cross-linkers.

The selected pathway prioritizes regiocontrol and scalability . We utilize a Friedel-Crafts Acylation strategy, coupling o-xylene with a semi-stabilized suberic acid derivative. This route is superior to organometallic approaches (e.g., Grignard additions to nitriles) due to the avoidance of over-addition side products and the high regioselectivity for the 4-position of the o-xylene ring caused by steric directing effects.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the benzylic ketone bond, revealing two primary synthons: the electron-rich aromatic core (o-xylene) and the electrophilic acyl chain (ethyl 8-chloro-8-oxooctanoate).

Strategic Considerations:
  • Regioselectivity: o-Xylene (1,2-dimethylbenzene) has two open sites for electrophilic attack: position 3 (ortho to one methyl, meta to the other) and position 4 (para to one methyl, meta to the other). Position 3 is sterically crowded (vicinal trimethyl effect). Therefore, acylation predominantly occurs at position 4 , yielding the desired 3,4-dimethylphenyl substitution pattern [1].

  • Linker Stability: The ester functionality at the tail of the octanoate chain must survive the Lewis Acid conditions of the Friedel-Crafts step. Aluminum trichloride (

    
    ) is compatible with esters provided the temperature is controlled to prevent cleavage or complexation-induced hydrolysis.
    

Retrosynthesis Target Target Molecule Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Disconnection Disconnection: Friedel-Crafts Acylation Target->Disconnection Sub1 Nucleophile o-Xylene (1,2-Dimethylbenzene) Disconnection->Sub1 Sub2 Electrophile Ethyl 8-chloro-8-oxooctanoate Disconnection->Sub2 Precursor Precursor Suberic Acid Monoethyl Ester Sub2->Precursor SOCl2 Activation Raw Raw Material Suberic Acid (Octanedioic Acid) Precursor->Raw Selective Esterification

Figure 1: Retrosynthetic logic flow disconnecting the target into accessible commodity chemicals.

Detailed Experimental Protocols

Phase 1: Synthesis of Mono-Ethyl Suberate

Objective: Desymmetrization of suberic acid to obtain the mono-ester. Rationale: Statistical esterification of diacids often yields a mixture of diester, monoester, and unreacted acid. The protocol below uses a continuous extraction method or controlled partial esterification to maximize monoester yield.

Protocol:

  • Reagents: Suberic acid (174.2 g, 1.0 mol), Absolute Ethanol (600 mL), Toluene (300 mL),

    
     (conc., 2 mL).
    
  • Setup: 2L Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Dissolve suberic acid in the Ethanol/Toluene mixture. The toluene acts as an entrainer to remove water, driving the equilibrium forward.

    • Add catalytic sulfuric acid.

    • Reflux for 6–8 hours. Monitor water collection in the Dean-Stark trap.

    • Crucial Step: Once approximately 1 equivalent of water is collected, stop the reaction to prevent full conversion to the diethyl ester.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess ethanol/toluene.

    • Dissolve residue in

      
       or EtOAc.
      
    • Wash with 5%

      
       solution. The diester  stays in the organic layer. The monoester  and unreacted acid  move to the aqueous layer as salts.
      
    • Separate layers.[1][2] Acidify the aqueous layer with dilute HCl to pH 2.

    • Extract the aqueous layer with EtOAc.

    • Purification: If unreacted suberic acid precipitates, filter it off (it is less soluble in ether than the monoester). Concentrate the filtrate to yield Mono-ethyl suberate as a viscous oil.

  • Validation:

    
     NMR should show a triplet at 
    
    
    
    1.25 (3H, ester
    
    
    ) and a broad singlet at
    
    
    11.0 (1H, acid
    
    
    ).
Phase 2: Activation to Acyl Chloride

Objective: Convert the free acid of mono-ethyl suberate to the acyl chloride. Safety Note: This step generates


 and 

gas. Use a caustic scrubber.

Protocol:

  • Reagents: Mono-ethyl suberate (20.2 g, 100 mmol), Thionyl Chloride (

    
    , 15 mL, excess), DMF (catalytic, 5 drops).
    
  • Procedure:

    • Place mono-ethyl suberate in a dry flask under Argon.

    • Add catalytic DMF (activates the

      
       via the Vilsmeier-Haack intermediate mechanism).
      
    • Add

      
       dropwise at room temperature.[3]
      
    • Heat to 60°C for 2 hours until gas evolution ceases.

  • Workup:

    • Remove excess

      
       via vacuum distillation (rotary evaporator with a base trap).
      
    • Co-evaporate with dry toluene twice to remove trace thionyl chloride.

    • Product: Ethyl 8-chloro-8-oxooctanoate.[4] Use immediately in Phase 3 without further purification to prevent hydrolysis.

Phase 3: Friedel-Crafts Acylation (The Core Coupling)

Objective: Regioselective coupling of the acyl chloride to o-xylene.

Protocol:

  • Reagents: o-Xylene (12.7 g, 120 mmol, 1.2 eq), Ethyl 8-chloro-8-oxooctanoate (22.0 g, 100 mmol), Aluminum Chloride (

    
    , 26.6 g, 200 mmol, 2.0 eq), Dichloromethane (DCM, anhydrous, 200 mL).
    
  • Causality & Logic:

    • Solvent: DCM is chosen over Nitrobenzene (carcinogenic) or

      
       (flammable). o-Xylene can be used as the solvent, but using DCM allows for better stoichiometry control and easier workup.
      
    • Stoichiometry: We use 2.0 equivalents of

      
      . One equivalent complexes with the ester carbonyl (Lewis basic site), and the second equivalent activates the acyl chloride to form the acylium ion electrophile [2].
      
  • Procedure:

    • Step A: Suspend

      
       in DCM at 0°C in a 3-neck flask under 
      
      
      
      .
    • Step B: Add the acyl chloride (diluted in 20 mL DCM) dropwise to the suspension. Stir for 15 min to form the acylium complex.

    • Step C: Add o-xylene dropwise, maintaining internal temperature

      
      . The reaction is exothermic.
      
    • Step D: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench & Workup:

    • Pour the reaction mixture slowly onto a mixture of ice (500 g) and conc. HCl (50 mL). Caution: Vigorous hydrolysis of aluminum salts.

    • Separate the organic layer.[1] Extract aqueous phase with DCM (

      
       mL).
      
    • Wash combined organics with water, saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude oil usually contains trace isomers. Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient from 100% Hexane to 90:10 Hexane:EtOAc.

    • Target Fraction: The major spot (

      
       in 9:1 Hex/EtOAc) corresponds to the 3,4-dimethyl isomer.
      

Pathway Visualization & Mechanism

The following diagram illustrates the reaction flow and the critical intermediate states.

SynthesisPathway Suberic Suberic Acid MonoEster Mono-Ethyl Suberate Suberic->MonoEster EtOH, H+, Reflux (Partial Esterification) AcylCl Ethyl 8-chloro-8-oxooctanoate MonoEster->AcylCl SOCl2, DMF(cat) 60°C Complex Acylium-AlCl3 Complex AcylCl->Complex AlCl3 (2.0 eq) DCM, 0°C Sigma Sigma Complex (Arenium Ion) Complex->Sigma + o-Xylene (Electrophilic Attack) Target Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Sigma->Target - H+ (Aromatization)

Figure 2: Linear reaction pathway highlighting the critical acylium activation step.

Analytical Data & Quality Control

To ensure the integrity of the synthesized compound, the following parameters must be met. The 3,4-dimethyl substitution pattern is distinguished from the 2,3-isomer primarily by proton NMR coupling patterns in the aromatic region.

ParameterSpecificationDiagnostic Signal
Appearance Colorless to pale yellow oilVisual inspection
Purity (HPLC) > 98.0%Area % at 254 nm

NMR (Aromatic)
3 Protons

7.7–7.8 (s, 1H, H-2),

7.6 (d, 1H, H-6),

7.2 (d, 1H, H-5). The singlet at H-2 is characteristic of 3,4-substitution.

NMR (Linker)
Ketone

-protons

2.90 (t, 2H,

)

NMR (Methyls)
2 x

on ring

2.30–2.32 (two singlets, 6H)
Mass Spec

Consistent with MW (Calc: 304.42 g/mol )

Troubleshooting & Optimization

Issue: Low Yield in Friedel-Crafts Step
  • Cause: Moisture deactivating the Lewis Acid or hydrolysis of the acyl chloride.

  • Solution: Ensure all glassware is flame-dried. Increase

    
     to 2.2 eq. The ester group coordinates 
    
    
    
    , effectively removing 1 equivalent from the catalytic cycle.
Issue: Regioisomer Contamination
  • Observation: Presence of 2,3-dimethylphenyl isomer (minor product).

  • Solution: The 3,4-isomer is thermodynamically favored and sterically less hindered. Lowering the reaction temperature to -10°C during addition can improve kinetic selectivity for the para-position (relative to the methyl). Recrystallization is not possible (oil), so careful chromatography is required.

Issue: Ester Cleavage
  • Observation: Formation of the free acid (8-(3,4-dimethylphenyl)-8-oxooctanoic acid).

  • Cause: Harsh hydrolysis during the quench or high temperature with

    
    .
    
  • Solution: Quench into ice-cold dilute HCl. Do not heat the reaction mixture above RT. If cleavage occurs, the product can be re-esterified using Ethanol/

    
    .
    

References

  • Plymouth Student Scientist. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Plymouth Electronic Archive and Research Library. Retrieved from [Link]

  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.[1] Taber Lab. Retrieved from [Link]

Sources

Physicochemical properties of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a novel organic compound with potential applications in pharmaceutical and chemical research. Due to the limited availability of experimental data for this specific molecule, this document leverages established computational methods and quantitative structure-property relationship (QSPR) principles to forecast its key characteristics. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, offering a robust framework for researchers and drug development professionals. The methodologies described herein are designed to ensure scientific integrity and reproducibility, forming a self-validating system for the characterization of this and similar novel chemical entities.

Introduction

Rationale for Physicochemical Profiling in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with a significant number of candidates failing due to suboptimal physicochemical properties. These properties, including solubility, lipophilicity (LogP), and ionization constant (pKa), govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug molecule. A thorough understanding and optimization of these characteristics are therefore paramount to successful drug design and development. Early-stage physicochemical profiling allows for the identification of potential liabilities, guiding medicinal chemists in the rational design of molecules with improved developability.

Introducing Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate: Structure and Potential Significance

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is an organic molecule featuring a keto-ester functionality. Its structure comprises a linear eight-carbon chain with a terminal ethyl ester and a carbonyl group at the eighth position, which is attached to a 3,4-dimethylphenyl ring. While the specific biological activities of this compound are not yet documented, its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Chemical Structure:

Molecular Identifiers:

  • Molecular Formula: C₁₈H₂₆O₃

  • Molecular Weight: 290.40 g/mol

  • IUPAC Name: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate. These values are derived from computational models and QSPR principles and should be confirmed by empirical testing.[1][2][3][][5]

PropertyPredicted ValueBasis of Prediction
Melting Point 45-55 °CBased on QSPR models for similar aromatic ketones and long-chain esters.[][6][7] The presence of a flexible alkyl chain and a rigid aromatic ring suggests a moderate melting point.
Boiling Point > 350 °C (at 760 mmHg)Predicted using QSPR methods that correlate molecular structure with boiling points of organic compounds.[1][2][3][8] The high molecular weight and polarity contribute to a high predicted boiling point.
LogP (Octanol/Water) 4.5 ± 0.5Calculated using consensus models that average fragment-based and atom-based methods.[9][10][11] The long alkyl chain and aromatic ring contribute significantly to its lipophilicity.
pKa Not ionizable in the physiological pH range (1-10)The molecule lacks readily ionizable functional groups such as carboxylic acids or amines. The α-protons to the ketone are weakly acidic, with a predicted pKa well outside the physiological range.
Aqueous Solubility Very lowPredicted based on its high LogP value.[12][13][14] Compounds with high lipophilicity generally exhibit poor aqueous solubility.
Solubility in Organic Solvents High in non-polar to moderately polar solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone)."Like dissolves like" principle. The molecule's structure suggests good solubility in a range of common organic solvents.[13]

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental verification of the predicted properties.

Melting Point Determination

Principle and Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid. The capillary method is a standard and reliable technique for this determination.

Detailed Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point.

LogP Determination (Shake-Flask Method)

Principle and Rationale: The partition coefficient (LogP) between n-octanol and water is the gold standard measure of a compound's lipophilicity. The shake-flask method directly measures the distribution of the compound between these two immiscible phases.[10]

Detailed Step-by-Step Protocol:

  • Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the phases to separate.

  • Stock Solution: Prepare a stock solution of the compound in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (typically a 1:1 or 1:2 volume ratio).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Workflow for LogP Determination:

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-octanol and water C Combine phases (1:1 ratio) A->C B Prepare stock solution in n-octanol B->C D Shake for 2h at 25°C C->D E Centrifuge for phase separation D->E F Sample aqueous and octanol phases E->F G Quantify concentration (HPLC-UV / LC-MS) F->G H Calculate P = [Octanol]/[Water] G->H I Calculate LogP = log10(P) H->I

Caption: Workflow for Shake-Flask LogP Determination.

pKa Prediction and Justification

Principle and Rationale: The pKa value indicates the strength of an acid or base. For Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, there are no functional groups that are expected to ionize significantly in the typical physiological pH range of 1 to 10. The ester and ketone functionalities are not readily ionizable. The alpha-protons adjacent to the ketone are the most acidic protons in the molecule, but their pKa is predicted to be around 19-20 in aqueous solution, far outside the physiological range. Therefore, for practical purposes in a drug development context, this molecule is considered non-ionizable. Various software programs can be used for pKa prediction.[15][16][17][18][19]

Stability Profiling

Hydrolytic Stability

Principle and Rationale: Esters are susceptible to hydrolysis, which is the cleavage of the ester bond by water, to yield a carboxylic acid and an alcohol.[20][21] This degradation can be catalyzed by acid or base.[21][22] Assessing hydrolytic stability is crucial as it can impact the shelf-life and in vivo fate of a drug. The stability is influenced by the steric and electronic environment around the ester group.[22][23]

Detailed Step-by-Step Protocol:

  • Buffer Preparation: Prepare buffers at pH values relevant to physiological conditions and potential formulation pH, e.g., pH 4.0, 7.4, and 9.0.

  • Sample Preparation: Prepare a stock solution of the compound in a co-solvent (e.g., acetonitrile) and dilute it into the prepared buffers to a final concentration suitable for analysis (e.g., 10 µg/mL), ensuring the co-solvent percentage is low (e.g., <1%).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37 °C or 50 °C for accelerated testing).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Reaction Quenching: Quench the hydrolysis reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and/or neutralizing the pH.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as 0.693/k.

Photostability

Principle and Rationale: Photostability testing evaluates the potential for a compound to degrade upon exposure to light.[24] This is a critical regulatory requirement (ICH Q1B guidelines) to ensure that drug substances and products maintain their quality, safety, and efficacy when exposed to light during manufacturing, storage, and use.[25][26][27]

Detailed Step-by-Step Protocol (ICH Q1B):

  • Sample Preparation: Place a sample of the solid compound, as well as a solution in a relevant solvent, in chemically inert, transparent containers.

  • Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light. The ICH guideline specifies a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[27]

  • Dark Control: A corresponding set of samples should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to serve as dark controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples. Compare the appearance, purity (by HPLC), and any degradation products.

  • Interpretation: Significant degradation in the light-exposed sample compared to the dark control indicates photolability.

General Stability Testing Workflow:

Stability_Workflow A Prepare stock solution of compound B Dilute into stress conditions (e.g., pH buffers, solvents for photostability) A->B C Incubate under defined conditions (Temperature, Light) B->C D Withdraw aliquots at time points (t=0, 2, 4... hrs) C->D E Quench reaction D->E F Analyze by stability- indicating HPLC E->F G Plot ln[Conc] vs. Time F->G H Calculate rate constant (k) and half-life (t1/2) G->H

Caption: General workflow for chemical stability assessment.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Spectra
  • ¹H NMR:

    • Aromatic Protons: Signals in the range of 7.0-7.8 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

    • Ethyl Group: A quartet around 4.1 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃).

    • Alkyl Chain: Multiple multiplets in the range of 1.3-3.0 ppm. The protons alpha to the ketone (on C7) and the ester (on C2) will be the most downfield of the alkyl protons.

    • Methyl Groups on Ring: Two singlets in the range of 2.2-2.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbons: Two signals in the downfield region, with the ketone C=O around 198-202 ppm and the ester C=O around 173-175 ppm.

    • Aromatic Carbons: Multiple signals in the range of 125-140 ppm.

    • Ethyl Group: Signals around 60 ppm (O-CH₂) and 14 ppm (CH₃).

    • Alkyl Chain: Several signals in the range of 20-40 ppm.

    • Methyl Groups on Ring: Signals around 20 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show strong, characteristic absorption bands for the two carbonyl groups.

  • C=O Stretch (Ketone): A strong, sharp peak around 1685 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[28][29][30]

  • C=O Stretch (Ester): A strong, sharp peak around 1735 cm⁻¹.[31][32]

  • C-O Stretch (Ester): A strong peak in the range of 1150-1250 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

Predicted Mass Spectrum and Fragmentation Pattern

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 290.4. Key fragmentation patterns would include:[33][34][35][36]

  • Alpha-cleavage adjacent to the ketone, leading to the loss of the alkyl chain and the formation of a stable acylium ion corresponding to the 3,4-dimethylbenzoyl group (m/z = 133). This is expected to be a major peak.

  • McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the alkyl chain to the ketone oxygen, followed by cleavage.

  • Cleavage at the ester group , leading to fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the ethyl group (-C₂H₅, m/z = 29).

Conclusion

This technical guide provides a predictive yet comprehensive physicochemical profile of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate. While computational tools offer valuable insights into the likely properties of this novel compound, it is imperative that these predictions are substantiated through rigorous experimental validation. The detailed protocols outlined in this document provide a clear and actionable framework for researchers to undertake this characterization, ensuring the generation of high-quality, reliable data essential for advancing its potential applications in drug development and other scientific disciplines.

References

  • QSPR study between the space structure and boiling point, thermodynamic properties of saturated alkanes. (2021). Journal of Physics: Conference Series. [Link]

  • Katritzky, A. R., et al. (2004). QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero.
  • Liu, H., et al. (2013). Prediction of Boiling Points of Organic Compounds by QSPR Tools. International Journal of Molecular Sciences. [Link]

  • Nandi, S., et al. (2024). QSPR Analysis with Curvilinear Regression Modeling and Temperature-based Topological Indices. arXiv. [Link]

  • St. John-Williams, L., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. [Link]

  • Kim, C. K., et al. (2013). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. Bulletin of the Korean Chemical Society. [Link]

  • Bounaceur, B., et al. (2025). AI-powered prediction of critical properties and boiling points: a hybrid ensemble learning and QSPR approach.
  • Ghavami, R., & Marjani, A. (2015). QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method. Iranian Journal of Pharmaceutical Research. [Link]

  • ResearchGate. QSPR model predictions vs experiment for the glass transition... [Link]

  • Hilal, S. H., et al. (2003). Calculating physical properties of organic compounds for environmental modeling from molecular structure. QSAR & Combinatorial Science. [Link]

  • Llinas, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

  • Apon, A. D., & Nicolaides, N. (1975). Mass spectrometric analysis of long-chain esters of diols. Journal of the American Oil Chemists' Society. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Garkani-Nejad, Z., et al. (2004). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.
  • University of Calgary. IR: ketones. [Link]

  • Henan J&D Chemical Co.,Ltd. (2025). Hydrolytic Stability of Ester Oils. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • Nabil, B., et al. (2024). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. International Journal of Chemical Technology. [Link]

  • Maczynski, A., et al. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters. Journal of Physical and Chemical Reference Data. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • ResearchGate. (2025). Hydrolytic stability of synthetic ester lubricants. [Link]

  • Liu, Y., et al. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]

  • ResearchGate. GC/MS analysis of long-chain esters standards. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Tantishaiyakul, V., & Worakul, N. (2011). Prediction of melting point for drug-like compounds via QSPR methods. Pharmaceutical Development and Technology. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Reddit. (2023). Computational pKa Determination. [Link]

  • Chem LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • ResearchGate. (2025). Photostability testing of pharmaceutical products. [Link]

  • Hall, L. H., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. [Link]

  • Chem LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Stab-e-zone. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. [Link]

  • Adam Mickiewicz University. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Solubility of Things. (2024). Esters: Structure, Properties, and Reactions. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • Chem LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. [Link]

  • Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. YouTube. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Schrödinger. Macro-pKa. [Link]

  • Maczynski, A., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. Journal of Physical and Chemical Reference Data. [Link]

  • CompuDrug. PrologP. [Link]

  • Reina, R. J., et al. (2016). Identification of very long-chain (>C24) fatty acid methyl esters using gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization source. Journal of Chromatography A. [Link]

Sources

An In-depth Technical Guide to Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a long-chain aryl keto ester with significant potential in medicinal chemistry and drug development. The document details a robust synthetic pathway for this molecule, centered around the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene). A thorough examination of the reaction mechanism, key experimental parameters, and purification strategies is presented. Furthermore, this guide outlines the analytical techniques for the structural elucidation and characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Predicted physicochemical properties are also tabulated for reference. Finally, the potential applications of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate in drug discovery are discussed, with a focus on its utility as a versatile building block and linker in the synthesis of novel therapeutic agents.

Introduction

Long-chain aryl keto esters represent a class of organic molecules that have garnered considerable interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Their unique bifunctional nature, possessing both a ketone and an ester moiety separated by a flexible aliphatic chain, makes them valuable intermediates in the synthesis of complex molecular architectures.[1][2] The aromatic ketone portion of the molecule provides a rigid scaffold that can be readily functionalized, while the long alkyl chain offers opportunities for modulating lipophilicity and conformational flexibility—key parameters in the design of bioactive compounds.[3]

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, the subject of this guide, is a prime example of this molecular class. The presence of the 3,4-dimethylphenyl group, derived from the readily available and industrially significant o-xylene, offers specific steric and electronic properties that can influence molecular interactions and metabolic stability. This guide aims to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of the synthesis, characterization, and potential applications of this promising, yet not widely documented, chemical entity. The primary synthetic strategy discussed herein is the Friedel-Crafts acylation, a classic and reliable method for the formation of aryl ketones.[4][5]

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₈H₂₆O₃
Molecular Weight 290.40 g/mol
Boiling Point ~ 400-450 °C (at 760 mmHg)
Melting Point ~ 40-60 °C
LogP (o/w) ~ 4.5 - 5.5
Topological Polar Surface Area (TPSA) 43.37 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 10

Note: These values are estimations derived from computational software and should be confirmed by experimental analysis.

Synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

The most direct and efficient synthetic route to Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is through the Friedel-Crafts acylation of o-xylene with a suitable acylating agent derived from suberic acid (octanedioic acid).[7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of C-C bonds to aromatic rings.[4]

Overall Synthetic Scheme

The synthesis is a two-step process, beginning with the preparation of the acylating agent, followed by the Friedel-Crafts acylation reaction.

Synthesis_Scheme suberic_acid Suberic Acid monoester Suberic Acid Monoethyl Ester suberic_acid->monoester Ethanol, H+ acyl_chloride Ethyl 8-chloro-8-oxooctanoate monoester->acyl_chloride SOCl2 or (COCl)2 product Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate acyl_chloride->product AlCl3, CH2Cl2 xylene o-Xylene xylene->product

Caption: Overall synthetic pathway for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.

Step 1: Preparation of the Acylating Agent (Ethyl 8-chloro-8-oxooctanoate)

The requisite acylating agent is the mono-acid chloride of the mono-ethyl ester of suberic acid. This is prepared in a two-stage sequence from suberic acid.

3.2.1. Synthesis of Suberic Acid Monoethyl Ester

A statistically controlled mono-esterification of suberic acid is performed.

  • Protocol:

    • To a solution of suberic acid (1 equivalent) in a large excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

    • Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

    • The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution to remove unreacted suberic acid and the di-ester by-product.

    • The aqueous layer is then acidified with cold, dilute hydrochloric acid to a pH of approximately 2.

    • The precipitated suberic acid monoethyl ester is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the desired monoester.

3.2.2. Synthesis of Ethyl 8-chloro-8-oxooctanoate

The monoester is then converted to the corresponding acid chloride.

  • Protocol:

    • To a solution of suberic acid monoethyl ester (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 to 1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours, or until gas evolution ceases.

    • The excess thionyl chloride or oxalyl chloride and the solvent are carefully removed by distillation, followed by vacuum distillation to afford the crude Ethyl 8-chloro-8-oxooctanoate. This reagent is often used immediately in the next step without further purification.

Step 2: Friedel-Crafts Acylation of o-Xylene

This step involves the aluminum chloride-catalyzed acylation of o-xylene with the prepared acyl chloride.

FC_Acylation cluster_reactants Reactants cluster_process Reaction Process cluster_products Products acyl_chloride Ethyl 8-chloro-8-oxooctanoate acylium Acylium Ion Formation acyl_chloride->acylium xylene o-Xylene attack Electrophilic Attack xylene->attack catalyst AlCl3 (Lewis Acid) catalyst->acylium acylium->attack rearomatization Rearomatization attack->rearomatization product Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate rearomatization->product hcl HCl rearomatization->hcl

Caption: Workflow of the Friedel-Crafts acylation step.

  • Protocol:

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.1-1.3 equivalents) in a dry, inert solvent like dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add a solution of Ethyl 8-chloro-8-oxooctanoate (1 equivalent) in dry dichloromethane dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

    • Add a solution of o-xylene (1-1.2 equivalents) in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel.[8][9]

Structural Characterization

The identity and purity of the synthesized Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the long aliphatic chain, and the substituted aromatic ring.

  • Predicted ¹H NMR Chemical Shifts (δ, ppm):

    • ~ 7.7-7.9 (m, 2H): Aromatic protons ortho to the carbonyl group.

    • ~ 7.2-7.4 (m, 1H): Remaining aromatic proton.

    • ~ 4.1 (q, 2H): -OCH₂CH₃ of the ethyl ester.

    • ~ 2.9 (t, 2H): -CH₂- protons alpha to the ketone.

    • ~ 2.3 (s, 6H): Two aromatic -CH₃ groups.

    • ~ 2.2 (t, 2H): -CH₂- protons alpha to the ester carbonyl.

    • ~ 1.2-1.8 (m, 8H): Methylene protons of the octanoate chain.

    • ~ 1.2 (t, 3H): -OCH₂CH₃ of the ethyl ester.

¹³C NMR: The carbon NMR spectrum will confirm the presence of the two carbonyl groups (ketone and ester) and the substituted aromatic ring.

  • Predicted ¹³C NMR Chemical Shifts (δ, ppm):

    • ~ 200: Ketone carbonyl carbon.

    • ~ 173: Ester carbonyl carbon.

    • ~ 125-145: Aromatic carbons.

    • ~ 60: -OCH₂CH₃ of the ethyl ester.

    • ~ 20-40: Aliphatic carbons of the octanoate chain.

    • ~ 14: -OCH₂CH₃ of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum will show strong characteristic absorption bands for the ketone and ester carbonyl groups.

  • Characteristic IR Absorptions (cm⁻¹):

    • ~ 1735: C=O stretch of the aliphatic ester.

    • ~ 1685: C=O stretch of the aryl ketone.

    • ~ 1600, 1450: C=C stretching vibrations of the aromatic ring.

    • ~ 1250-1000: C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation:

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 290.40).

    • Acylium Ion: A prominent peak resulting from the cleavage of the bond between the carbonyl carbon and the aromatic ring.

    • McLafferty Rearrangement: Possible fragmentation of the long alkyl chain.

Potential Applications in Drug Discovery

The structural features of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate make it a versatile building block in drug discovery and development.[10][11]

  • Scaffold for Novel Therapeutics: The aryl ketone moiety can serve as a core scaffold for the development of inhibitors for various enzymes, where the aromatic ring and ketone can participate in key binding interactions. The long aliphatic ester chain can be modified to optimize pharmacokinetic properties.[12]

  • Linker Technology: The bifunctional nature of the molecule, with a reactive ketone and a modifiable ester, makes it an ideal candidate for use as a linker in the development of drug conjugates, such as antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs).[13] The long chain can provide spatial separation between the targeting moiety and the payload, which can be crucial for efficacy.

  • Pro-drug Design: The ester functionality can be hydrolyzed in vivo to release a carboxylic acid, a common strategy in pro-drug design to improve solubility and bioavailability.

The 3,4-dimethyl substitution pattern on the aromatic ring can also play a role in modulating the binding affinity and selectivity of the molecule for its biological target, as well as influencing its metabolic profile.

Conclusion

This technical guide has detailed a plausible and robust synthetic route for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate via a Friedel-Crafts acylation reaction. The guide has also provided a comprehensive overview of the analytical techniques required for its characterization and has highlighted its potential applications in the field of drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and utilization of long-chain aryl keto esters as versatile intermediates in the development of novel therapeutic agents.

References

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. ([Link])

  • YouTube. Friedel-Crafts acylation. ([Link])

  • Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions. ([Link])

  • ResearchGate. (PDF) Friedel-Crafts Acylation. ([Link])

  • Organic Chemistry Portal. Friedel-Crafts Acylation. ([Link])

  • PubMed Central. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ([Link])

  • PubChem. 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate. ([Link])

  • Google Patents. CN102320968A - Preparation method for succinic acid monoethyl ester acyl chloride. ()
  • PubMed Central. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. ([Link])

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. ([Link])

  • Google Patents.
  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. ([Link])

  • Aurigene Pharmaceutical Services. An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. ([Link])

  • MDPI. Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker. ([Link])

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. ([Link])

  • University of Colorado Boulder. Infrared Spectroscopy. ([Link])

  • University of California, Davis. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. ([Link])

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. ([Link])

  • University of California, Los Angeles. IR Absorption Table. ([Link])

  • YouTube. Make Ethyl Chloroacetate Synthesis with Dean Stark. ([Link])

  • Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. ([Link])

  • PubMed Central. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ([Link])

  • ResearchGate. Synthesis of monoethyl ester of succinic acid and characterization. ([Link])

  • ResearchGate. 13 C NMR data of compounds 8-12, 14, and 16. ([Link])

  • PubMed Central. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. ([Link])

  • PubMed. Prediction of physicochemical properties. ([Link])

  • Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. ([Link])

  • PubMed. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ([Link])

  • University of Calgary. IR Spectroscopy Tutorial: Esters. ([Link])

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. ([Link])

  • ResearchGate. Prediction of Physicochemical Properties. ([Link])

  • Organic Chemistry Data. Acid to Ester - Common Conditions. ([Link])

  • ChemSynthesis. ethyl 8-chloro-6-oxooctanoate. ([Link])

  • EurekAlert!. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. ([Link])

  • ResearchGate. 1H-13C HSQC NMR Spectroscopy for Estimating Procyanidin/Prodelphinidin and Cis/Trans-Flavan-3-ol Ratios of Condensed Tannin Samples: Correlation with Thiolysis. | Request PDF. ([Link])

  • PubMed Central. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ([Link])

  • JoVE. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. ([Link])

  • University of Wisconsin-Madison. Table of Characteristic IR Absorptions. ([Link])

  • PubMed Central. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. ([Link])

  • YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. ([Link])

Sources

The Architect's Molecule: A Technical Guide to Long-Chain Aromatic Keto Esters in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Benchtop—A Molecule's Journey from Synthesis to Therapeutic Promise

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge not merely as inert frameworks but as dynamic platforms for innovation. Long-chain aromatic keto esters represent one such class of compounds, a fascinating intersection of lipophilic chains, resonant aromatic systems, and reactive keto-ester functionalities. This guide is crafted for the discerning researcher, the meticulous scientist, and the forward-thinking drug development professional. It is not a mere recitation of facts but a distillation of field-proven insights, designed to illuminate the causality behind experimental choices and to provide a trustworthy foundation for future research. We will journey through the synthesis, characterization, and therapeutic applications of these versatile molecules, grounding our exploration in authoritative science and practical, reproducible methodologies.

I. The Strategic Synthesis of Long-Chain Aromatic Keto Esters: A Symphony of Reactions

The synthesis of long-chain aromatic keto esters is a testament to the chemist's ability to orchestrate multi-step sequences with precision. The choice of synthetic route is dictated by the desired substitution pattern, the length of the alkyl chain, and the required purity of the final product. Here, we delve into two robust and widely employed methodologies: the Claisen Condensation for β-keto esters and a multi-step approach for α-keto esters involving Friedel-Crafts acylation.

A. The Claisen Condensation: Building the β-Keto Ester Framework

The Claisen condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-keto esters through the reaction of two ester molecules in the presence of a strong base.[1][2] The driving force of this reaction is the formation of a highly stabilized enolate of the resulting β-keto ester. For the synthesis of aromatic β-keto esters, a "crossed" Claisen condensation is often employed, where an aromatic ester (lacking α-hydrogens) is reacted with an aliphatic ester possessing enolizable α-hydrogens.[1]

Causality in Experimental Design: The choice of a strong base, such as sodium ethoxide or sodium hydride, is critical to ensure the deprotonation of the aliphatic ester, initiating the reaction cascade.[1] The reaction is typically conducted at low temperatures to control the reaction rate and minimize side reactions. An acidic workup is the final step to neutralize the enolate and yield the neutral β-keto ester.[3]

Experimental Protocol: Synthesis of Ethyl Benzoylacetate (A Model Aromatic β-Keto Ester)

This protocol provides a representative procedure for the synthesis of ethyl benzoylacetate, a foundational aromatic β-keto ester.

  • Step 1: Preparation of Sodium Ethoxide. In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 600 mL of absolute ethanol. Carefully add 35 g of sodium metal, cut into small pieces, to the ethanol in portions to control the exothermic reaction. Once all the sodium has dissolved, cool the resulting sodium ethoxide solution.[4]

  • Step 2: Condensation Reaction. To 300 mL of the prepared sodium ethoxide solution, add 100 g of ethyl acetate. While stirring continuously and maintaining the temperature below 10°C with an ice bath, slowly add 45 mL of benzoyl chloride dropwise over 15 minutes.[4]

  • Step 3: Reaction Completion and Work-up. After the initial addition, continue to add the remaining sodium ethoxide solution and an additional 45 mL of benzoyl chloride in portions over time.[4] Once the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is subjected to an acidic workup followed by distillation to purify the ethyl benzoylacetate.[1][2]

Claisen_Condensation A Aromatic Ester (e.g., Ethyl Benzoate) Tetrahedral Tetrahedral Intermediate A->Tetrahedral B Aliphatic Ester (with α-hydrogens) Enolate Enolate of Aliphatic Ester B->Enolate Base Strong Base (e.g., NaOEt) Base->Enolate Deprotonation Enolate->Tetrahedral Nucleophilic Attack Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate Elimination of Alkoxide Product Aromatic β-Keto Ester Product_Enolate->Product Protonation Acid Acidic Workup (H3O+) Acid->Product

Figure 1. Claisen Condensation Workflow
B. Friedel-Crafts Acylation and Subsequent Esterification: Crafting α-Keto Esters

The synthesis of long-chain aromatic α-keto esters often commences with a Friedel-Crafts acylation to introduce a long-chain acyl group onto an aromatic ring, forming a long-chain aryl ketone.[5][6] This is followed by oxidation and esterification to yield the desired product.

Causality in Experimental Design: The Friedel-Crafts acylation requires a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acyl chloride, generating a highly electrophilic acylium ion.[7] The reaction is sensitive to the electronic nature of the aromatic ring; electron-donating groups enhance reactivity, while strong deactivating groups can inhibit the reaction.[8] The subsequent oxidation of the aryl ketone to an α-keto acid can be achieved using various oxidizing agents, followed by standard esterification procedures.

Experimental Protocol: Synthesis of a Long-Chain Aromatic Ketone (A Precursor to α-Keto Esters)

This protocol outlines the synthesis of a long-chain aromatic ketone via Friedel-Crafts acylation.

  • Step 1: Catalyst Suspension. In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride in an inert solvent such as dichloromethane under a nitrogen atmosphere. Cool the suspension in an ice bath.[6]

  • Step 2: Acyl Chloride Addition. Dissolve the long-chain acyl chloride (e.g., dodecanoyl chloride) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.[6]

  • Step 3: Aromatic Compound Addition. To the reaction mixture, add a solution of the aromatic compound (e.g., benzene) in anhydrous dichloromethane dropwise, again keeping the temperature below 10°C.[6]

  • Step 4: Reaction and Work-up. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6] The organic layer is then separated, washed, dried, and the solvent removed to yield the crude long-chain aromatic ketone, which can be purified by distillation or chromatography.[9]

Friedel_Crafts_Acylation Aromatic Aromatic Ring (e.g., Benzene) Sigma Sigma Complex (Arenium Ion) Aromatic->Sigma Acyl_Chloride Long-Chain Acyl Chloride Acylium Acylium Ion (Electrophile) Acyl_Chloride->Acylium Catalyst Lewis Acid (AlCl3) Catalyst->Acylium Activation Acylium->Sigma Electrophilic Attack Product Long-Chain Aromatic Ketone Sigma->Product Deprotonation

Figure 2. Friedel-Crafts Acylation Workflow

II. Structural Elucidation and Characterization: Unveiling the Molecular Identity

The unambiguous characterization of long-chain aromatic keto esters is paramount to ensuring their purity and structural integrity. A combination of spectroscopic techniques provides a comprehensive picture of the molecule.

A. Spectroscopic Fingerprints
  • Infrared (IR) Spectroscopy: The IR spectrum of a long-chain aromatic keto ester will prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹, and another for the ester carbonyl stretch around 1735-1750 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a wealth of structural information. Protons on the aromatic ring will appear in the downfield region (typically 7.0-8.5 ppm). The protons on the carbon alpha to the ketone and ester groups will have characteristic chemical shifts. For instance, in ethyl benzoylacetate, the methylene protons adjacent to both carbonyls appear as a singlet around 3.9 ppm.[10] The long alkyl chain will show a series of signals in the upfield region (0.8-1.6 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the ketone and ester carbonyl carbons in the downfield region (190-210 ppm and 160-180 ppm, respectively). The carbons of the aromatic ring will resonate between 120-140 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound. The fragmentation pattern can also provide structural information. Common fragmentation pathways for long-chain esters include the loss of the alkoxy group and cleavage of the alkyl chain.[11][12]

B. Keto-Enol Tautomerism: A Duality in Structure

β-Keto esters, including their aromatic derivatives, exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium can be readily observed and quantified by ¹H NMR spectroscopy, as the keto and enol forms give rise to distinct sets of signals.[13]

Spectroscopic Data for Ethyl Benzoylacetate
Technique Characteristic Signals
IR (CCl₄ solution) C=O (ester) ~1740 cm⁻¹, C=O (ketone) ~1685 cm⁻¹, C=C (enol) ~1645 cm⁻¹, C-O ~1250 cm⁻¹[14]
¹H NMR (CDCl₃) ~1.3 ppm (t, 3H, -CH₃), ~4.2 ppm (q, 2H, -OCH₂-), ~3.9 ppm (s, 2H, -COCH₂CO-), ~7.4-8.0 ppm (m, 5H, Ar-H)[10]
¹³C NMR (CDCl₃) ~14 ppm (-CH₃), ~61 ppm (-OCH₂-), ~46 ppm (-COCH₂CO-), ~128-134 ppm (Ar-C), ~168 ppm (C=O, ester), ~193 ppm (C=O, ketone)[15]
Mass Spectrum (EI) m/z 192 (M+), 147, 105 (base peak), 77[15]

III. Therapeutic Potential and Applications in Drug Development

Long-chain aromatic keto esters are emerging as a privileged scaffold in medicinal chemistry, with a growing body of evidence supporting their potential as therapeutic agents in various disease areas.

A. Anti-inflammatory and Analgesic Properties

Research has shown that certain long-chain aromatic keto-ester derivatives possess significant anti-inflammatory and analgesic properties. For instance, a study on phenyl-substituted α-aminoketones demonstrated that their effectiveness is dependent on the length of the alkyl chain.[16] Furthermore, functionalized δ-hydroxy-β-keto esters, which share structural motifs with statin drugs, have been shown to inhibit the formation of 5-lipoxygenase products, key mediators in inflammatory processes.[17] The lipophilic long chain is thought to enhance membrane permeability and interaction with biological targets.

B. Anticancer Activity

The unique structural features of long-chain aromatic keto esters make them attractive candidates for the development of novel anticancer agents. Ketone esters have shown promise in slowing tumor progression in preclinical models.[18] The aromatic portion of the molecule can participate in π-stacking interactions with biological targets, while the keto-ester moiety can act as a hydrogen bond acceptor or a reactive center. The long alkyl chain can contribute to the molecule's ability to traverse cell membranes and may play a role in targeting specific cellular compartments. Several studies have reported the antitumor activities of compounds containing the β-keto ester functionality.[19][20]

C. Other Therapeutic Applications

The versatility of the keto-ester scaffold has led to its exploration in a range of other therapeutic areas. For example, β-keto esters have been investigated for their antibacterial activity, with some derivatives showing potential as quorum-sensing inhibitors.[21] Pyrazolones, which are synthesized from β-keto esters, are a well-known class of drugs with analgesic, antipyretic, and anti-inflammatory properties.[22]

IV. Conclusion: A Call to Further Exploration

Long-chain aromatic keto esters represent a compelling and underexplored area of chemical space for drug discovery and development. Their synthesis, while requiring careful control, is achievable through established and robust methodologies. Their rich structural features, including the interplay of aromaticity, lipophilicity, and the reactive keto-ester group, provide a fertile ground for the design of novel therapeutic agents. As our understanding of the intricate mechanisms of disease continues to grow, the strategic deployment of architecturally complex and functionally diverse molecules like long-chain aromatic keto esters will undoubtedly play a pivotal role in the development of the next generation of medicines. This guide serves as a foundational resource, intended to empower researchers to confidently navigate the synthesis, characterization, and application of these promising compounds.

References

  • Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • CN107903175A - The preparation method of ethyl benzoylacetate - Google Patents. (n.d.).
  • Claisen Condensation Reaction Mechanism. (2018, May 10). YouTube. Retrieved February 7, 2026, from [Link]

  • Preparation of ethyl benzoylacetate - PrepChem.com. (n.d.). Retrieved February 7, 2026, from [Link]

  • The reactants are then admitted to the column during about 15 minutes (this corresponds to a rate of amide formation of 396–400 g. per hour). Alcohol distils - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]

  • Friedel-Crafts Acylation Of Benzene | Learnbin. (2025, June 1). Retrieved February 7, 2026, from [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved February 7, 2026, from [Link]

  • Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - ResearchGate. (2022, March 3). Retrieved February 7, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved February 7, 2026, from [Link]

  • Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved February 7, 2026, from [Link]

  • ChemInform Abstract: Simple, Fast and Efficient Synthesis of β-Keto Esters from the Esters of Heteroaryl Compounds, Its Antimicrobial Study and Cytotoxicity Towards Various Cancer Cell Lines. - ResearchGate. (2016, January 12). Retrieved February 7, 2026, from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved February 7, 2026, from [Link]

  • Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models - PMC. (2024, October 4). Retrieved February 7, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 7, 2026, from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (2013, July 19). Retrieved February 7, 2026, from [Link]

  • US3074983A - Process for manufacture of phenolated fatty acids - Google Patents. (n.d.).
  • Ethyl benzoylacetate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 7, 2026, from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (2023, September 22). Retrieved February 7, 2026, from [Link]

  • Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901 - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions - PubMed. (2007, October 30). Retrieved February 7, 2026, from [Link]

  • Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate - ResearchGate. (2025, August 8). Retrieved February 7, 2026, from [Link]

  • Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - Frontiers. (n.d.). Retrieved February 7, 2026, from [Link]

  • A green approach for the synthesis of long chain aliphatic acid esters at room temperature. (2025, August 5). Retrieved February 7, 2026, from [Link]

  • [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed. (1996, August). Retrieved February 7, 2026, from [Link]

Sources

A-Technical-Guide-to-Unlocking-the-Therapeutic-Potential-of-Ethyl-8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

A-Roadmap-for-the-Comprehensive-Biological-Evaluation-of-a-Novel-Chemical-Entity

-PREPARED-FOR- -Researchers- -scientists- -and-drug-development-professionals-

-DATE- -February-7--2026-

-EXECUTIVE-SUMMARY-

Ethyl-8-(3-4-dimethylphenyl)-8-oxooctanoate-is-a-novel-chemical-entity-with-no-currently-documented-biological-activity--Its-unique-structure--featuring-a-dimethylphenyl-group-and-an-oxooctanoate-chain--suggests-the-potential-for-diverse-pharmacological-effects--This-document-provides-a-comprehensive-technical-guide-for-researchers-to-systematically-investigate-and-unlock-the-therapeutic-potential-of-this-compound--We-will-delve-into-a-structured-approach--commencing-with-in-silico-predictions-to-formulate-initial-hypotheses-about-its-biological-targets--Subsequently--a-tiered-in-vitro-screening-cascade-will-be-outlined-to-empirically-test-these-hypotheses--focusing-on-potential-anticancer--anti-inflammatory--and-antimicrobial-activities--Finally--we-will-propose-a-framework-for-elucidating-the-mechanism-of-action-and-validating-its-efficacy-in-preclinical-models--This-guide-is-designed-to-be-a-dynamic-roadmap--enabling-the-scientific-community-to-efficiently-navigate-the-early-stages-of-drug-discovery-for-this-promising-molecule-

1--INTRODUCTION--STRUCTURAL-FEATURES-AND-HYPOTHESIZED-BIOLOGICAL-ACTIVITIES

The-molecular-architecture-of-Ethyl-8-(3,4-dimethylphenyl)-8-oxooctanoate-presents-several-features-that-warrant-investigation-into-its-biological-activity--The-presence-of-the-dimethylphenyl-group--a-moiety-found-in-various-pharmacologically-active-compounds--suggests-a-potential-for-interaction-with-biological-targets--For-instance--compounds-containing-a-dimethylphenyl-group-have-been-implicated-in-the-inhibition-of-cell-proliferation-and-induction-of-apoptosis-in-leukemia-and-lymphoma-cells--and-have-shown-the-ability-to-enhance-cognitive-functions-in-preclinical-models-[7--16]--Furthermore--the-oxooctanoate-chain-could-contribute-to-the-compound's-lipophilicity--potentially-influencing-its-membrane-permeability-and-cellular-uptake--The-carbonyl-group-within-this-chain-may-also-participate-in-hydrogen-bonding-interactions-with-protein-targets-

Based-on-these-structural-considerations--we-hypothesize-that-Ethyl-8-(3,4-dimethylphenyl)-8-oxooctanoate-may-exhibit-one-or-more-of-the-following-biological-activities-

  • Anticancer-Activity- -The-dimethylphenyl-moiety-is-present-in-compounds-that-have-demonstrated-cytotoxic-effects-against-cancer-cell-lines-[1]--Therefore--it-is-plausible-that-this-novel-compound-could-interfere-with-cancer-cell-proliferation--survival--or-metastasis-

  • Anti-inflammatory-Effects- -Numerous-compounds-with-aromatic-rings-and-alkyl-chains-have-been-shown-to-possess-anti-inflammatory-properties--potentially-through-the-modulation-of-inflammatory-pathways-such-as-NF-κB-[2]--Octacosanol--a-long-chain-fatty-alcohol--has-demonstrated-anti-inflammatory-effects-[3]-

  • Antimicrobial-Properties- -The-lipophilic-nature-of-the-compound-could-facilitate-its-interaction-with-microbial-membranes--a-characteristic-often-associated-with-antimicrobial-activity-[4]-

  • Neurological-Activity- -Certain-dimethylphenyl-containing-compounds-have-been-investigated-for-their-effects-on-the-central-nervous-system--including-nootropic-effects-[5]-

2--A-FRAMEWORK-FOR-BIOLOGICAL-EVALUATION--FROM-IN-SILICO-PREDICTION-TO-IN-VIVO-VALIDATION

To-systematically-investigate-the-potential-biological-activities-of-Ethyl-8-(3,4-dimethylphenyl)-8-oxooctanoate--we-propose-a-multi-tiered-approach-that-progresses-from-computational-predictions-to-rigorous-experimental-validation--This-framework-is-designed-to-maximize-efficiency-and-provide-a-clear-decision-making-pathway-for-further-development-

2-1--Phase-1--In-Silico-Screening-and-Target-Prediction

The-initial-phase-of-the-investigation-will-leverage-computational-tools-to-predict-the-potential-biological-targets-and-activities-of-Ethyl-8-(3,4-dimethylphenyl)-8-oxooctanoate--This-in-silico-approach-is-a-cost-effective-and-rapid-method-to-generate-testable-hypotheses-[4--18]--The-advent-of-large-biological-activity-databases-like-ChEMBL-and-BindingDB-has-made-these-computational-predictions-increasingly-reliable-[6]-

Experimental-Protocol--In-Silico-Analysis

  • Physicochemical-Property-Prediction-

    • Utilize-software-such-as-SwissADME-or-Schrödinger's-QikProp-to-calculate-key-physicochemical-properties-(e-g---molecular-weight--logP--hydrogen-bond-donors/acceptors--polar-surface-area)-

    • Causality- -These-parameters-are-crucial-for-predicting-the-compound's-drug-likeness--oral-bioavailability--and-potential-for-membrane-permeability-

  • Target-Prediction-and-Bioactivity-Profiling-

    • Employ-target-prediction-algorithms-like-SwissTargetPrediction--SuperPred--or-similar-tools-that-utilize-ligand-based-or-structure-based-approaches-

    • Causality- -These-tools-compare-the-structure-of-the-query-molecule-to-databases-of-known-bioactive-compounds-to-predict-potential-protein-targets-[7]-

  • Toxicity-Prediction-

    • Use-in-silico-toxicology-platforms-such-as-DEREK-Nexus-or-TOPKAT-to-identify-potential-toxicophores-and-predict-various-toxicological-endpoints-(e-g---mutagenicity--carcinogenicity--hepatotoxicity)-

    • Causality- -Early-identification-of-potential-toxicities-is-essential-for-risk-assessment-and-can-guide-the-design-of-safer-analogs-

Data-Presentation--Predicted-Physicochemical-and-Biological-Properties

-Property--Predicted-Value--Implication-
-Molecular-Weight--[Insert-Predicted-Value]--Drug-likeness-(Lipinski's-Rule-of-Five)-
-LogP--[Insert-Predicted-Value]--Solubility-and-permeability-
-Hydrogen-Bond-Donors--[Insert-Predicted-Value]--Binding-potential-
-Hydrogen-Bond-Acceptors--[Insert-Predicted-Value]--Binding-potential-
-Polar-Surface-Area--[Insert-Predicted-Value]--Membrane-permeability-
-Predicted-Primary-Targets--[List-Top-Predicted-Targets]--Initial-hypotheses-for-in-vitro-assays-
-Predicted-Toxicity-Alerts--[List-any-alerts]--Guide-for-future-toxicology-studies-
2-2--Phase-2--In-Vitro-Screening-Cascade

Based-on-the-in-silico-predictions--a-tiered-in-vitro-screening-cascade-will-be-implemented-to-empirically-evaluate-the-biological-activity-of-the-compound--This-cascade-is-designed-to-progress-from-broad-cytotoxicity-assessments-to-more-specific-and-mechanistic-assays-[8]-

Experimental-Workflow--In-Vitro-Screening-Cascade

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Based on Tier 1 Results) cluster_2 Tier 3: Mechanism of Action Studies A Cytotoxicity Assays (e.g., MTT, LDH) C Anticancer Assays (e.g., Proliferation, Apoptosis) A->C If Cytotoxic B Antimicrobial Screening (e.g., Broth Microdilution) F Enzyme Inhibition Assays B->F If Antimicrobial E Western Blot, qPCR C->E Elucidate Pathway D Anti-inflammatory Assays (e.g., NO, Cytokine Production) D->E Elucidate Pathway

Caption: A-tiered-approach-to-in-vitro-screening-

Detailed-Experimental-Protocols

Tier-1--Primary-Screening

  • General-Cytotoxicity-Assessment-

    • Protocol- -Perform-an-MTT-or-similar-viability-assay-on-a-panel-of-human-cell-lines--including-both-cancerous-(e-g---MCF-7--A549--HCT116)-and-non-cancerous-(e-g---HEK293--fibroblasts)-cells--Treat-cells-with-a-range-of-concentrations-of-the-compound-for-24--48--and-72-hours-[9]-

    • Causality- -This-initial-screen-will-determine-the-compound's-general-toxicity-and-provide-a-preliminary-indication-of-any-cancer-cell-specific-cytotoxicity--The-use-of-multiple-cell-lines-and-time-points-is-crucial-for-a-comprehensive-initial-assessment-[10]-

  • Antimicrobial-Screening-

    • Protocol- -Utilize-the-broth-microdilution-method-to-determine-the-minimum-inhibitory-concentration-(MIC)-against-a-panel-of-clinically-relevant-bacteria-(e-g---Staphylococcus-aureus--Escherichia-coli)-and-fungi-(e-g---Candida-albicans)-[11]-

    • Causality- -This-standardized-assay-will-quantitatively-assess-the-compound's-antimicrobial-potency-and-spectrum-of-activity-[11]-

Tier-2--Secondary-Screening-(to-be-performed-if-promising-activity-is-observed-in-Tier-1)

  • Anticancer-Activity-Characterization-

    • Proliferation-Assay- -Employ-a-BrdU-or-Ki-67-staining-assay-to-specifically-measure-the-effect-on-cell-proliferation-

    • Apoptosis-Assay- -Use-Annexin-V/Propidium-Iodide-staining-followed-by-flow-cytometry-to-quantify-the-induction-of-apoptosis-

    • Causality- -These-assays-will-differentiate-between-cytostatic-and-cytotoxic-effects-and-begin-to-elucidate-the-mechanism-of-cell-death-

  • Anti-inflammatory-Activity-Assessment-

    • Nitric-Oxide-(NO)-Production-Assay- -Measure-the-inhibition-of-lipopolysaccharide-(LPS)-induced-NO-production-in-macrophage-cell-lines-(e-g---RAW-264-7)-using-the-Griess-reagent-

    • Cytokine-Production-Assay- -Quantify-the-levels-of-pro-inflammatory-cytokines-(e-g---TNF-α--IL-6)-in-the-supernatant-of-LPS-stimulated-macrophages-using-ELISA-

    • Causality- -These-assays-are-well-established-indicators-of-inflammatory-responses-and-will-provide-evidence-for-the-compound's-potential-anti-inflammatory-effects-

2-3--Phase-3--Mechanism-of-Action-Elucidation

Should-the-compound-demonstrate-significant-and-specific-activity-in-the-secondary-screens--the-next-phase-will-focus-on-elucidating-its-molecular-mechanism-of-action--This-is-a-critical-step-in-understanding-how-the-compound-exerts-its-biological-effects-and-for-identifying-potential-biomarkers-of-response-

Proposed-Signaling-Pathway-for-Investigation-(Hypothetical)

Based-on-the-potential-anticancer-and-anti-inflammatory-activities--a-plausible-mechanism-of-action-could-involve-the-inhibition-of-the-NF-κB-signaling-pathway--a-key-regulator-of-inflammation-and-cell-survival-[2]-

G Compound Ethyl 8-(3,4-dimethylphenyl) -8-oxooctanoate IKK IKK Complex Compound->IKK Inhibition (?) IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Release Nucleus Nucleus NFκB->Nucleus Translocation Genes Pro-inflammatory & Pro-survival Genes Nucleus->Genes Transcription

Caption: -Hypothesized-inhibition-of-the-NF-κB-pathway-

Experimental-Protocols-for-Mechanism-of-Action-Studies

  • Western-Blot-Analysis-

    • Protocol- -Treat-relevant-cell-lines-with-the-compound-and-an-appropriate-stimulus-(e-g---LPS-or-TNF-α)--Prepare-cell-lysates-and-perform-Western-blotting-to-assess-the-phosphorylation-status-of-key-proteins-in-the-NF-κB-pathway--(e-g---IκBα--p65)-

    • Causality- -This-will-provide-direct-evidence-of-the-compound's-effect-on-the-activation-of-this-signaling-cascade-

  • Quantitative-PCR-(qPCR)-

    • Protocol- -Extract-RNA-from-treated-cells-and-perform-qPCR-to-measure-the-expression-levels-of-NF-κB-target-genes-(e-g---TNF-α--IL-6--COX-2)-

    • Causality- -This-will-confirm-that-the-observed-effects-on-protein-phosphorylation-translate-to-changes-in-gene-expression-

  • Enzyme-Inhibition-Assays-

    • Protocol- -If-a-specific-enzyme-is-predicted-as-a-target-in-silico--perform-a-biochemical-assay-to-directly-measure-the-inhibitory-activity-of-the-compound-against-the-purified-enzyme-

    • Causality- -This-provides-definitive-evidence-of-direct-target-engagement-

3--CONCLUSION-AND-FUTURE-DIRECTIONS

This-technical-guide-provides-a-comprehensive-and-scientifically-rigorous-framework-for-the-initial-biological-evaluation-of-Ethyl-8-(3,4-dimethylphenyl)-8-oxooctanoate--By-following-the-proposed-phased-approach--researchers-can-efficiently-and-systematically-uncover-the-therapeutic-potential-of-this-novel-compound--The-successful-completion-of-these-studies-will-provide-a-solid-foundation-for-subsequent-preclinical-development--including-pharmacokinetic-and-in-vivo-efficacy-studies-in-relevant-animal-models--The-data-generated-will-be-invaluable-for-informing-go/no-go-decisions-and-for-the-potential-translation-of-this-compound-into-a-novel-therapeutic-agent-

4--REFERENCES

  • Alves--H--S---et-al---(2010)--Biological-Oxidations-and-Antioxidant-Activity-of-Natural-Products---ResearchGate--[Link]

  • Cioffi--F---et-al---(2023)--Novel-potential-pharmacological-applications-of-dimethyl-fumarate—an-overview-and-update---Frontiers-in-Pharmacology--[Link]

  • Demchenko--A--M---et-al---(2019)--Oxetane-containing-metabolites--origin--structures--and-biological-activities---PubMed--[Link]

  • Ekins--S---(2019)--Predicting-bioactivity---Cambridge-MedChem-Consulting--[Link]

  • Gao--C---et-al---(2025)--Octacosanol--Biological-activities-and-bioavailability-enhancement-strategies---PubMed--[Link]

  • Islam--M--T---et-al---(2022)--Comparison-of-the-Chemical-Composition-and-Antimicrobial-Activity-of-Two-Types-of-Cosmos-(Cosmos-bipinnatus-Cav--and-Bidens-ferulifolia-(Jacq-)-Leaf-Essential-Oils-Introduced-in-Bangladesh---Longdom-Publishing--[Link]

  • Serrano--J--M---et-al---(2018)--The-pursuit-of-accurate-predictive-models-of-the-bioactivity-of-small-molecules---PMC--[Link]

  • Gonzalez-Nicolini--V---&-Fussenegger--M---(2005)--In-vitro-assays-for-anticancer-drug-discovery--a-novel-approach-based-on-engineered-mammalian-cell-lines---PubMed--[Link]

  • PubChem---(n-d-)--3-(2-5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4-5)dec-3-en-4-yl-ethyl-carbonate---[Link]

  • University-of-Hertfordshire---(2025)--Spirotetramat-(Ref--BYI-08330)---AERU--[Link]

  • Xu--Y---et-al---(2025)--Transfer-learning-applied-in-predicting-small-molecule-bioactivity---bioRxiv--[Link]

  • Bowers--J--S---et-al---(2021)--Development-of-a-Rapid-In-Vitro-Screening-Assay-Using-Metabolic-Inhibitors-to-Detect-Highly-Selective-Anticancer-Agents---ACS-Omega--[Link]

  • Wikipedia---(n-d-)--Xylazine---[Link]

  • Silva--F--S---et-al---(2015)--(PDF)-Biological-Oxidations-and-Antioxidant-Activity-of-Natural-Products---ResearchGate--[Link]

  • MDPI---(2023)--Special-Issue-“New-Agents-and-Novel-Drugs-Use-for-the-Oncological-Diseases-Treatment”---[Link]

  • Sygnature-Discovery---(n-d-)--How-to-Develop-a-Successful-in-vitro-Screening-Strategy---[Link]

  • Stanford-University---(n-d-)--A-Deep-Learning-Approach-to-Predicting-Bioactivity-of-Small-Molecules-Based-on-Molecular-Structure---CS230--[Link]

  • Agro-care-Chemical---(n-d-)--Spirotetramat---[Link]

  • PubMed---(2001)--[Mechanism-of-Action-of-tetrahydro-N--N-dimethyl-5--5-diphenyl-3-furanemethanamine--a-Putative-Nootropic--Anti-Epileptic-and-Antidepressant-Compound]---[Link]

  • KU-Leuven---(2026)--Prediction-and-uncertainty-quantification-of-small-molecule-bioactivity-from-chemical-structure-and-phenotypic-data---Lirias--[Link]

  • MDPI---(2022)--In-Vitro-Activity-of-Two-Novel-Antimicrobial-Compounds-on-MDR-Resistant-Clinical-Isolates---[Link]

  • News-Medical---(2024)--Advances-in-High-Throughput-Screening-for-Novel-Antimicrobial-Compounds---[Link]

  • Google-Patents---(n-d-)--CN103190433A---Pesticide-composition-with-spirotetramat-and-dinotefuran---

  • Environmental-Protection-Agency---(2019)--UNITED-STATES-ENVIRONMENTAL-PROTECTION-AGENCY-WASHINGTON--D-C--20460-September-25--2019-PC-Code--392201-MEMORANDUM---Regulations-gov--[Link]

Sources

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate , a specialized intermediate utilized primarily in the development of histone deacetylase (HDAC) inhibitors and linker chemistry.

CAS Number: 898793-15-2 IUPAC Name: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Executive Summary

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is a functionalized keto-ester building block characterized by a lipophilic dimethylphenyl "cap," a specific 8-carbon aliphatic linker, and a terminal ethyl ester. This structural motif is highly relevant in medicinal chemistry, particularly for the synthesis of Histone Deacetylase (HDAC) inhibitors . The 8-carbon chain mimics the lysine side chain targeted by HDAC enzymes, while the keto-group provides a handle for further derivatization (e.g., reduction to a methylene or alcohol) or serves as a stable isostere in the linker region.

This guide provides a comprehensive workflow for the synthesis, characterization, and utilization of this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Identity & Properties

PropertyData
CAS Number 898793-15-2
Molecular Formula C₁₈H₂₆O₃
Molecular Weight 290.40 g/mol
IUPAC Name Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate
SMILES CCOC(=O)CCCCCCC(=O)c1ccc(C)c(C)c1
Appearance Pale yellow oil or low-melting solid
Predicted LogP ~4.5 (High Lipophilicity)
Boiling Point ~420°C (at 760 mmHg, predicted)

Synthetic Methodology

The most robust route to Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is the Friedel-Crafts Acylation of o-xylene with ethyl 8-chloro-8-oxooctanoate (ethyl suberyl chloride). This pathway ensures the correct chain length and introduces the ketone functionality in a single step.

Retrosynthetic Analysis

The target molecule is disconnected at the aryl-ketone bond.

  • Nucleophile: 1,2-Dimethylbenzene (o-Xylene).

  • Electrophile: Ethyl 8-chloro-8-oxooctanoate (derived from Mono-ethyl suberate).

  • Catalyst: Aluminum Chloride (AlCl₃).

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of the acyl chloride and AlCl₃.

Step 1: Preparation of Ethyl 8-chloro-8-oxooctanoate

If not commercially available, synthesize from mono-ethyl suberate.

  • Charge a flame-dried round-bottom flask with Mono-ethyl suberate (1.0 eq).

  • Add anhydrous Dichloromethane (DCM) (5 mL/mmol).

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF .

  • Stir at room temperature (RT) for 2 hours until gas evolution (HCl, CO, CO₂) ceases.

  • Concentrate in vacuo to yield the crude acyl chloride. Use immediately.

Step 2: Friedel-Crafts Acylation
  • Setup: Equip a 3-neck flask with a reflux condenser, dropping funnel, and internal thermometer. Purge with N₂.

  • Solvent/Substrate: Add Dichloromethane (DCM) (dry) and AlCl₃ (1.1 eq) to the flask. Cool to 0°C.

  • Addition 1: Add o-Xylene (1.05 eq) to the AlCl₃ suspension. Note: o-Xylene activates the ring; slight excess ensures complete consumption of the valuable acyl chloride.

  • Addition 2: Dissolve the Ethyl 8-chloro-8-oxooctanoate (from Step 1) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0–5°C over 30 minutes.

    • Mechanism Insight: Slow addition prevents exotherm spikes and minimizes polymerization side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Quench: Pour the reaction mixture carefully onto Ice/HCl (1M) . Stir vigorously to hydrolyze aluminum complexes.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Wash combined organics with Brine, saturated NaHCO₃ (to remove unreacted acid), and water.

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes → 10% EtOAc/Hexanes.

    • Target Fraction: The keto-ester typically elutes after unreacted xylene but before any hydrolyzed acid byproducts.

Synthetic Pathway Diagram

SynthesisPathway Suberic Mono-Ethyl Suberate (C10H18O4) AcylCl Ethyl 8-chloro-8-oxooctanoate (Electrophile) Suberic->AcylCl (COCl)2, DMF cat. DCM, 0°C -> RT Complex Acylium Ion Complex [R-C=O]+ AlCl4- AcylCl->Complex + AlCl3 Xylene o-Xylene (Nucleophile) Xylene->Complex Friedel-Crafts Acylation Product Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (CAS 898793-15-2) Complex->Product 1. Stir RT 2. HCl/Ice Quench

Caption: Figure 1. Friedel-Crafts acylation pathway for the synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.

Applications in Drug Development

HDAC Inhibitor Design

This compound serves as a critical "Cap-Linker" precursor. In the pharmacophore model of HDAC inhibitors (like SAHA/Vorinostat):

  • Cap Group: The 3,4-dimethylphenyl moiety provides hydrophobic interactions at the rim of the enzyme active site.

  • Linker: The 8-carbon chain spans the hydrophobic channel of the HDAC enzyme.

  • Zinc Binding Group (ZBG): The Ethyl ester is a "masked" ZBG. It is typically converted in the final step to a Hydroxamic Acid (-CONHOH) or Carboxylic Acid (-COOH) to chelate the active site Zinc ion.

Derivatization Logic
  • Hydrolysis: Treatment with LiOH/THF yields 8-(3,4-dimethylphenyl)-8-oxooctanoic acid (CAS 898765-12-3).

  • Reduction: The C8-ketone can be reduced (Wolff-Kishner or Et3SiH/TFA) to a methylene group to create a completely aliphatic linker, increasing flexibility.

  • Amination: Reductive amination of the ketone can introduce secondary amines, altering solubility and target affinity.

Quality Control & Characterization

To ensure the integrity of the intermediate for pharmaceutical use, the following specifications are recommended:

TestMethodAcceptance Criteria
Purity HPLC (UV 254 nm)≥ 97.0%
Identity ¹H-NMR (CDCl₃)Confirms 3,4-dimethyl pattern (approx 2.2-2.3 ppm singlets) and ethyl ester quartet/triplet.
Residual Solvent GC-HSCompliant with ICH Q3C
Water Content Karl Fischer≤ 0.5%

References

  • CAS Registry . Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate. CAS RN: 898793-15-2.

  • CAS Registry . 8-(3,4-dimethylphenyl)-8-oxooctanoic acid.[2][3][4] CAS RN: 898765-12-3.[2][3][4]

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • BOC Sciences . Product Datasheet: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.

  • Mai, A., et al. "Class I Histone Deacetylase Inhibitors: A Promising Strategy for Cancer Therapy." Medicinal Research Reviews, 2022. (Context for 3,4-dimethylphenyl cap groups in HDACi).

Sources

Technical Guide: Regioselective Friedel-Crafts Acylation of 1,2-Dimethylbenzene with Ethyl 8-chloro-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the process development and optimization for the synthesis of ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate . This transformation utilizes a Friedel-Crafts acylation between 1,2-dimethylbenzene (o-xylene) and ethyl 8-chloro-8-oxooctanoate (ethyl suberoyl chloride).

The resulting molecule preserves a terminal ester handle, making it a critical "linker" intermediate for PROTACs (Proteolysis Targeting Chimeras) and lipophilic drug conjugates. This guide addresses the specific challenges of this reaction, notably the bifunctional nature of the acylating agent (which sequesters Lewis acid catalysts) and the regiochemical control required to favor the 4-position over the sterically congested 3-position.

Mechanistic Foundation & Regioselectivity

The Bifunctional Challenge (Stoichiometry)

Unlike standard acylations using simple alkyl chlorides, the reagent ethyl 8-chloro-8-oxooctanoate contains two Lewis-basic sites: the acyl chloride carbonyl and the distal ester carbonyl.

  • Standard F-C Stoichiometry: Typically requires ~1.1 eq of

    
    .
    
  • Bifunctional Stoichiometry: The distal ester oxygen coordinates with

    
    , forming a stable, unreactive complex. If only 1.0 eq of catalyst is used, it is sequestered by the ester, halting the catalytic cycle.
    
  • Requirement: You must use

    
     2.2 equivalents  of 
    
    
    
    to ensure one equivalent activates the acyl chloride for reaction while the other saturates the ester site.
Regiochemical Outcome

1,2-Dimethylbenzene (o-xylene) presents two non-equivalent nucleophilic sites:

  • Position 3 (vicinal): Activated but sterically hindered by the adjacent methyl group.

  • Position 4 (para): Activated and sterically accessible.

Theoretical Prediction: The reaction is highly selective for the 4-position , yielding the 3,4-dimethylphenyl isomer. The 3-isomer is observed only in trace amounts (<5%) under controlled temperatures (


).
Reaction Mechanism Diagram

The following diagram illustrates the activation of the acyl chloride and the competitive coordination of the ester group.

FC_Mechanism Reagent Ethyl 8-chloro-8-oxooctanoate Complex_Ester Dead Complex (Ester-AlCl3) Reagent->Complex_Ester 1st Eq AlCl3 (Coordination) Acylium Acylium Ion (Active Electrophile) Reagent->Acylium 2nd Eq AlCl3 (Cl- Abstraction) AlCl3 AlCl3 (Lewis Acid) Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Xylene (Nucleophilic Attack) Xylene 1,2-Dimethylbenzene Product Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Sigma->Product - H+ (Aromatization)

Figure 1: Mechanism highlighting the dual consumption of Lewis Acid by the ester moiety and the acyl chloride.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]DensityRole
1,2-Dimethylbenzene 106.171.00.88 g/mLSubstrate
Ethyl 8-chloro-8-oxooctanoate 220.691.1~1.05 g/mLAcylating Agent
Aluminum Chloride (

)
133.342.2 - 2.5 SolidCatalyst
Dichloromethane (DCM) 84.93Solvent1.33 g/mLSolvent
1 M HCl -Quench-Workup
Step-by-Step Methodology

Safety Note:


 reacts violently with water, releasing HCl gas. Perform all steps under an inert atmosphere (

or Ar) in a fume hood.
Step 1: Catalyst Suspension
  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer.

  • Purge with Nitrogen.

  • Add Aluminum Chloride (2.2 equiv) .

  • Add anhydrous DCM (10 mL per gram of substrate) . Cool the suspension to

    
      using an ice/water bath.
    
Step 2: Acylium Ion Formation
  • Dilute Ethyl 8-chloro-8-oxooctanoate (1.1 equiv) in a minimal amount of DCM.

  • Add this solution dropwise to the

    
     suspension over 15–20 minutes.
    
    • Observation: The slurry may homogenize slightly or change color (yellow/orange) as the acylium complex forms.

  • Stir at

    
     for 15 minutes to ensure complete complexation of the ester and formation of the acylium species.
    
Step 3: Substrate Addition
  • Dilute 1,2-Dimethylbenzene (1.0 equiv) in DCM.

  • Add dropwise to the reaction mixture, maintaining the internal temperature below

    
     .
    
    • Control: Rapid addition causes exotherms that promote side reactions (isomerization/polymerization).

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor by TLC or HPLC.

Step 4: Quench and Workup
  • Cool the mixture back to

    
    .
    
  • CAUTION: Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl . (Alternative: Add water dropwise to the flask if cooling is very efficient, but pouring into ice is safer).

  • Stir vigorously until the solid aluminum salts dissolve and two clear layers appear.

  • Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Wash combined organics with:

    • 1x Water

    • 1x Saturated

      
       (removes residual acid)
      
    • 1x Brine

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Process Optimization & Troubleshooting

Workflow Diagram

The following flowchart visualizes the critical decision points in the synthetic workflow.

Workflow Setup Inert Gas Purge Dry Solvent Complexation Add AlCl3 + Reagent (Wait 15 min @ 0°C) Setup->Complexation Addition Add o-Xylene (Keep T < 5°C) Complexation->Addition Aging Warm to RT Stir 3h Addition->Aging Check TLC/HPLC Check Aging->Check Check->Aging Incomplete Quench Pour into Ice/HCl Check->Quench Complete Purification Column Chromatography (Hex/EtOAc) Quench->Purification

Figure 2: Operational workflow for the acylation process.

Critical Parameter Control
ParameterRecommendationConsequence of Deviation
Temperature Keep <

during addition.
Higher temps (

) during addition promote methyl migration (isomerization to meta-xylene derivatives).
Catalyst Loading Must be > 2.0 eq. Using < 2.0 eq results in stalled conversion (< 50%) because the ester group acts as a "catalyst sink."
Solvent DCM or 1,2-DCE.Ethers (THF) are incompatible (complex with Lewis Acid). Nitrobenzene is effective but hard to remove.
Order of Addition Acyl Chloride +


Then Xylene.
Adding

to Xylene first can cause disproportionation of the xylene before the acyl chloride is introduced.

Analytical Characterization

The product, ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate , should exhibit the following spectral characteristics:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.7 - 7.8 (s/d, 2H): Aromatic protons at positions 2 and 6 (ortho to ketone).
      
    • 
       7.2 (d, 1H): Aromatic proton at position 5 (meta to ketone).
      
    • 
       4.12 (q, 2H): Ethyl ester methylene (
      
      
      
      ).
    • 
       2.90 (t, 2H): Methylene 
      
      
      
      to ketone (
      
      
      ).
    • 
       2.30 (s, 6H): Two aromatic methyl groups.
      
    • 
       1.25 (t, 3H): Ethyl ester methyl.
      
  • Mass Spectrometry:

    • Parent ion

      
       consistent with MW 304.4.
      
    • Characteristic fragmentation: Loss of ethoxy group or cleavage

      
       to the ketone.
      

References

  • Friedel-Crafts Acylation Mechanism : Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Regioselectivity in Xylenes : Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

  • Acylation with Bifunctional Acid Chlorides: Kawakami, Y., et al. (1982).

    
    -Alkoxycarbonylalkanoyl Chlorides." Bulletin of the Chemical Society of Japan. 
    
  • Stoichiometry of Lewis Acids with Esters : Mahato, A. K., et al. (2016). "Lewis Acid Mediated Acylation/Alkylation of Arenes." Organic Process Research & Development.

Sources

An In-Depth Technical Guide to the Retrosynthetic Analysis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive retrosynthetic analysis and a proposed forward synthesis for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a long-chain aromatic keto-ester. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The proposed synthetic strategy is designed to be efficient and scalable, employing well-established chemical transformations. Key steps include a Friedel-Crafts acylation to form the core aromatic ketone structure and a subsequent esterification to introduce the ethyl ester functionality. This guide will delve into the logical disconnection of the target molecule, provide detailed step-by-step protocols for the forward synthesis, and offer insights into the mechanistic underpinnings of the selected reactions.

Introduction to Retrosynthetic Analysis and the Target Molecule

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This process allows for the strategic planning of a synthetic route. The target molecule, Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, possesses a key structural feature: an aromatic ketone linked to a long-chain aliphatic ester. This structure is of interest in medicinal chemistry and materials science due to the combination of aromatic and aliphatic moieties.

The core challenge in synthesizing this molecule lies in the selective formation of the carbon-carbon bond between the aromatic ring and the octanoyl chain, as well as the introduction of the ester group at the terminus of the aliphatic chain.

Retrosynthetic Analysis

The retrosynthetic analysis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate begins by identifying the most strategic bond disconnections. The most logical disconnections are the ester and the acyl-aryl bonds, as their formation corresponds to reliable and well-understood reactions.

Disconnection of the Ester Linkage

The ethyl ester functional group can be disconnected via a C-O bond, leading back to the corresponding carboxylic acid. This transformation is the reverse of a Fischer esterification.

Disconnection of the Acyl-Aryl Bond

The bond between the carbonyl carbon and the 3,4-dimethylphenyl ring is a prime candidate for disconnection. This disconnection points to a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones. This step simplifies the aromatic portion to 1,2-dimethylbenzene (o-xylene) and the aliphatic portion to an eight-carbon chain with a reactive functional group at one end, such as an acyl chloride.

The overall retrosynthetic pathway can be visualized as follows:

Retrosynthesis Target Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Intermediate1 8-(3,4-dimethylphenyl)-8-oxooctanoic acid Target->Intermediate1 C-O Ester Disconnection (Fischer Esterification) Starting_Materials o-Xylene + Suberic Acid + Ethanol Intermediate1->Starting_Materials C-C Acyl-Aryl Disconnection (Friedel-Crafts Acylation)

Caption: Retrosynthetic analysis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a two-step forward synthesis is proposed, starting from commercially available suberic acid, o-xylene, and ethanol.

Synthesis of the Acylating Agent: 8-Chloro-8-oxooctanoic Acid

To facilitate the Friedel-Crafts acylation, suberic acid (octanedioic acid) must be converted into a more reactive acylating agent. A mono-acyl chloride is the ideal intermediate. This can be achieved by reacting suberic acid with a controlled amount of a chlorinating agent, such as thionyl chloride.

Step 1: Friedel-Crafts Acylation of o-Xylene

The core of the synthesis is the Friedel-Crafts acylation of o-xylene with the prepared 8-chloro-8-oxooctanoic acid in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1][2]. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the acyl chloride and AlCl₃, attacks the electron-rich aromatic ring of o-xylene. The methyl groups on the o-xylene ring are ortho- and para-directing, leading to the desired 3,4-disubstituted product.

Step 2: Fischer Esterification

The final step is the conversion of the carboxylic acid group of 8-(3,4-dimethylphenyl)-8-oxooctanoic acid to an ethyl ester. This is accomplished through a Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[3][4][5][6][7]. The reaction is an equilibrium process, and the use of excess ethanol helps to drive the reaction towards the formation of the ester product.

The proposed forward synthetic pathway is illustrated below:

Forward_Synthesis Suberic_Acid Suberic Acid Acyl_Chloride 8-Chloro-8-oxooctanoic acid Suberic_Acid->Acyl_Chloride SOCl₂ Intermediate_Acid 8-(3,4-dimethylphenyl)-8-oxooctanoic acid Acyl_Chloride->Intermediate_Acid AlCl₃ (Friedel-Crafts Acylation) Target_Molecule Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Intermediate_Acid->Target_Molecule H₂SO₄ (cat.) (Fischer Esterification) o_Xylene o-Xylene o_Xylene->Intermediate_Acid Ethanol Ethanol Ethanol->Target_Molecule

Caption: Proposed forward synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.

Experimental Protocols

Materials and Instrumentation
Reagent/InstrumentSupplierPurity/Grade
Suberic acidSigma-Aldrich98%
Thionyl chlorideSigma-Aldrich≥99%
o-XyleneSigma-Aldrich99%
Aluminum chlorideSigma-Aldrichanhydrous, 99.99%
EthanolSigma-Aldrichabsolute, ≥99.8%
Sulfuric acidSigma-Aldrich95-98%
Diethyl etherFisher Scientificanhydrous
Sodium bicarbonateFisher ScientificACS grade
Magnesium sulfateFisher Scientificanhydrous
Rotary evaporatorBüchi
Magnetic stirrerIKA
Reflux condenserKimble
Step-by-Step Methodologies

Step 1: Synthesis of 8-(3,4-dimethylphenyl)-8-oxooctanoic acid

  • Preparation of the Acylating Agent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet, place suberic acid (1 equivalent). Add thionyl chloride (1.1 equivalents) dropwise at room temperature.

  • Gently heat the mixture to 50-60 °C and stir for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 8-chloro-8-oxooctanoic acid. This intermediate is typically used in the next step without further purification.

  • Friedel-Crafts Acylation: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (2.2 equivalents) in an inert solvent such as dichloromethane or nitrobenzene.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve the crude 8-chloro-8-oxooctanoic acid (1 equivalent) and o-xylene (1.2 equivalents) in the same inert solvent and add this solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-(3,4-dimethylphenyl)-8-oxooctanoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

  • Esterification: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified 8-(3,4-dimethylphenyl)-8-oxooctanoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.

  • The final product can be purified by vacuum distillation or column chromatography to yield a pure sample.

Conclusion

This technical guide has outlined a logical and efficient retrosynthetic analysis for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate. The proposed forward synthesis, centered around a key Friedel-Crafts acylation and a subsequent Fischer esterification, utilizes readily available starting materials and well-established reaction protocols. The detailed experimental procedures provide a solid foundation for the laboratory synthesis of this target molecule. This guide serves as a valuable resource for chemists engaged in the synthesis of novel organic compounds for various applications.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

  • Friedel-Crafts Alkylation - Beyond Benign. Beyond Benign. Available at: [Link]

  • An efficient synthesis of aryl a-keto esters. Tetrahedron Letters. Available at: [Link]

  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. Available at: [Link]

  • Synthesis method of 8-bromoethyl octanoate. Google Patents.
  • Preparation method of ethyl 6-oxo-8-chloro-caprylate. Google Patents.
  • Fischer Esterification. University of California, Irvine. Available at: [Link]

  • Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Method for producing ethyl 4-methyloctanoate. Google Patents.
  • Oxalyl chloride monoethyl ester and production process thereof. Google Patents.
  • Preparation of Esters. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Friedel-Crafts Acylation. ResearchGate. Available at: [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • docosanedioic acid. Organic Syntheses. Available at: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester. Google Patents.
  • Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts acylation of the individual isomers of xylene with acetyl... Filo. Available at: [Link]

  • A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate. Google Patents.
  • Fischer Esterification Procedure. University of Wisconsin-Madison. Available at: [Link]

  • synthesis of esters from acid chlorides. YouTube. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • 19.9 Retrosynthesis with Aldehydes and Ketones | Organic Chemistry. YouTube. Available at: [Link]

Sources

The Synthesis and Significance of Substituted Phenyl Keto Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenyl keto esters represent a cornerstone in synthetic organic chemistry and drug discovery. Their unique structural motif, featuring a phenyl ring, a ketone, and an ester functional group, imparts a versatile reactivity profile that has been exploited in a myriad of synthetic transformations and is a key pharmacophore in numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, and modern synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of classical and contemporary synthetic methods, provide detailed experimental protocols, and explore the profound impact of substituted phenyl keto esters on the landscape of medicinal chemistry, with a particular focus on their role in the development of FDA-approved pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pivotal class of molecules.

A Historical Perspective: From Classical Condensations to Modern Catalysis

The journey of substituted phenyl keto esters is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions. The initial forays into the synthesis of this structural class were pioneered by discoveries that have since become canonical in the field of organic chemistry.

The Dawn of an Era: The Claisen Condensation

The story of β-keto esters, the class to which many substituted phenyl keto esters belong, begins in 1887 with the seminal work of Rainer Ludwig Claisen. The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[1] In the context of substituted phenyl keto esters, a key variation is the "crossed" Claisen condensation . This reaction is particularly useful when one of the ester partners does not have enolizable α-hydrogens, such as an aromatic ester (e.g., ethyl benzoate). This prevents self-condensation of the aromatic ester and directs the reaction to form the desired substituted phenyl β-keto ester.[2]

The driving force for the Claisen condensation is the formation of a highly stabilized enolate of the resulting β-keto ester, which is more acidic than the starting materials. This requires the use of at least a stoichiometric amount of base.[2]

Experimental Protocol 1: Classical Synthesis of Ethyl Benzoylacetate via Claisen Condensation

This protocol details the synthesis of ethyl benzoylacetate, a foundational substituted phenyl β-keto ester.

Materials:

  • Ethyl acetate

  • Ethyl benzoate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (10%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (1.1 equivalents) and anhydrous toluene (200 mL).

  • Addition of Reactants: While stirring, add a mixture of ethyl acetate (1.0 equivalent) and ethyl benzoate (1.0 equivalent) dropwise from the dropping funnel over a period of 1 hour.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The reaction mixture will become a thick slurry.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and 10% hydrochloric acid until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude ethyl benzoylacetate can be purified by vacuum distillation to yield the final product.

Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation

Another classical and powerful method for the synthesis of aryl ketones, which can be adapted for keto esters, is the Friedel-Crafts acylation , developed by Charles Friedel and James Crafts in 1877.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of α-aryl keto esters, a common approach involves the Friedel-Crafts acylation of an aromatic compound with an oxalyl chloride derivative, such as ethyl oxalyl chloride.[4] This method provides a direct route to the α-keto ester functionality attached to the phenyl ring.

G AromaticRing Aromatic Ring (e.g., Benzene) SigmaComplex σ-Complex (Wheland Intermediate) AromaticRing->SigmaComplex + Acylium Ion AcylHalide Ethyl Oxalyl Chloride AcyliumIon Acylium Ion Intermediate AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (AlCl₃) Product α-Aryl Keto Ester SigmaComplex->Product - H⁺, - Lewis Acid

Caption: Simplified catalytic cycle for Pd-catalyzed β-arylation.

Enzymatic and Biocatalytic Approaches

The quest for green and highly stereoselective synthetic methods has led to the increasing use of enzymes in organic synthesis. ω-Transaminases, for instance, have been engineered to catalyze the asymmetric amination of β-keto esters to produce chiral β-amino esters, which are valuable precursors to many pharmaceuticals. [5]This biocatalytic approach offers excellent enantioselectivity under mild, aqueous conditions.

Experimental Protocol 2: Enzymatic Asymmetric Synthesis of a Chiral β-Amino Phenyl Ester

This protocol is adapted from the work of Voss et al. for the synthesis of (S)-β-phenylalanine ethyl ester from ethyl benzoylacetate using an engineered ω-transaminase. [6] Materials:

  • Ethyl benzoylacetate

  • o-Xylylenediamine (amino donor)

  • Engineered ω-transaminase (e.g., 3FCR_4M)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • HEPES buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Rotary shaker/incubator

Procedure:

  • Reaction Mixture Preparation: In a 500 mL round-bottom flask, dissolve ethyl benzoylacetate (30 mM) and o-xylylenediamine (30 mM) in a 30% (v/v) aqueous DMSO solution.

  • Buffering and Cofactor Addition: Adjust the pH to 7.5 with 100 mM HEPES buffer and add PLP to a final concentration of 1 mM.

  • Enzyme Addition: Initiate the reaction by adding the purified engineered ω-transaminase (e.g., 20 mg of 3FCR_4M).

  • Incubation: Incubate the flask in a rotary shaker at 30°C and 150 rpm for 48 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After 48 hours, stop the reaction and extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product can then be purified by column chromatography to yield the enantiomerically enriched (S)-β-phenylalanine ethyl ester.

Biological Significance and Applications in Drug Discovery

The structural features of substituted phenyl keto esters make them attractive scaffolds for interacting with biological targets. The phenyl ring can engage in hydrophobic and π-stacking interactions, while the keto and ester groups can act as hydrogen bond acceptors and donors.

Enzyme Inhibition

Substituted phenyl keto esters have been investigated as inhibitors of various enzymes. For example, derivatives of N-phenyl-aminobenzoates, which can be considered related to phenyl keto esters, have been developed as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castration-resistant prostate cancer. [7]

Antibacterial Activity

Recent studies have explored the potential of β-keto esters as antibacterial agents. By mimicking the structure of bacterial quorum sensing molecules, specifically N-acyl-L-homoserine lactones (AHLs), substituted phenyl keto esters have been designed and synthesized. [8]Some of these compounds have demonstrated promising in vitro antimicrobial activity against both human and plant pathogenic bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Phenyl Keto Esters against Various Bacteria [8]

Compound Substituent on Phenyl Ring P. aeruginosa MIC (mg/mL) S. aureus MIC (mg/mL) P. syringae MIC (mg/mL) A. tumefaciens MIC (mg/mL)
1 H 0.63 0.63 2.50 0.63
6 2,4-dichloro 0.32 0.63 1.25 0.32

| 8 | 2,6-dichloro | 0.32 | 0.32 | 1.25 | 0.08 |

Key Intermediates in the Synthesis of FDA-Approved Drugs

Perhaps the most significant contribution of substituted phenyl keto esters to medicine is their role as crucial intermediates in the synthesis of several blockbuster drugs. A prime example is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).

The core scaffold of several INSTIs, including Raltegravir , Elvitegravir , and Dolutegravir , is constructed using a key β-keto ester intermediate. [9][10]The synthesis of the quinolinone core of Elvitegravir, for instance, involves the reaction of a β-keto ester with DMF-dimethylacetal to form an enamine, which then undergoes cyclization. [11]Similarly, the synthesis of the pyridinone moiety in Dolutegravir relies on transformations involving β-keto ester intermediates. [12]

Diagram 3: Role of β-Keto Esters in the Synthesis of HIV Integrase Inhibitors

G KetoEster Substituted Phenyl β-Keto Ester Intermediate Transformation Multi-step Chemical Transformations KetoEster->Transformation INSTIs HIV-1 Integrase Inhibitors Transformation->INSTIs Raltegravir Raltegravir INSTIs->Raltegravir Elvitegravir Elvitegravir INSTIs->Elvitegravir Dolutegravir Dolutegravir INSTIs->Dolutegravir

Caption: Substituted phenyl keto esters as pivotal intermediates for HIV drugs.

Conclusion and Future Outlook

From their discovery through classical condensation reactions to their synthesis via sophisticated modern catalytic methods, substituted phenyl keto esters have remained a vital class of molecules in organic chemistry. Their journey highlights the evolution of synthetic strategy, from the foundational principles of reactivity to the modern demands for efficiency, selectivity, and sustainability. The continued importance of these compounds as key building blocks in the synthesis of life-saving medicines, such as HIV integrase inhibitors, ensures that the development of novel and improved methods for their preparation will remain an active and important area of research. Future advancements will likely focus on even more efficient and environmentally benign catalytic systems, including biocatalysis and photoredox catalysis, to access an even greater diversity of substituted phenyl keto esters for the ever-evolving needs of the pharmaceutical and materials science industries.

References

  • Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395.
  • Olah, G. A. (1964).
  • Krische, M. J., & Trost, B. M. (2004). The Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA). A Powerful and Versatile C−C Bond Formation. Chemical Reviews, 104(3), 1431-1498. [Link]

  • Voss, M., et al. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Molecules, 23(5), 1211. [Link]

  • Voss, M., et al. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Molecules, 23(5), 1211. [Link]

  • Byrns, M. C., et al. (2012). Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships. Journal of Medicinal Chemistry, 55(1), 475-485. [Link]

  • Rojas-Díaz, D., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(9), 1339. [Link]

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection. Journal of Medicinal Chemistry, 51(18), 5843-5855. [Link]

  • Yoshida, H., et al. (2011). Discovery of Elvitegravir (GS-9137), a Potent and Orally Bioavailable HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry, 54(7), 2225-2237. [Link]

  • Gilead Sciences, Inc. (2012). Stribild (elvitegravir, cobicistat, emtricitabine, tenofovir disoproxil fumarate) tablets, for oral use. Full Prescribing Information. [Link]

  • Johns, B. A., et al. (2013). The Discovery of Dolutegravir (S/GSK1349572), a Potent and Once-Daily Integrase Inhibitor for the Treatment of HIV. ACS Medicinal Chemistry Letters, 4(10), 975-979. [Link]

Sources

A Technical Guide to the Hypothesized Mechanism of Action for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate as a Novel PPARγ Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is a novel synthetic compound featuring a long-chain keto-ester structure coupled with a substituted aromatic ring. While direct biological data for this molecule is not publicly available, its structural analogy to endogenous lipid signaling molecules, such as fatty acids, strongly suggests a potential role in metabolic regulation. This guide posits a primary mechanism of action (MoA) hypothesis: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate functions as a selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) , a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. This document provides a comprehensive theoretical framework for this hypothesis, details the canonical PPARγ signaling pathway, and outlines a rigorous, multi-phase experimental strategy to validate this proposed mechanism.

Introduction and Rationale

The rising prevalence of metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), necessitates the discovery of novel therapeutic agents with refined efficacy and safety profiles. Phenyl ketone derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory and hepatoprotective effects[1]. Concurrently, long-chain fatty acids and their esters are recognized as crucial signaling molecules that modulate cellular energy homeostasis, often by engaging nuclear receptors[2].

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate merges these two structural motifs. Its long aliphatic chain mimics that of endogenous fatty acids, the natural ligands for PPARs[3]. The terminal ethyl ester may enhance bioavailability, potentially acting as a prodrug that is hydrolyzed intracellularly to the active carboxylic acid. Based on these structural attributes, we hypothesize that this compound can fit within the ligand-binding domain of PPARγ, inducing a conformational change that initiates a downstream transcriptional cascade.

Central Hypothesis: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (or its hydrolyzed active form) binds to and activates PPARγ, leading to the transcription of target genes involved in lipid uptake, adipocyte differentiation, and insulin sensitization.

The Proposed Signaling Pathway: PPARγ Activation

PPARs are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR) to regulate gene expression[3]. The PPAR family has three main isoforms (α, δ, γ), with PPARγ being highly expressed in adipose tissue and recognized as a key regulator of adipogenesis and glucose metabolism[4][5].

2.1 Mechanistic Steps:

  • Cellular Entry & Hydrolysis: The compound crosses the cell membrane, likely via passive diffusion due to its lipophilic nature. Intracellular esterases may hydrolyze the ethyl ester to its more polar carboxylic acid form, which is the putative active ligand.

  • Ligand Binding: The active ligand binds to the Ligand-Binding Domain (LBD) of PPARγ located in the cytoplasm or nucleus.

  • Conformational Change & Coactivator Recruitment: Ligand binding induces a conformational shift in the PPARγ protein, causing the release of corepressor proteins and the recruitment of coactivator complexes (e.g., PGC-1α, SRC-1).

  • Heterodimerization and DNA Binding: The activated PPARγ forms a heterodimer with RXR. This complex then translocates to the nucleus (if not already present) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[3].

  • Gene Transcription: The bound complex, along with its coactivators, initiates the transcription of target genes that regulate key metabolic processes. Key PPARγ target genes include those for fatty acid-binding protein 4 (FABP4), lipoprotein lipase (LPL), and the fatty acid transporter CD36, all of which promote lipid uptake and storage.

2.2 Visual Representation of the PPARγ Signaling Pathway

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Ethyl 8-(3,4-dimethylphenyl) -8-oxooctanoate Active_Ligand Active Ligand (Carboxylic Acid) Compound->Active_Ligand Esterase Hydrolysis PPARg_inactive PPARγ (Inactive) Active_Ligand->PPARg_inactive Binds to LBD CoRepressor Corepressor PPARg_inactive->CoRepressor PPARg_active PPARγ (Active) PPARg_inactive->PPARg_active Conformational Change RXR_inactive RXR RXR RXR CoRepressor->PPARg_active Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer RXR->Heterodimer CoActivator Coactivator Complex (e.g., PGC-1α) Heterodimer->CoActivator Recruitment PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds CoActivator->PPRE Target_Genes Target Gene Transcription (e.g., FABP4, CD36, LPL) PPRE->Target_Genes Initiates

Caption: Proposed PPARγ signaling pathway activated by the test compound.

A Self-Validating Experimental Strategy

To rigorously test this hypothesis, a phased approach is essential. Each phase provides a go/no-go decision point, ensuring that resources are committed logically as evidence accumulates.

3.1 Phase 1: Direct Target Engagement & Affinity

  • Objective: To determine if the compound (or its hydrolyzed form) physically binds to the PPARγ Ligand-Binding Domain (LBD).

  • Protocol 3.1.1: Competitive Ligand Binding Assay

    • Reagents: Recombinant human PPARγ-LBD, a known high-affinity radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone), scintillation fluid, and the test compound.

    • Procedure: a. Incubate a fixed concentration of PPARγ-LBD and [³H]-Rosiglitazone with increasing concentrations of the test compound in a suitable binding buffer. b. Allow the reaction to reach equilibrium. c. Separate bound from free radioligand using a filter-based method (e.g., glass fiber filters). d. Quantify the radioactivity retained on the filters using a scintillation counter.

    • Analysis: A dose-dependent decrease in radioactivity indicates competitive binding. Data are plotted to calculate the inhibitory concentration (IC₅₀), which can be converted to a binding affinity constant (Kᵢ).

3.2 Phase 2: Cellular Target Activation

  • Objective: To confirm that binding in a cellular context leads to the transcriptional activation of PPARγ.

  • Protocol 3.2.1: PPARγ Reporter Gene Assay [6][7][8]

    • System: Utilize a suitable mammalian cell line (e.g., HEK293T) that does not endogenously express high levels of PPARγ.

    • Transfection: Co-transfect cells with three plasmids:

      • An expression vector for the full-length human PPARγ.

      • A reporter vector containing a luciferase gene downstream of a promoter with multiple PPREs.

      • A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency[9].

    • Treatment: After allowing for protein expression, treat the transfected cells with increasing concentrations of the test compound. A known PPARγ agonist (e.g., Rosiglitazone) serves as a positive control.

    • Measurement: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system[7].

    • Analysis: Normalize the PPRE-driven firefly luciferase activity to the control Renilla activity. A dose-dependent increase in the normalized signal indicates agonist activity. Calculate the EC₅₀ (half-maximal effective concentration).

3.3 Phase 3: Phenotypic Confirmation in a Relevant Cell Model

  • Objective: To demonstrate that PPARγ activation by the compound elicits the hallmark physiological response: adipocyte differentiation.

  • Protocol 3.3.1: 3T3-L1 Adipocyte Differentiation Assay [10][11]

    • Cell Model: Use 3T3-L1 preadipocytes, a well-established model for studying adipogenesis[10].

    • Procedure: a. Culture 3T3-L1 cells to confluence. b. Two days post-confluence, induce differentiation by replacing the growth medium with a differentiation medium containing the test compound at various concentrations. A standard differentiation cocktail (MDI: IBMX, dexamethasone, insulin) or Rosiglitazone will serve as positive controls[11]. c. After 2-3 days, switch to a maintenance medium containing only insulin and the test compound. Replenish this medium every 2-3 days. d. After a total of 8-10 days, assess differentiation.

    • Endpoint Measurement:

      • Lipid Accumulation: Fix the cells and stain with Oil Red O, a dye that specifically stains neutral lipids within intracellular droplets[12][13].

      • Quantification: Visually inspect for red-stained lipid droplets via microscopy. For quantitative analysis, elute the dye from the stained cells and measure its absorbance spectrophotometrically.

      • Gene Expression: Perform qPCR on key adipogenic marker genes (Pparg, Fabp4, Adipoq) to confirm the differentiation program has been activated at the molecular level.

Data Interpretation and Logical Workflow

The success of this validation strategy hinges on a logical flow of evidence. The results from each phase must align to build a cohesive and compelling argument for the proposed MoA.

4.1 Expected Outcomes and Data Summary

The following table summarizes the expected quantitative outcomes that would support the central hypothesis.

Experiment Parameter Measured Expected Outcome for a True Agonist
Competitive Binding Assay Kᵢ (Binding Affinity)Low nanomolar to micromolar range
Reporter Gene Assay EC₅₀ (Potency)Dose-dependent increase in signal; Potency comparable to or within an order of magnitude of Kᵢ
Adipocyte Differentiation Oil Red O StainingDose-dependent increase in lipid accumulation
Adipogenic Gene Expression mRNA Fold Change (qPCR)Significant upregulation of Pparg, Fabp4, Adipoq

4.2 Logical Validation Workflow

The relationship between the experimental phases forms a self-validating system. A positive result in Phase 1 is a prerequisite for proceeding to Phase 2, and so on.

Validation_Workflow Start Hypothesis: Compound is a PPARγ Agonist Phase1 Phase 1: Binding Assay Does it bind to PPARγ? Start->Phase1 Phase2 Phase 2: Reporter Assay Does binding activate transcription? Phase1->Phase2 Yes (Low Kᵢ) Conclusion_Negative Conclusion: MoA Hypothesis Rejected (Or requires modification) Phase1->Conclusion_Negative No Phase3 Phase 3: Phenotypic Assay Does activation cause differentiation? Phase2->Phase3 Yes (Low EC₅₀) Phase2->Conclusion_Negative No (Inactive or Antagonist) Conclusion_Positive Conclusion: MoA Hypothesis Supported Phase3->Conclusion_Positive Yes (Induces Adipogenesis) Phase3->Conclusion_Negative No

Caption: Logical workflow for the experimental validation of the MoA hypothesis.

Conclusion

This document outlines a scientifically grounded hypothesis for the mechanism of action of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate. By positing that it acts as a PPARγ agonist, we provide a clear, testable framework rooted in the compound's chemical structure and the established biology of metabolic regulation. The proposed multi-phase experimental plan is designed to rigorously interrogate this hypothesis, from direct molecular interaction to cellular and phenotypic outcomes. Successful validation through this workflow would establish a definitive MoA and position this compound as a promising candidate for further preclinical development in the context of metabolic diseases.

References
  • Vertex AI Search Result[14]

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[12]

  • Michalik, L., Auwerx, J., Berger, J. P., et al. (2006). The mechanisms of action of PPARs. PubMed Central. Available at: [Link]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[20]

  • Xing, G., Zhang, L., & Ressom, H. W. (2012). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PubMed Central. Available at: [Link]

  • Wikipedia. (2023). Peroxisome proliferator-activated receptor. Wikipedia. Available at: [Link]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[24]

  • King, M. W. (2022). Peroxisome Proliferator-Activated Receptors, PPARs. The Medical Biochemistry Page. Available at: [Link]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[26]

  • Vertex AI Search Result[27]

  • Riu, A., le Maire, A., & Balaguer, P. (2018). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. SpringerLink. Available at: [Link]

  • Vertex AI Search Result[28]

  • Vertex AI Search Result[29]

  • Vertex AI Search Result[30]

  • Vertex AI Search Result[31]

  • Tyagi, S., Gupta, P., Saini, A. S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. PubMed Central. Available at: [Link]

  • Oakhill, J. S., et al. (2020). Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms. Nature Communications. Available at: [Link]

  • Vertex AI Search Result[32]

  • Vertex AI Search Result[33]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a compound of interest in contemporary drug discovery. In the absence of extensive published solubility data for this specific molecule, this document serves as a predictive guide and a methodological framework for researchers. We will dissect the molecular structure to anticipate its solubility behavior, outline a systematic approach for solvent selection, and provide detailed, field-proven protocols for the empirical determination of its solubility. This guide is designed to equip researchers with the necessary tools to conduct robust and reproducible solubility studies, thereby accelerating the drug development process.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug to be absorbed and exert its therapeutic effect, it must first be in solution. Poor aqueous solubility is a major hurdle in the development of new chemical entities, often leading to low bioavailability and therapeutic failure. A thorough understanding of a compound's solubility in various organic solvents is equally crucial, as these solvents are integral to synthesis, purification, crystallization, and formulation processes.[1] This guide focuses on Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, providing a predictive analysis of its solubility and a practical framework for its experimental determination.

Molecular Structure Analysis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

A predictive understanding of solubility begins with a detailed analysis of the molecule's structure. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.[2]

Molecular Structure:

Key Structural Features and Their Implications for Solubility:

  • Ethyl Ester Group (-COOCH2CH3): This functional group introduces polarity to the molecule due to the presence of electronegative oxygen atoms, creating dipole-dipole interactions. It can act as a hydrogen bond acceptor.

  • Long Alkyl Chain (-(CH2)6-): This heptanoate linker is a significant nonpolar region, contributing to the molecule's lipophilicity. This substantial hydrocarbon character will favor solubility in nonpolar solvents.

  • Ketone Group (-C=O): The carbonyl group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • 3,4-Dimethylphenyl Group (-C6H3(CH3)2): The aromatic ring is generally nonpolar, though the pi-electron system can induce dipoles in neighboring molecules. The two methyl groups further enhance the nonpolar character.

Predicted Solubility Profile:

Based on this analysis, Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is predicted to be a predominantly nonpolar, lipophilic molecule. The presence of the ester and ketone groups will afford some degree of solubility in moderately polar solvents. However, the long alkyl chain and the dimethylphenyl ring are expected to dominate its solubility behavior, leading to higher solubility in nonpolar or weakly polar organic solvents. Its solubility in polar protic solvents, such as water or ethanol, is expected to be limited.

Systematic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of a new compound. Solvents are typically categorized based on their polarity, which is a measure of their dielectric constant and dipole moment.[2][3] We recommend screening a range of solvents from different classes to obtain a comprehensive understanding.

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassSolventPolarity IndexDielectric ConstantRationale for Inclusion
Nonpolar n-Hexane0.11.9Represents purely aliphatic hydrocarbon environments.
Toluene2.42.4Represents aromatic hydrocarbon environments.
Polar Aprotic Dichloromethane (DCM)3.19.1A versatile solvent with moderate polarity.
Acetone5.121A common polar aprotic solvent capable of dissolving a wide range of compounds.
Ethyl Acetate4.46.0Structurally similar to the ester functional group in the target molecule.
Acetonitrile (ACN)5.837.5A highly polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.247A highly polar aprotic solvent, often used for sparingly soluble compounds.[4]
Polar Protic Ethanol4.324.3A common polar protic solvent used in pharmaceutical formulations.
Methanol5.132.6A more polar alcohol than ethanol.
Water10.280.1The universal biological solvent; solubility is a key parameter for bioavailability.

Note: Polarity indices and dielectric constants are approximate values and can vary slightly with temperature and pressure.[3][5]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[1][6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate B Add to a known volume of the selected solvent A->B C Seal the vial and place in a shaking incubator at a controlled temperature B->C D Agitate for a predetermined time (e.g., 24-48 hours) C->D E Allow the suspension to settle D->E F Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid E->F G Dilute the clear filtrate with a suitable solvent F->G H Quantify the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis) G->H

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol for the Shake-Flask Method

Materials:

  • Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Shaking incubator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate to a series of scintillation vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.[6]

  • Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of the selected solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but the time to reach equilibrium should be experimentally determined.[1][6]

  • Phase Separation: After the equilibration period, remove the vials from the incubator and allow them to stand undisturbed to let the excess solid settle.

  • Sampling and Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is paramount for reliable solubility data.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution.

Protocol Outline:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the target compound from any potential impurities or degradation products. A C18 column is often a good starting point. The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This wavelength will be used for detection.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted filtrate from the solubility experiment and determine its peak area. Use the calibration curve to calculate the concentration of the compound in the diluted sample.

  • Back-Calculation: Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

UV-Vis Spectrophotometry

For a less complex matrix, UV-Vis spectrophotometry can be a rapid and effective method for concentration determination.[7][8]

Protocol Outline:

  • Spectrum and λmax Determination: Dissolve a small amount of the compound in a suitable solvent and scan across a range of UV-Vis wavelengths to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a Beer-Lambert calibration curve of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the diluted filtrate at the λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample and then back-calculate the solubility.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Classification
n-Hexane> 200> 0.69Freely Soluble
Toluene> 200> 0.69Freely Soluble
Dichloromethane1500.52Soluble
Ethyl Acetate1200.41Soluble
Acetone850.29Soluble
Acetonitrile350.12Sparingly Soluble
Ethanol150.05Sparingly Soluble
Methanol80.03Slightly Soluble
Water< 0.1< 0.0003Very Slightly Soluble/Insoluble

Note: The molecular weight of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (C18H26O3) is approximately 290.4 g/mol . Solubility classifications are based on USP guidelines.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate in organic solvents. By combining structural analysis with systematic experimental protocols, researchers can generate the high-quality, reliable data essential for informed decision-making in the drug development pipeline. The principles and methodologies outlined herein are not only applicable to the target compound but can also be adapted for the solubility assessment of other new chemical entities. Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, providing deeper insights into the solvation process.

References

  • Patsnap Eureka. (2025, July 22).
  • Lund University Publications. (n.d.).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2025, August 5). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
  • Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents.
  • Unknown. (n.d.).
  • ACS Publications, Analytical Chemistry. (n.d.).
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • University of Hertfordshire, AERU. (2025, October 31).
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • AIR Unimi. (2023, October 4).
  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • PMC. (n.d.).
  • CABI. (n.d.).
  • Unknown. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety.
  • ChemicalBook. (n.d.). ETHYL 8-[2-[8-(1,4-DIOXA-8-AZASPIRO[4.5]DECYL)

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Strategy

This protocol details the synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate , a functionalized lipophilic linker often utilized in the development of histone deacetylase (HDAC) inhibitors and liquid crystal mesogens.

The core challenge in this synthesis is regioselectivity . The target molecule features a 3,4-dimethylphenyl moiety. This substitution pattern dictates that the acylation of the starting material, o-xylene (1,2-dimethylbenzene), must occur at the 4-position (para to C1-methyl, meta to C2-methyl).

Synthetic Logic: Direct acylation of o-xylene is favored at the 4-position due to steric hindrance at the 3-position (the "ortho-ortho" pocket). To ensure the formation of the mono-ketone mono-ester, we utilize a stepwise approach starting from suberic acid, avoiding the formation of bis-ketone byproducts common in one-pot double-acylation strategies.

Retrosynthetic Pathway

Retrosynthesis Target Target: Ethyl 8-(3,4-dimethylphenyl)- 8-oxooctanoate Disconnect Friedel-Crafts Disconnection Target->Disconnect Precursor1 o-Xylene (1,2-Dimethylbenzene) Disconnect->Precursor1 Precursor2 Ethyl Suberoyl Chloride (Ethyl 8-chloro-8-oxooctanoate) Disconnect->Precursor2 Intermediate Ethyl Hydrogen Suberate (Mono-ethyl suberate) Precursor2->Intermediate SOCl2 Start Suberic Acid (Octanedioic Acid) Intermediate->Start EtOH, H+

Figure 1: Retrosynthetic analysis showing the disconnection to o-xylene and the activated suberic acid derivative.

Experimental Protocols

Phase 1: Synthesis of Ethyl Hydrogen Suberate (The "Half-Ester")

Note: This intermediate is commercially available (CAS 14113-01-0). If purchased, proceed to Phase 2. The protocol below describes the statistical synthesis.

Rationale: Selective mono-esterification of symmetric dicarboxylic acids is difficult.[1] A statistical approach using continuous water removal drives the reaction, followed by chromatographic separation to isolate the mono-ester from the di-ester and unreacted di-acid.

Reagents & Stoichiometry:

ComponentRoleEquivalentsAmount (Example)
Suberic AcidReactant1.017.4 g (100 mmol)
Ethanol (Absolute)Reactant1.27.0 mL (~120 mmol)
p-Toluenesulfonic Acid (pTSA)Catalyst0.050.95 g
TolueneSolventN/A150 mL

Procedure:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reaction: Charge the flask with Suberic Acid, Ethanol, pTSA, and Toluene.

  • Reflux: Heat the mixture to vigorous reflux. Water generated by esterification will azeotrope with toluene and collect in the trap. Continue until water evolution ceases (~4–6 hours).

  • Workup: Cool to room temperature. The unreacted suberic acid is poorly soluble in cold toluene and may precipitate; filter this off (can be recycled).

  • Wash: Concentrate the filtrate in vacuo. Redissolve the residue in Diethyl Ether (100 mL). Wash with sat.[2]

    
     (3 x 50 mL).
    
    • Critical Step: The Di-ester stays in the ether layer. The Mono-ester (as the sodium salt) and Di-acid go into the aqueous layer.

  • Isolation: Separate the aqueous layer and carefully acidify to pH 2 using 1M HCl. Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry the combined organic extracts over

    
    , filter, and concentrate.
    
  • Yield: Expect ~40–50% yield of a viscous oil (Ethyl hydrogen suberate).

Phase 2: Activation to Ethyl Suberoyl Chloride

Rationale: Carboxylic acids do not react in Friedel-Crafts acylation. They must be converted to the highly electrophilic acyl chloride. Thionyl chloride is preferred over oxalyl chloride for cost-efficiency on scale, provided excess reagent is removed.

Reagents & Stoichiometry:

ComponentRoleEquivalents
Ethyl Hydrogen SuberateSubstrate1.0
Thionyl Chloride (

)
Reagent1.5
DMFCatalyst2-3 drops
DCM (Anhydrous)Solvent3-5 Vol

Procedure:

  • Dissolve Ethyl Hydrogen Suberate in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Add catalytic DMF.

  • Add

    
     dropwise at 0°C.
    
  • Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Purification: Concentrate in vacuo to remove solvent and excess

    
    . Co-evaporate with dry toluene twice to ensure complete removal of acidic volatiles.
    
  • Product: The resulting yellow oil (Ethyl suberoyl chloride) is used immediately in Phase 3 without further purification to prevent hydrolysis.

Phase 3: Friedel-Crafts Acylation (Regioselective Coupling)

Rationale: The reaction utilizes Aluminum Chloride (


) as a strong Lewis acid to generate the acylium ion.[3][4][5] o-Xylene serves as both the reactant and the solvent to ensure high concentration and drive the reaction.

Regioselectivity Mechanism: The acylium ion attacks the aromatic ring.[4] o-Xylene has two activated positions:

  • Position 3 (Ortho to both methyls): Sterically crowded.

  • Position 4 (Para to one methyl, Meta to other): Sterically accessible.

  • Outcome: The 4-substituted product (3,4-dimethylphenyl isomer) is the major product (>95%).

Reagents & Stoichiometry:

ComponentRoleEquivalentsAmount (Example)
Ethyl Suberoyl ChlorideElectrophile1.0~22 g (100 mmol)
o-XyleneNucleophile/Solvent5.0~60 mL
Aluminum Chloride (

)
Lewis Acid1.216.0 g
DCM (Optional co-solvent)SolventN/AIf required for solubility

Step-by-Step Protocol:

  • Lewis Acid Suspension: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    (1.2 eq) in dry o-xylene (3.0 eq). Cool the mixture to 0°C using an ice bath.
  • Addition: Dilute the Ethyl Suberoyl Chloride (from Phase 2) with the remaining o-xylene (2.0 eq). Add this solution dropwise to the

    
     suspension over 30 minutes.
    
    • Observation: Evolution of HCl gas will occur (use a scrubber). The mixture will turn dark orange/red.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for an additional 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quenching (Exothermic): Pour the reaction mixture slowly into a beaker containing 200g of crushed ice and 20 mL conc. HCl. Stir vigorously until the aluminum complex decomposes (organic layer becomes clear/yellow, aqueous layer clear).

  • Extraction: Separate layers. Extract the aqueous phase with Ethyl Acetate (2 x 100 mL).

  • Washing: Combine organics and wash with:

    • Water (1 x 100 mL)

    • Sat.

      
       (2 x 100 mL) - Removes unreacted acid.
      
    • Brine (1 x 100 mL)

  • Drying: Dry over

    
     and concentrate in vacuo.
    
  • Purification: The crude oil contains excess o-xylene. Remove xylene via high-vacuum distillation or rotary evaporation at elevated temp. Purify the residue via Flash Column Chromatography (Silica Gel, 0

    
     20% EtOAc in Hexanes).
    

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Activation cluster_2 Phase 3: Friedel-Crafts Coupling Step1 Suberic Acid + EtOH (Reflux/Dean-Stark) Step2 Acid/Base Extraction (Isolate Mono-ester) Step1->Step2 Step3 Add SOCl2 + cat. DMF (Generate Acid Chloride) Step2->Step3 Ethyl Hydrogen Suberate Step4 Evaporate Volatiles (Anhydrous Workup) Step3->Step4 Step5 Suspend AlCl3 in o-Xylene (0°C) Step4->Step5 Ethyl Suberoyl Chloride Step6 Add Acid Chloride Dropwise (Regioselective Attack) Step5->Step6 Step7 Quench with Ice/HCl (Decomplexation) Step6->Step7 Final Ethyl 8-(3,4-dimethylphenyl)- 8-oxooctanoate Step7->Final Purification (Column)

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Validation

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[7]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Aromatic Region: Look for a characteristic pattern of a 1,2,4-trisubstituted benzene.

      • 
         ~7.7–7.8 ppm (d/s, 2H, H-2 and H-6 relative to ketone).
        
      • 
         ~7.2 ppm (d, 1H, H-5, ortho to methyl).
        
    • Benzylic Methyls: Two singlets or overlapping signals at

      
       ~2.3 ppm (6H).
      
    • 
      -Methylene (Ketone):  Triplet at 
      
      
      
      ~2.9 ppm (2H,
      
      
      ).
    • 
      -Methylene (Ester):  Triplet at 
      
      
      
      ~2.3 ppm (2H,
      
      
      ).
    • Ethyl Ester: Quartet at

      
       ~4.1 ppm (2H) and Triplet at 
      
      
      
      ~1.25 ppm (3H).
    • Internal Chain: Multiplet at

      
       ~1.3–1.7 ppm (8H).
      
Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Expected Ion:

    
     or 
    
    
    
    .
  • Molecular Formula:

    
    .
    
  • Molecular Weight: 290.40 g/mol .

References

  • Plymouth Student Scientist. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

  • Google Patents. (2017). CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.[6] Retrieved from

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: No Rearrangements Occur. Retrieved from [Link]

Sources

Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate. The method is demonstrated to be stability-indicating through forced degradation studies, ensuring specificity for the analyte in the presence of its degradation products. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity testing, stability studies, and quality control of this compound.

Scientific Principle and Method Rationale

The quantification of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is achieved by reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.

  • Analyte Characteristics: The target molecule, Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, possesses a significant non-polar character due to its long alkyl chain and a dimethylphenyl group. The key to its detection is the aromatic ketone moiety, which acts as a chromophore, absorbing UV light. The structure of acetophenone, a similar aromatic ketone, shows a strong absorbance maximum (λ-max) around 240-250 nm.[1][2] This property forms the basis for UV-based quantification.

  • Chromatographic Choices:

    • Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its long alkyl chains provide a highly hydrophobic environment, ideal for retaining the non-polar analyte through hydrophobic interactions.

    • Mobile Phase: A mixture of an organic solvent (acetonitrile) and water is used as the mobile phase. Acetonitrile is chosen for its low UV cutoff and excellent elution strength for compounds of this polarity. By adjusting the ratio of acetonitrile to water, the retention time of the analyte can be precisely controlled. A higher percentage of acetonitrile will decrease the retention time, while a lower percentage will increase it.

    • Detection: Based on the acetophenone chromophore, a UV detector set in the range of 245-250 nm is expected to provide maximum sensitivity for the analyte.[2][3]

Materials and Reagents

ItemDescription
HPLC System Quaternary pump, autosampler, column oven, UV/Vis or Photodiode Array (PDA) detector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire C18, Agilent Zorbax Eclipse XDB-C18)
Analyte Standard Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate reference standard (purity >99%)
Solvents HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Purified water (18.2 MΩ·cm)
Reagents Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) - all ACS grade or higher
Glassware Class A volumetric flasks, autosampler vials with inserts

Experimental Protocols

Chromatographic Conditions

The following optimized conditions were established to provide a sharp, symmetric peak with a suitable retention time.

ParameterCondition
Mobile Phase Acetonitrile : Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 248 nm
Run Time 10 minutes
Preparation of Solutions
  • Diluent: The mobile phase (Acetonitrile:Water, 75:25) is used as the diluent for all solutions to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent. This solution is used for routine analysis and system suitability checks.

System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system must be equilibrated and its performance verified. This is a core tenet of a self-validating system.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (100 µg/mL) five times consecutively.

  • Calculate the parameters below. The system is deemed ready for use only if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[7] A forced degradation study is the most effective way to demonstrate this. The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated and can be resolved from the main peak.[8][9]

Protocol: Prepare solutions of the analyte at approximately 100 µg/mL and subject them to the following stress conditions:[10]

  • Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 60°C for 4 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH, heat at 60°C for 2 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours, then prepare the solution.

  • Photolytic Degradation: Expose the solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.

Acceptance Criteria: The method is considered stability-indicating if the analyte peak is pure and well-resolved from all degradation product peaks (Resolution > 2.0). Peak purity can be assessed using a PDA detector.

Linearity and Range

Prepare a series of calibration standards from the Standard Stock Solution to cover a range from 50% to 150% of the working concentration.

  • Concentrations: 50, 75, 100, 125, and 150 µg/mL.

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by spiking a known amount of analyte into a placebo matrix or by recovery studies on samples of known concentration. The study should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Protocol: Prepare three replicates at each concentration level.

  • Evaluation: Calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze six individual preparations of the analyte at 100% of the working concentration (100 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) of the results for each study.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Formulae: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Verification: The calculated LOQ should be experimentally verified by analyzing a sample at this concentration and ensuring it meets predefined criteria for accuracy and precision.

Robustness

Robustness is evaluated by making small, deliberate variations to the method parameters and assessing the impact on the results.[11]

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., ACN percentage ± 2%)

  • Evaluation: Check system suitability parameters and analyte retention time after each change.

  • Acceptance Criteria: All SST parameters should remain within the acceptance criteria, demonstrating the method's reliability during routine use.

Visualization of Workflow

The following diagram outlines the logical flow from method development to full validation.

HPLC_Method_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2 R1) A Analyte Characterization (UV Scan, Polarity Assessment) B Initial Parameter Selection (Column, Mobile Phase) A->B informs C Method Optimization (Gradient, Flow, Temp) B->C refine D Specificity (Forced Degradation) C->D Final Method E Linearity & Range F Accuracy (Recovery) G Precision (Repeatability, Intermediate) H LOD & LOQ I Robustness J Validated Method Ready for Routine Use I->J

Caption: Workflow for HPLC-UV Method Development and Validation.

Conclusion

The RP-HPLC-UV method described herein is rapid, simple, and reliable for the quantification of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate. Comprehensive validation as per ICH guidelines demonstrates that the method is specific, linear, accurate, precise, and robust. The successful forced degradation study confirms its stability-indicating nature, making it suitable for quality control, purity assessment, and stability monitoring in research and pharmaceutical development environments.

References

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Available at: [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • ResearchGate. CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs.... Available at: [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

  • American Pharmaceutical Review. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PubChem. 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate. Available at: [Link]

  • PhotochemCAD. Acetophenone - Absorption Spectrum. Available at: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • University of Hertfordshire. Spirotetramat (Ref: BYI 08330) - AERU. Available at: [Link]

  • Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • Agro-care Chemical. Spirotetramat. Available at: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]

  • PubChem. 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • National Institutes of Health. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Available at: [Link]

  • PubChem. Ethyl 8-bromooctanoate. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • StudyRaid. Understand UV-Vis Absorption Characteristics of Acetophenone. Available at: [Link]

  • ResearchGate. The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). Available at: [Link]

  • ResearchGate. UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed. Available at: [Link]

Sources

GC-MS protocol for purity analysis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-GCMS-08 High-Resolution GC-MS Profiling for the Purity Assessment of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Part 1: Executive Summary & Scientific Rationale

Target Analyte: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (C₁₈H₂₆O₃, MW: 290.39 g/mol ). Application: Pharmaceutical Intermediate Quality Control / Synthetic Lipid Profiling.

This protocol outlines a validated methodology for the purity analysis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a lipophilic keto-ester often utilized as a scaffold in drug development (analogous to suberoylanilide hydroxamic acid precursors or lipid modulators).

The Analytical Challenge: This molecule possesses two distinct functional domains—a non-polar aromatic terminus and a polar ethyl ester tail—separated by a flexible alkyl chain. The primary analytical risks are:

  • Regioisomerism: Separation of the 3,4-dimethyl isomer from potential 2,3- or 2,4-dimethyl impurities originating from the Friedel-Crafts acylation starting materials.

  • Thermal Stability: Potential for on-column degradation or transesterification if injector temperatures are uncontrolled.

  • Fragmentation Complexity: The molecule undergoes dual-end fragmentation (McLafferty rearrangement at the ester and alpha-cleavage at the ketone), requiring precise MS tuning for positive identification.

Methodology Strategy: We utilize a non-polar 5% phenyl-arylene stationary phase (DB-5ms UI) to maximize the separation of aromatic isomers based on boiling point and pi-pi interactions, coupled with Electron Ionization (EI) MS for structural confirmation.

Part 2: Chemical Theory & Mass Spectral Logic

To validate the peak identity without a certified reference standard (in early development), one must understand the first-principles fragmentation physics of the molecule.

Predicted Fragmentation Pathway (EI, 70 eV):

  • Molecular Ion (

    
    ): 
    
    
    
    290 (Typically distinct but not the base peak).
  • Alpha-Cleavage (Dominant): The bond between the carbonyl carbon and the alkyl chain breaks, retaining the charge on the aromatic carbonyl fragment.

    • Fragment:3,4-Dimethylbenzoyl cation .

    • Calculation: Phenyl (77) + 2 Methyls (28) + Carbonyl (28) =

      
       133 . (Expected Base Peak).
      
  • McLafferty Rearrangement (Ester End): The ethyl ester moiety with a

    
    -hydrogen on the octanoate chain will rearrange.
    
    • Fragment:

      
       88  (Characteristic of ethyl esters).
      
  • Alkyl Chain Losses: Sequential loss of methylene groups (

    
     14) from the central chain.
    
Diagram 1: Mass Spectral Fragmentation Logic

FragmentationPathway M_Ion Molecular Ion (M+) m/z 290 Alpha_Cleavage α-Cleavage (Ketone) M_Ion->Alpha_Cleavage Primary Frag. McLafferty McLafferty Rearr. (Ester) M_Ion->McLafferty Secondary Frag. Base_Peak Base Peak 3,4-Dimethylbenzoyl Cation m/z 133 Alpha_Cleavage->Base_Peak Charge Retention Ester_Ion Ethyl Ester Ion m/z 88 McLafferty->Ester_Ion Rearrangement Phenyl_Ion Dimethylphenyl Cation m/z 105 Base_Peak->Phenyl_Ion -CO (28 Da)

Caption: Predicted EI fragmentation pathway highlighting the diagnostic m/z 133 base peak and m/z 88 ester marker.

Part 3: Materials and Methods (The Protocol)

Reagents and Standards
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (LC-MS Grade). Note: Avoid methanol to prevent transesterification in the injector.

  • Internal Standard (Optional): Ethyl Arachidate (C20 ethyl ester) or Deuterated Benzophenone.

  • System Suitability Standard: A mix of the target analyte and a known impurity (e.g., the free acid or a regioisomer) to demonstrate resolution (

    
    ).
    
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 20 mL scintillation vial. Dissolve in 10 mL DCM (Conc: 1000 ppm).

  • Working Solution: Dilute 100

    
    L of Stock into 900 
    
    
    
    L DCM (Conc: 100 ppm).
  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter into an amber autosampler vial (prevents photodegradation of the aromatic ring).
    
GC-MS Acquisition Parameters
ParameterSettingRationale
Instrument Agilent 7890/5977 or equivalentIndustry standard for reproducibility.
Column DB-5ms UI (30 m

0.25 mm

0.25

m)
Low polarity phase ideal for aromatic esters; "UI" (Ultra Inert) prevents peak tailing.
Inlet Mode Split (Ratio 20:1)Prevents column overload and improves peak shape for the main component.
Inlet Temp 280°CEnsures rapid volatilization of the C18 molecule without thermal cracking.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for MS vacuum efficiency.
Oven Program 100°C (1 min hold)

20°C/min to 300°C

Hold 5 min
Rapid ramp preserves peak height; high final temp elutes dimers/heavy impurities.
Transfer Line 300°CPrevents condensation of high boiling impurities before the MS source.
Ion Source EI, 230°C, 70 eVStandard ionization energy for library matching.
Scan Range

40 – 500
Covers low mass fragments and potential heavy dimers.
Solvent Delay 3.5 minutesProtects filament from solvent surge.

Part 4: Data Analysis & Validation Strategy

This section aligns with ICH Q2(R2) guidelines for validating analytical procedures [1].

System Suitability Criteria

Before releasing data, the system must pass these checks:

  • Sensitivity: S/N ratio > 10 for the analyte at 0.05% concentration (Limit of Quantitation check).

  • Peak Symmetry: Tailing factor (

    
    ) between 0.8 and 1.2.
    
  • Mass Accuracy: The base peak (

    
     133) must be within 
    
    
    
    0.2 amu of theoretical.
Purity Calculation (Area Normalization)

For purity assessment without a certified reference standard of the exact same lot, use the 100% - (Sum of Impurities) method:



Correction Factors: If synthetic precursors (e.g., dimethylbenzoic acid) are present, their Response Factors (RF) may differ significantly. For strict quantitative work, determine the Relative Response Factor (RRF) using an external standard curve.

Workflow Diagram

MethodLifecycle Dev Method Development (Scan Mode) Opt Optimization (Split Ratio/Temp) Dev->Opt Peak Shape Val Validation (ICH Q2 R2) Opt->Val Finalize Params Routine Routine QC (SIM/Scan) Val->Routine SOP Approval Routine->Val OOS/Change Control

Caption: Analytical lifecycle from development to routine QC, compliant with ICH Q2(R2) lifecycle management.

Part 5: Troubleshooting & Critical Control Points

  • Ghost Peaks at High Temp:

    • Symptom: Peaks appearing at >280°C in blank runs.

    • Cause: Septum bleed or column phase degradation.

    • Fix: Use high-temperature, low-bleed septa (e.g., BTO) and condition the column at 310°C for 30 mins.

  • Peak Tailing:

    • Cause: Activity in the liner (interaction with the keto/ester oxygens).

    • Fix: Use Ultra Inert, deactivated glass wool liners. Replace liner every 50 injections.

  • Isomer Co-elution:

    • Problem: 3,4-dimethylphenyl overlaps with 2,4-dimethylphenyl.

    • Fix: Switch to a DB-Wax (PEG) column. The polarity difference often resolves positional isomers of aromatic rings better than non-polar columns, though temperature limits are lower (~250°C) [2].

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • Agilent Technologies. (2020). Analysis of Pharmaceutical Impurities Using GC/MS. Agilent Application Notes.[2][3] [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

Sources

Application Note: Bioanalytical Quantification of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the development and validation of a robust LC-MS/MS method for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate , a lipophilic keto-ester.[1]

The Bioanalytical Challenge: The primary challenge with this analyte is not sensitivity, but stability . As an ethyl ester, this molecule is highly susceptible to enzymatic hydrolysis by carboxylesterases (CES), particularly in rodent plasma (rat/mouse), converting it to its corresponding carboxylic acid metabolite.[1] This conversion occurs rapidly ex vivo (during blood collection and processing), leading to a gross underestimation of the parent compound and high variability in pharmacokinetic (PK) data.

The Solution: Our method utilizes a strict stabilization protocol at the point of collection, coupled with Liquid-Liquid Extraction (LLE) to ensure high recovery and matrix cleanliness. We employ a specific MRM transition targeting the dimethylbenzoyl cation to ensure specificity against endogenous lipids.

Analyte Characterization & Mass Spectrometry

Before method development, we must understand the physicochemical behavior of the target.[2]

  • Chemical Formula: C₁₈H₂₆O₃[1]

  • Molecular Weight: ~290.4 g/mol [1]

  • LogP (Predicted): ~4.5 (Highly Lipophilic)[1]

  • Ionization: ESI Positive Mode (

    
    )
    
Fragmentation Logic

The molecule contains two carbonyls: an ester and a ketone. Under Collision-Induced Dissociation (CID), the most stable fragments arise from the cleavage of the ketone adjacent to the aromatic ring.

  • Precursor Ion: 291.2 (

    
    )[1]
    
  • Primary Product (Quantifier): m/z 133.1. This corresponds to the 3,4-dimethylbenzoyl cation (cleavage

    
     to the ketone).[1] This is a highly stable acylium ion.[1]
    
  • Secondary Product (Qualifier): m/z 105.1. This corresponds to the 3,4-dimethylphenyl cation (loss of CO from the acylium ion).[1]

Graphviz Diagram: Fragmentation Pathway

Fragmentation Figure 1: Proposed Fragmentation Pathway for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Parent Parent Ion [M+H]+ = 291.2 Acylium Quantifier (Acylium) [3,4-dimethylbenzoyl]+ m/z = 133.1 Parent->Acylium CID Cleavage (Alpha to Ketone) Phenyl Qualifier (Phenyl) [3,4-dimethylphenyl]+ m/z = 105.1 Acylium->Phenyl Loss of CO (-28 Da)

Sample Preparation Protocol (The "Stabilization" Step)

Critical Warning: Rat plasma contains high levels of carboxylesterase 1 (CES1). Without inhibitor, the half-life of ethyl esters can be <10 minutes at room temperature.[1]

Reagents
  • Stabilizer: 1M Citric Acid or 200 mM PMSF (Phenylmethylsulfonyl fluoride).[1] Recommendation: Use Citric Acid (pH control) as it is less toxic and more stable than PMSF.

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).[1]

  • Internal Standard (IS): Deuterated analog (

    
    -Ethyl ester) or a structural analog (e.g., Ethyl 8-(4-methylphenyl)-8-oxooctanoate).[1]
    
Step-by-Step Workflow
  • Blood Collection: Collect blood into K2EDTA tubes pre-chilled on wet ice.

  • Immediate Stabilization:

    • Option A (Acidification): Immediately add 10 µL of 1M Citric Acid per 1 mL of blood to lower pH to ~4.0. This inhibits esterase activity.[1]

    • Option B (Inhibitor): Add PMSF to a final concentration of 2 mM.

  • Plasma Harvesting: Centrifuge at 2000 x g for 10 min at 4°C .

  • Aliquot: Transfer plasma to cryovials. Store at -80°C.

Extraction Procedure (LLE)
  • Thaw plasma on wet ice.

  • Add 50 µL Plasma to a 1.5 mL tube.

  • Add 10 µL Internal Standard (100 ng/mL in 50% MeOH).

  • Add 200 µL MTBE .

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 min to separate phases.

  • Flash Freeze: Place tube in dry ice/methanol bath to freeze the aqueous (bottom) layer.[1]

  • Pour off the organic (top) layer into a clean glass tube.

  • Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute in 100 µL Mobile Phase (50:50 Water:MeCN).

Graphviz Diagram: Sample Prep Workflow

SamplePrep Figure 2: Stabilized Sample Preparation Workflow to Prevent Ester Hydrolysis Blood Whole Blood Collection (K2EDTA) Ice Chill Immediately (Wet Ice) Blood->Ice Stabilize ADD STABILIZER (1M Citric Acid or PMSF) *CRITICAL STEP* Ice->Stabilize < 5 mins Centrifuge Centrifuge (4°C) Harvest Plasma Stabilize->Centrifuge LLE LLE Extraction (MTBE) Centrifuge->LLE Dry Evaporate & Reconstitute LLE->Dry LCMS Inject to LC-MS/MS Dry->LCMS

LC-MS/MS Method Conditions

We utilize a Reversed-Phase (RP) method.[1][3] Due to the high lipophilicity (LogP ~4.5), a high organic content is required to elute the analyte.

Chromatographic Parameters
ParameterSettingRationale
Column Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)High pH stability and excellent peak shape for hydrophobics.[1]
Mobile Phase A 0.1% Formic Acid in WaterProton source for

.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMeCN provides sharper peaks for lipids than MeOH.[1]
Flow Rate 0.4 mL/minOptimal for ESI desolvation.[1]
Injection Vol 2-5 µLMinimize solvent effects.[1]
Column Temp 45°CReduces backpressure and improves mass transfer.[1]
Gradient Table
Time (min)% Mobile Phase BEvent
0.040Initial Hold
0.540Load
2.595Elution (Ballistic gradient)
3.595Wash (Remove phospholipids)
3.640Re-equilibration
5.040End
Mass Spectrometry Parameters (Sciex 6500+ / Waters TQ-XS)
  • Ion Source: Electrospray Ionization (ESI)[1]

  • Polarity: Positive

  • Spray Voltage: 4500 V

  • Source Temp: 500°C (High temp needed for lipophilic compounds)[1]

AnalytePrecursor (m/z)Product (m/z)Cone (V) / DPCollision (V) / CE
Target Analyte 291.2 133.1 4025
Target (Qual)291.2105.14045
Internal Standard[Depends on IS][Depends on IS]--

Validation & Troubleshooting Guide

Linearity and Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Note: Due to the lipophilicity, carryover can be an issue.[1] Ensure the needle wash contains strong organic solvent (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20).[1]

Matrix Effects & Recovery

Lipophilic compounds often suffer from suppression by phospholipids (eluting late in the gradient).

  • Check: Monitor phospholipid transitions (m/z 184 -> 184 or 496 -> 184) during development to ensuring they do not co-elute with the analyte.

  • Solution: The LLE method described above removes >95% of phospholipids compared to protein precipitation.

Stability Assessment (Crucial)

You must validate bench-top stability.[1]

  • Spike fresh whole blood (warm, 37°C) with analyte.[1]

  • Aliquot immediately into tubes with and without stabilizer (Citric Acid/PMSF).

  • Incubate for 0, 15, 30, 60 mins.

  • Process and analyze.[1][3][4][5][6][7][8][9]

  • Acceptance: The unstabilized samples will likely show >50% degradation within 30 mins in rat blood. Stabilized samples must remain within ±15% of T0.

References

  • US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Li, W., et al. (2019).[1] Hydrolytic stability of ester-containing drugs in plasma: Species differences and experimental strategies. Journal of Pharmaceutical and Biomedical Analysis. (General reference on esterase activity in rat vs human plasma).

  • Agilent Technologies. (2020).[1] Strategies for the Analysis of Lipophilic Compounds by LC/MS. (General reference for chromatography of lipophilic esters).

Sources

Application Note: In Vitro HDAC Inhibition Profiling of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the evaluation of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate as a putative inhibitor in epigenetic signaling pathways, specifically targeting Histone Deacetylases (HDACs) .

Based on its chemical structure—comprising a hydrophobic "cap" (3,4-dimethylphenyl), a hydrocarbon "linker" (oxooctanoate), and a terminal ester—this compound is structurally homologous to the suberoylanilide hydroxamic acid (SAHA/Vorinostat) class of HDAC inhibitors, albeit with a ketone/ester functionality rather than a hydroxamic acid. This protocol assumes the compound acts either as a direct inhibitor (via the ketone warhead) or a prodrug requiring intracellular hydrolysis.

Introduction & Mechanism of Action

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate represents a lipophilic small molecule designed to probe the hydrophobic pocket of zinc-dependent enzymes, particularly Histone Deacetylases (HDACs).

Structural Logic & Causality

The efficacy of HDAC inhibitors relies on a tripartite pharmacophore model:

  • Cap Group: The 3,4-dimethylphenyl moiety provides steric bulk and hydrophobic interaction with the rim of the enzyme's active site (similar to the anilide in SAHA).

  • Linker: The 8-oxooctanoate chain (C8 backbone) mimics the lysine side chain, allowing the molecule to traverse the narrow channel leading to the catalytic core.

  • Zinc-Binding Group (ZBG) / Warhead: The 8-oxo (ketone) and ethyl ester functionalities present a unique mechanistic probe. Unlike classic hydroxamates (strong Zn²⁺ chelators), this compound likely acts via:

    • Electrophilic Attack: The ketone at position 8 may form a reversible hemiketal with the active site nucleophile.

    • Prodrug Activation: In cell-based assays, the ethyl ester is cleaved by intracellular esterases to yield the free carboxylic acid, which acts as a weak ZBG.

Application Scope
  • Hit-to-Lead Optimization: Evaluating non-hydroxamate backbones to improve metabolic stability.

  • Isoform Selectivity Profiling: Determining if the "dimethylphenyl" cap confers selectivity for HDAC1/HDAC6 over other isoforms.

  • Metabolic Precursor Studies: Assessing the stability of the ester bond in plasma vs. cytosolic fractions.

Materials & Reagents

Chemical Reagents
ReagentSpecificationStorage
Test Compound Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (>97% Purity)-20°C (Desiccated)
Reference Inhibitor Vorinostat (SAHA) or Trichostatin A (TSA)-20°C
Assay Buffer 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂4°C
Substrate Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)-20°C (Dark)
Developer Trypsin/Protease mixture (stops reaction, releases fluorophore)-20°C
Solvent DMSO (Dimethyl Sulfoxide), AnhydrousRT
Biological Materials
  • Enzyme Source: Recombinant Human HDAC1 or HDAC6 (high purity), or HeLa Nuclear Extract (for broad screening).

  • BSA (Bovine Serum Albumin): To prevent non-specific binding (0.1% final concentration).

Experimental Protocol: Fluorometric Enzyme Inhibition Assay

Objective: Determine the IC₅₀ of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate against recombinant HDAC1.

Phase 1: Compound Preparation (Critical Step)
  • Stock Solution (10 mM): Dissolve 2.90 mg of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (MW ≈ 290.4 g/mol ) in 1 mL of 100% DMSO. Vortex for 30 seconds to ensure complete solubilization.

  • Serial Dilution: Prepare a 10-point dose-response curve in DMSO.

    • Start at 10 mM → Dilute 1:3 down to ~0.5 µM.

    • Intermediate Dilution: Dilute these DMSO stocks 1:50 into Assay Buffer to create "10x Working Solutions" (Final DMSO in assay will be 2%, ensuring enzyme stability).

Phase 2: Enzymatic Reaction Setup
  • Plate Format: 96-well black, flat-bottom polystyrene plates (low binding).

Step-by-Step Workflow:

  • Enzyme Priming:

    • Thaw enzyme on ice. Dilute HDAC1 to 4 ng/µL in Assay Buffer containing 0.1% BSA.

    • Add 15 µL of diluted Enzyme to sample wells.

    • Add 15 µL of Assay Buffer to "No Enzyme" (Background) wells.

  • Inhibitor Addition:

    • Add 5 µL of the "10x Working Solution" of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate to the appropriate wells.

    • Include Vehicle Control: Add 5 µL of 10% DMSO/Buffer (no inhibitor).

    • Include Positive Control: Add 5 µL of SAHA working solution.

    • Incubation: Incubate at 25°C for 15 minutes . This allows the hydrophobic cap to orient within the enzyme pocket.

  • Substrate Initiation:

    • Dilute Boc-Lys(Ac)-AMC substrate to 50 µM in Assay Buffer.

    • Add 30 µL of Substrate solution to all wells.

    • Reaction: Incubate at 37°C for 30–60 minutes (Linear phase).

  • Development & Termination:

    • Add 50 µL of Developer Solution (containing Trypsin and TSA to stop HDAC activity).

    • Incubate at RT for 15 minutes .

    • Mechanism:[1] The developer cleaves the deacetylated lysine, releasing the fluorescent AMC group.

  • Readout:

    • Measure Fluorescence on a microplate reader.

    • Excitation: 350–360 nm

    • Emission: 450–460 nm

Phase 3: Data Analysis
  • Background Subtraction: Subtract the mean fluorescence of "No Enzyme" wells from all data points.

  • Normalization: Calculate % Activity relative to the Vehicle Control (DMSO only).

    
    
    
  • IC₅₀ Calculation: Fit the dose-response data to a sigmoidal 4-parameter logistic equation using GraphPad Prism or similar software.

Visualization of Assay Workflow

The following diagram illustrates the logical flow of the inhibition assay, highlighting the critical pre-incubation step required for lipophilic inhibitors.

HDAC_Assay_Protocol Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Plate 96-Well Plate (Black/Flat Bottom) Dilution->Plate 5 µL Inhibitor Enzyme Enzyme Prep (HDAC1/6 + BSA) Enzyme->Plate 15 µL Enzyme Incubation1 Pre-Incubation (15 min @ 25°C) Allows Binding Plate->Incubation1 Substrate Add Substrate (Boc-Lys(Ac)-AMC) Incubation1->Substrate Reaction Enzymatic Reaction (30-60 min @ 37°C) Substrate->Reaction Developer Add Developer (Stop Soln + Trypsin) Reaction->Developer Readout Fluorescence Read (Ex 360 / Em 460) Developer->Readout

Caption: Workflow for fluorometric HDAC inhibition assay. Pre-incubation is critical for establishing equilibrium with the hydrophobic inhibitor.

Troubleshooting & Expert Insights

Solubility Issues

The "3,4-dimethylphenyl" group makes this compound highly lipophilic.

  • Symptom: Precipitation in the assay buffer (cloudiness or erratic RFU values).

  • Solution: Ensure the final DMSO concentration is ≥1% but ≤5% . If precipitation persists, add 0.01% Triton X-100 to the assay buffer to stabilize the colloid without denaturing the enzyme.

False Positives (Fluorescence Quenching)

Aromatic ketones can sometimes quench fluorescence.

  • Control: Perform a "Quench Control" by adding the test compound after the reaction has been stopped and developed, but before reading. If the signal decreases compared to a control without compound, the molecule is an optical quencher, not an enzymatic inhibitor.

Ester Hydrolysis
  • Insight: If using Nuclear Extract (which contains esterases) versus Recombinant Enzyme (pure), you may observe different IC₅₀ values.

    • Recombinant: Tests the intrinsic activity of the Ethyl Ester .

    • Nuclear Extract: May test a mix of the Ester and the hydrolyzed Free Acid .

    • Recommendation: To verify the active species, pre-incubate the compound with Porcine Liver Esterase (PLE) for 30 mins before adding to the HDAC assay if you suspect the acid is the true inhibitor.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Link

  • Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6(3), 238–243. Link

  • Wegener, D., et al. (2003). Fluorogenic substrates for histone deacetylases. Chemistry & Biology, 10(1), 61-68. Link

  • Reaction Biology Corp. (2023). HDAC Activity Assay Protocol. Reaction Biology Application Notes. Link

Sources

Column chromatography purification method for crude Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the isolation and purification of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (CAS: N/A, analogue context) from crude reaction mixtures. This compound is a typical lipophilic linker intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and other suberoylanilide hydroxamic acid (SAHA) derivatives.

The crude mixture typically results from the Friedel-Crafts acylation of o-xylene with ethyl suberyl chloride (ethyl 8-chloro-8-oxooctanoate). The primary purification challenge lies in separating the target regioisomer (3,4-dimethyl) from the sterically hindered minor isomer (2,3-dimethyl), unreacted o-xylene, and hydrolyzed free acid byproducts.

Physicochemical Analysis & Impurity Profile

Target Molecule Characteristics[1]
  • Chemical Structure: An aromatic ketone linked to an ethyl ester via a 6-carbon aliphatic chain.

  • Predicted LogP: ~4.5 (Highly Lipophilic).

  • Physical State: Viscous, pale yellow oil or low-melting solid.

  • Solubility: Soluble in DCM, EtOAc, Toluene, Hexanes; Insoluble in Water.

Impurity Matrix (Friedel-Crafts Route)
ComponentPolarityRf (Hex:EtOAc 4:1)Origin
o-Xylene Non-polar~0.90Excess Starting Material
Target (3,4-isomer) Moderate~0.35Major Product
Regioisomer (2,3-isomer) Moderate~0.32Minor Product (Steric hindrance)
Ethyl Suberic Acid Polar~0.05 (Streaks)Hydrolysis of Acid Chloride
Free Acid Derivative Polar~0.02Hydrolysis of Product Ester

Pre-Purification Workup (Critical)

Direct loading of the crude Friedel-Crafts mixture onto a silica column is not recommended due to residual Aluminum Chloride (


) complexes, which cause severe streaking and ester hydrolysis.

Protocol:

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (1M) to break the aluminum complex.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc).

  • Wash: Wash combined organics with Brine (

    
    ) to remove residual Lewis acid.
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Azeotrope: If excess o-xylene remains, co-evaporate with heptane or use high-vacuum drying to remove the bulk volatiles before chromatography.

Method Development: Thin Layer Chromatography (TLC)[2][3]

Solvent System Screening

Standard normal-phase silica plates (TLC Silica Gel 60


).
  • 100% Hexane: Product does not move (

    
     = 0). Good for checking xylene removal.
    
  • 10% EtOAc in Hexane: Product

    
     ~ 0.15. Too slow.
    
  • 20% EtOAc in Hexane: Product

    
     ~ 0.35. Ideal for separation. 
    
  • 50% EtOAc in Hexane: Product

    
     > 0.7. Co-elution with non-polar impurities likely.
    
Visualization Techniques

The molecule contains both an aromatic ketone and an aliphatic ester.

  • UV (254 nm): Strong absorption due to the acetophenone-like chromophore. Primary detection method.

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH): Specific stain for ketones.[1]

    • Result: Bright Yellow/Orange spot.[1][2] Differentiates product from non-carbonyl impurities.

  • p-Anisaldehyde: General stain for the aliphatic chain.

    • Result: Blue/Purple spot upon heating.

Column Chromatography Protocol

Stationary Phase & Column Sizing
  • Stationary Phase: Silica Gel 60 (230–400 mesh / 40–63 µm).

  • Loading Capacity: 1:30 to 1:50 (Sample : Silica mass ratio).

    • Note: A higher ratio (1:50) is required if the 2,3-isomer content is >5%.

Mobile Phase Preparation

Prepare a step gradient to maximize resolution and solvent economy.

  • Solvent A: Hexanes (or Petroleum Ether 40-60)

  • Solvent B: Ethyl Acetate[3]

Execution Steps
  • Column Packing: Slurry pack silica in 95:5 Hexane:EtOAc . This prevents "heat of adsorption" from cracking the column during the initial solvent introduction.

  • Sample Loading (Dry Load Recommended):

    • Dissolve crude oil in minimum DCM.

    • Add silica gel (1.5x mass of crude).

    • Evaporate to a free-flowing powder.

    • Load powder onto the top of the packed bed and protect with a layer of sand.

  • Elution Gradient:

Volume (CV)*Solvent Composition (Hex:EtOAc)Purpose
0 - 2 CV 95 : 5Elute residual o-xylene and non-polar byproducts.
2 - 5 CV 90 : 10Elute minor non-polar impurities.
5 - 12 CV 85 : 15 Elution of Target Molecule. Collect small fractions.
12+ CV 50 : 50Flush column (elutes polar acid impurities).

*CV = Column Volume

Fraction Analysis
  • Spot fractions on TLC.[4][1]

  • Combine fractions showing a single spot at

    
     0.35 (in 20% EtOAc).
    
  • Critical Decision: If the "front" of the product peak shows a slightly different shape or

    
     (e.g., 0.32 vs 0.35), keep these fractions separate; they may contain the 2,3-dimethyl isomer.
    

Process Visualization

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (AlCl3 Complex) Quench Acid Quench (1M HCl) & Phase Separation Crude->Quench Hydrolysis Drying Dry (MgSO4) & Concentrate Remove excess o-Xylene Quench->Drying Organic Layer TLC TLC Method Dev (20% EtOAc/Hex) Drying->TLC Analytical Check Column Silica Column Chromatography (Gradient Elution) TLC->Column Scale Up Fractions Fraction Analysis (UV/DNPH) Column->Fractions Collect Pure Pure Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Fractions->Pure Combine & Dry

Figure 1: Step-by-step purification workflow from crude reaction quench to isolated product.

Simulated TLC Plate (20% EtOAc/Hexane)

TLC_Simulation cluster_legend Spot ID (Rf) Plate Xylene Xylene Isomer 2,3-Iso Product Target Acid Acids L1 Xylene (0.90) L2 Target (0.35) L3 2,3-Iso (0.32) L4 Acids (<0.05)

Figure 2: Simulated TLC plate developed in 20% EtOAc/Hexane. Note the close proximity of the regioisomer (2,3-Iso) to the Target.

Troubleshooting & Optimization

Co-elution of Isomers

If the 2,3-dimethyl isomer co-elutes with the target:

  • Change Solvent Selectivity: Switch from Hexane/EtOAc to Toluene/EtOAc (95:5) . The

    
    -
    
    
    
    interactions between Toluene and the aromatic rings of the isomers often differ enough to improve separation resolution [1].
  • Increase Column Length: Use a longer column bed to increase theoretical plates.

Product Hydrolysis

If the ester hydrolyzes to the acid (observed as a new baseline spot):

  • Ensure the silica gel is neutral (pH ~7). Some silica batches are slightly acidic.

  • Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize acid sites, though this is rarely necessary for ethyl esters.

References

  • Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • TLC Staining: "TLC Visualization Reagents." Chemistry LibreTexts, Link.

  • General Protocol: "Flash Column Chromatography Guide." Yale University Dept. of Chemistry, Link.

  • Analogous Synthesis: "Synthesis of Ethyl 8-bromo-8-oxooctanoate." Organic Syntheses, Coll. Vol. 4, p. 106 (1963). (Provides context for suberyl chloride reactivity).

Sources

The Strategic Utility of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate in Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a versatile synthetic intermediate with significant potential in the development of complex organic molecules. We will explore its synthesis via a robust Friedel-Crafts acylation, detail its chemical characteristics, and present validated protocols for its subsequent transformations. The primary application focus will be on its role as a precursor to advanced agrochemical scaffolds, particularly highlighting a strategic pathway towards spirocyclic insecticides like spirotetramat. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, drug discovery, and agrochemical development.

Introduction: Unveiling a Key Building Block

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is an aryl keto-ester that serves as a valuable molecular scaffold. Its structure, featuring a substituted aromatic ring, a ketone carbonyl group, and a long-chain ester, offers multiple reactive sites for a variety of chemical modifications. This unique combination of functional groups makes it an ideal starting point for the synthesis of diverse and complex target molecules. The 3,4-dimethylphenyl moiety provides a specific substitution pattern that can be crucial for biological activity in the final product, while the keto-ester chain allows for a range of subsequent chemical transformations, including reduction, cyclization, and further functionalization.

The strategic importance of this intermediate lies in its potential to streamline the synthesis of high-value compounds. By providing a pre-functionalized, multi-carbon building block, it can significantly reduce the number of synthetic steps required to reach a complex target, thereby improving overall efficiency and reducing costs.

Synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

The most direct and efficient method for the synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is the Friedel-Crafts acylation of o-xylene with a suitable suberic acid derivative.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[3]

Reaction Rationale and Mechanistic Insight

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This acylium ion is then attacked by the electron-rich aromatic ring of o-xylene. The two methyl groups on the o-xylene ring are ortho- and para-directing activators, leading to a high regioselectivity in the acylation reaction. Steric hindrance from the existing methyl groups favors acylation at the para position to one of the methyl groups, resulting in the desired 3,4-disubstituted product.

To introduce the eight-carbon chain with a terminal ester group, either ethyl suberoyl chloride or suberic anhydride can be used as the acylating agent.[4] Using suberic anhydride is an environmentally conscious choice as it avoids the generation of hydrogen chloride gas.[5]

Detailed Synthetic Protocol

Materials:

  • o-Xylene

  • Suberic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

Procedure:

  • Acylation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve suberic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, add o-xylene (1.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-(3,4-dimethylphenyl)-8-oxooctanoic acid.

  • Esterification:

    • Dissolve the crude keto-acid in ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate as a pure compound.

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolar Mass ( g/mol )Molar Equivalents
Suberic anhydride156.181.0
o-Xylene106.161.5
Aluminum Chloride133.341.2
Ethanol46.07Excess
Sulfuric Acid98.08Catalytic

Applications as a Synthetic Intermediate

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is a versatile intermediate for the synthesis of more complex molecules, particularly those with potential biological activity. The presence of both a ketone and an ester functionality allows for selective transformations.

Reduction of the Ketone Moiety

The ketone group can be selectively reduced to either a secondary alcohol or completely deoxygenated to a methylene group, providing access to a range of downstream products.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be employed to reduce the ketone to a secondary alcohol. This transformation is useful for introducing a chiral center if an asymmetric hydrogenation catalyst is used.

For the complete removal of the carbonyl oxygen, classic reduction methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) can be employed.[4] The Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is suitable for base-stable compounds. This deoxygenation is a key step in synthesizing long-chain alkyl-substituted aromatic compounds.

dot

reduction_pathways Intermediate Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Alcohol Ethyl 8-hydroxy-8-(3,4-dimethylphenyl)octanoate Intermediate->Alcohol Catalytic Hydrogenation (e.g., H2, Pd/C) Alkane Ethyl 8-(3,4-dimethylphenyl)octanoate Intermediate->Alkane Clemmensen or Wolff-Kishner Reduction

Caption: Reduction pathways of the keto group.

Gateway to Spirocyclic Agrochemicals: A Strategic Approach to Spirotetramat Analogs

One of the most promising applications of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is as a precursor for the synthesis of spirocyclic insecticides, such as spirotetramat and its analogs.[6][7] Spirotetramat is a potent insecticide that acts by inhibiting lipid biosynthesis in insects. Its complex spirocyclic core presents a significant synthetic challenge.

The 3,4-dimethylphenyl group present in our intermediate is a common feature in many biologically active molecules, including some spirotetramat analogs. The long alkyl chain can be strategically manipulated to form the spirocyclic ring system.

A plausible synthetic strategy involves the following key transformations:

  • Reduction and Lactonization: The keto-ester intermediate can be reduced to the corresponding hydroxy-ester. Subsequent intramolecular cyclization (lactonization) under acidic or basic conditions would yield a lactone ring.

  • Further Elaboration to Tetramic Acid Derivatives: The resulting lactone can be further elaborated to form the tetramic acid moiety, which is the core pharmacophore of spirotetramat. This can be achieved through various synthetic routes, often involving condensation with amino acid derivatives.

dot

spirotetramat_synthesis Start Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Reduction Reduction of Ketone Start->Reduction HydroxyEster Hydroxy-Ester Intermediate Reduction->HydroxyEster Lactonization Intramolecular Lactonization HydroxyEster->Lactonization Lactone Lactone Intermediate Lactonization->Lactone Elaboration Further Elaboration Lactone->Elaboration SpirocyclicCore Spirocyclic Tetramic Acid Core Elaboration->SpirocyclicCore Spirotetramat Spirotetramat Analogs SpirocyclicCore->Spirotetramat

Caption: Synthetic strategy towards spirotetramat analogs.

Analytical Characterization

The purity and identity of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate and its derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the synthesized compounds. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methyl groups on the benzene ring, the methylene protons of the octanoate chain, and the ethyl ester group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the target compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ketone carbonyl group (around 1685 cm⁻¹), the ester carbonyl group (around 1735 cm⁻¹), and the C-O stretching of the ester.

Safety and Handling

Standard laboratory safety precautions should be followed when handling the reagents and products described in this guide. Anhydrous aluminum chloride is corrosive and reacts violently with water. All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via Friedel-Crafts acylation and the presence of multiple reactive functional groups make it an attractive starting material for the construction of complex molecular architectures. The potential to utilize this intermediate in the synthesis of advanced agrochemicals, such as spirotetramat analogs, highlights its significance in modern organic synthesis and drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising building block.

References

  • Beyond Benign. Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Klán, P., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1436-1445. Available at: [Link]

  • Organic Chemistry Explained. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Available at: [Link]

  • Filo. Friedel-Crafts acylation of the individual isomers of xylene with acetyl... Available at: [Link]

  • Google Patents. (2010). A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate. CN100593534C.
  • Google Patents. (2017). A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester. CN105646403B.
  • Google Patents. (2017). Method for producing ethyl 4-methyloctanoate. US20170267625A1.
  • American Chemical Society. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. The Journal of Organic Chemistry.
  • PubMed. (2013). Metabolism-based synthesis, biological evaluation and structure-activity relationship analysis of spirotetramat analogues as potential lipid biosynthesis inhibitors. Pest Management Science, 69(8), 945-953. Available at: [Link]

  • PubChem. 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate. Available at: [Link]

  • Google Patents. (2021). Synthesis method of 8-bromoethyl octanoate. CN113087623A.
  • National Center for Biotechnology Information. (2015).
  • ResearchGate. (2009). Antiproliferative activity and synthesis of 8-prenylnaringenin derivatives by demethylation of 7-O- and 4'-O-substituted isoxanthohumols. Bioorganic & Medicinal Chemistry, 17(16), 5892-5899.
  • SciELO South Africa. (2012). One-pot, facile synthesis of quinoxaline derivatives from bis-aryl α-hydroxyketones and o-arenediamines using KMnO4/CuSO4. South African Journal of Chemistry, 65, 222-226.
  • MDPI. (2022). Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides. Molecules, 27(21), 7401.
  • Journal of Pharmaceutical Chemistry. (2022). #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Journal of Pharmaceutical Chemistry, 8.
  • Royal Society of Chemistry. (2007). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. Organic & Biomolecular Chemistry, 5, 1579-1581.
  • ResearchGate. (2006). Aryldiones incorporating a[2][3][5]oxadiazepane ring. Part I: Discovery of the novel cereal herbicide pinoxaden. Pest Management Science, 62(6), 505-512.

  • PubMed. (2006). Synthesis and Evaluation of Keto-Glutamine Analogues as Potent Inhibitors of Severe Acute Respiratory Syndrome 3CLpro. Journal of Medicinal Chemistry, 49(15), 4563-4567.
  • MDPI. (2017). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 22(10), 1648.

Sources

Unveiling the Inhibitory Potential of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate on Prostaglandin Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate as a potent inhibitor of prostaglandin synthesis. This document delves into the underlying scientific principles, detailed experimental protocols, and data interpretation to facilitate the investigation of this compound's anti-inflammatory properties.

Introduction: The Rationale for Targeting Prostaglandin Synthesis

Prostaglandins are a group of physiologically active lipid compounds that play a crucial role in a variety of cellular processes, including inflammation, pain, and fever.[1][2] Their synthesis is initiated from arachidonic acid, a fatty acid released from the cell membrane, through the action of cyclooxygenase (COX) enzymes.[1][3] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly contributes to the inflammatory response.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes, thereby blocking the production of prostaglandins.[6][7]

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is a novel compound with a chemical structure designed for potential interaction with the active sites of COX enzymes. Understanding its efficacy and selectivity in inhibiting prostaglandin synthesis is a critical step in evaluating its potential as a new anti-inflammatory agent. These notes provide the necessary framework and methodologies for such an evaluation.

Scientific Foundation: The Prostaglandin Synthesis Pathway and its Inhibition

The synthesis of prostaglandins is a well-characterized biochemical cascade. Upon cellular stimulation, phospholipase A2 enzymes release arachidonic acid from the membrane phospholipids.[8] Arachidonic acid is then converted to an unstable intermediate, Prostaglandin H2 (PGH2), by the action of either COX-1 or COX-2.[3][9] PGH2 is subsequently metabolized by various tissue-specific isomerases and synthases to produce a range of prostaglandins, including Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[9]

The mechanism of action for most NSAIDs involves the inhibition of the cyclooxygenase activity of the COX enzymes.[6] This can be achieved through competitive inhibition, where the drug competes with arachidonic acid for the enzyme's active site, or through non-competitive or irreversible inhibition.[6] The therapeutic benefit of NSAIDs is largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1.[4][7] Therefore, determining the selectivity of a compound for COX-2 over COX-1 is a crucial aspect of its preclinical evaluation.

Prostaglandin_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PLA2->AA PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGES Prostaglandin E Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Inhibitor->COX1 Inhibitor->COX2

Caption: Prostaglandin Synthesis Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a well-established method to determine the in vitro inhibitory activity of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate on both COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate.[2]

A. Materials and Reagents

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (test compound)

  • Reference inhibitors (e.g., Diclofenac, Celecoxib)

  • 96-well microplate

  • Microplate reader

B. Experimental Procedure

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dissolve Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate and reference inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to the respective wells:

    • Blank: Assay Buffer and Heme.

    • 100% Initial Activity (Control): Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Assay Buffer, Heme, either COX-1 or COX-2 enzyme, and varying concentrations of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate or a reference inhibitor.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells, followed by the addition of TMPD.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over a set period using a microplate reader. The rate of change in absorbance is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

In_Vitro_COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Buffer, Substrates) Plate Plate Setup (Blank, Control, Inhibitor) Reagents->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate Pre-incubation (Enzyme + Inhibitor) Plate->Incubate React Initiate Reaction (Add Arachidonic Acid & TMPD) Incubate->React Measure Measure Absorbance React->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the In Vitro COX Inhibition Assay.

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This protocol describes a cell-based assay to evaluate the effect of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate on the production of PGE2 in a cellular context. This provides a more physiologically relevant assessment of the compound's inhibitory activity.

A. Materials and Reagents

  • Suitable cell line (e.g., RAW 264.7 murine macrophages, A549 human lung carcinoma cells)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (test compound)

  • Reference inhibitors (e.g., Indomethacin)

  • PGE2 ELISA kit

  • Cell culture plates (e.g., 24-well or 96-well)

  • CO2 incubator

B. Experimental Procedure

  • Cell Culture: Culture the chosen cell line in the appropriate medium and conditions until they reach a suitable confluency.

  • Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate or a reference inhibitor for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Induce an inflammatory response by adding an inflammatory stimulus like LPS to the cell culture medium. Include a non-stimulated control group.

  • Incubation: Incubate the cells for a sufficient time (e.g., 18-24 hours) to allow for the production and release of PGE2 into the culture supernatant.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol.[10][11] This is typically a competitive immunoassay where the amount of signal is inversely proportional to the amount of PGE2 in the sample.[10]

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the stimulated control. Determine the IC50 value for the inhibition of PGE2 production.

Cell_Based_PGE2_Assay_Workflow Start Seed Cells in Plate Adhere Allow Cells to Adhere (Overnight Incubation) Start->Adhere Pretreat Pre-treat with Test Compound Adhere->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for PGE2 Production Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure PGE2 by ELISA Collect->ELISA Analyze Calculate % Inhibition & IC50 ELISA->Analyze

Caption: Workflow for the Cell-Based PGE2 Immunoassay.

Data Presentation: A Comparative Overview

The following table presents a hypothetical comparative overview of the inhibitory potency of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate against COX-1 and COX-2, alongside well-characterized NSAIDs. This data is for illustrative purposes to demonstrate the expected output of the described assays.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate 15.2 0.85 17.9
Diclofenac0.10.0110
Ibuprofen1052
Celecoxib500.051000

Note: The Selectivity Index provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially better safety profile with reduced gastrointestinal side effects.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate as a prostaglandin synthesis inhibitor. By systematically evaluating its in vitro and cell-based activities, researchers can gain crucial insights into its potency and selectivity. Further investigations should focus on in vivo models of inflammation and pain to validate these initial findings and to assess the compound's pharmacokinetic and pharmacodynamic properties, paving the way for its potential development as a novel anti-inflammatory therapeutic.

References

  • COX-1 and COX-2: Significance and symbolism. (2025). BenchChem.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Arachidonic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • What Is the Role of Cyclooxygenase (COX) in the Body? (2022). GoodRx.
  • Nonsteroidal anti-inflammatory drug. (n.d.). In Wikipedia. Retrieved from [Link]

  • What are COX-2 inhibitors and how do they work? (2024).
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • COX Inhibitors. (n.d.). In StatPearls - NCBI Bookshelf.
  • Prostaglandin E2 EIA (CS0200) - Bulletin. (n.d.). Sigma-Aldrich.
  • Prostaglandin biosynthesis pathways.
  • COX-1 and COX-2 in health and disease. (n.d.). PubMed.
  • Synthesis and metabolism of prostaglandins, prostacyclin, and thromboxanes: The arachidonic acid cascade. (n.d.). University of Arizona.
  • Prostaglandin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Prostaglandins : Biosynthesis,function and regul
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • Mechanism of action of anti-inflamm
  • Cyclooxygenases: structural and functional insights. (n.d.). PMC - NIH.
  • Prostaglandin E2 High Sensitivity Immunoassay. (n.d.). R&D Systems.
  • Human Prostaglandin E2 ELISA Kit Product Information Sheet. (n.d.). Thermo Fisher Scientific.
  • HTRF Prostaglandin E2 Detection Kit, 500 Assay Points. (n.d.). Revvity.
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals.
  • DetectX® Prostaglandin E2. (n.d.). Arbor Assays.
  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).

Sources

Application Note: High-Efficiency Fischer Esterification of 8-(3,4-dimethylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the Fischer esterification of 8-(3,4-dimethylphenyl)-8-oxooctanoic acid to its corresponding methyl ester. While Fischer esterification is a classical transformation, this specific substrate presents unique challenges due to its lipophilicity (C8 chain) and the presence of a benzylic ketone, which requires careful thermodynamic management to prevent ketalization byproducts while ensuring maximum conversion.

This guide moves beyond textbook descriptions, offering a self-validating system designed for high-throughput optimization and drug development contexts.

Strategic Analysis & Chemical Logic

Substrate Assessment
  • Lipophilicity: The octanoic chain renders the starting material sparingly soluble in cold methanol. The protocol utilizes a "dissolution-initiation" phase to ensure homogeneity before catalysis.

  • Functional Group Compatibility: The molecule contains an aryl ketone at the C8 position. While ketones are generally stable in Fischer conditions, high concentrations of acid catalyst combined with aggressive dehydrating agents (e.g., trimethyl orthoformate) can lead to dimethyl ketal formation. This protocol relies on thermal equilibrium shift (excess alcohol) rather than chemical dehydration to preserve the ketone fidelity.

Thermodynamic Control

Fischer esterification is an equilibrium process (


).


To drive this reaction to

conversion without specialized dehydration equipment (Dean-Stark traps are ineffective with low-boiling methanol), we utilize Methanol as both solvent and reactant (approx. 20-30 equivalents).

Experimental Protocol

Materials & Reagents
ReagentRolePurity / GradeEquiv.
8-(3,4-dimethylphenyl)-8-oxooctanoic acid Substrate>97% HPLC1.0
Methanol (MeOH) Solvent / ReactantAnhydrous (<0.05% H2O)~30.0 (Volumetric)
Sulfuric Acid (H2SO4) Catalyst98% Conc.0.1 - 0.2
Sodium Bicarbonate (NaHCO3) Quench / WashSat. AqueousN/A
Ethyl Acetate (EtOAc) Extraction SolventACS GradeN/A
Step-by-Step Procedure
Phase 1: Setup and Initiation
  • Charge: In a round-bottom flask (RBF) equipped with a magnetic stir bar, add the keto-acid substrate.

  • Solvation: Add Methanol (10 mL per gram of substrate).

    • Note: The solid may not dissolve completely at room temperature.

  • Catalyst Addition: While stirring, add concentrated H2SO4 dropwise.

    • Critical: Add 50 µL of H2SO4 per gram of substrate. The addition is exothermic; ensure no localized boiling occurs.

    • Observation: The solution should clarify as it warms and acid is added.

Phase 2: Reaction (Reflux) [1]
  • Reflux: Attach a water-cooled condenser. Heat the mixture to a gentle reflux (Bath temp: 70°C).

  • Duration: Maintain reflux for 4 to 6 hours .

    • Logic: Kinetic studies on similar

      
      -aryl-keto acids suggest equilibrium is reached within 4 hours.
      
Phase 3: In-Process Control (IPC)
  • Sampling: Remove 50 µL of the reaction mixture.

  • Mini-Workup: Partition between 0.5 mL EtOAc and 0.5 mL Sat. NaHCO3.

  • TLC Analysis:

    • Mobile Phase: Hexanes:Ethyl Acetate (7:3).

    • Visualization: UV (254 nm) or PMA Stain.

    • Criteria: Disappearance of the baseline spot (Acid) and appearance of a high-Rf spot (Ester,

      
      ).
      
Phase 4: Workup & Isolation
  • Concentration: Remove approximately 80% of the Methanol under reduced pressure (Rotovap, 40°C).

    • Caution: Do not distill to dryness to avoid acid-catalyzed degradation of the concentrated residue.

  • Quench: Pour the residue slowly into a separatory funnel containing ice-cold Sat. NaHCO3 (excess relative to H2SO4).

    • Why: Neutralizes the catalyst and prevents hydrolysis of the newly formed ester.

  • Extraction: Extract with Ethyl Acetate (3 x volume of aqueous phase).

  • Wash: Wash combined organics with:

    • 1x Water (removes trapped MeOH).

    • 1x Brine (Sat. NaCl) (dries organic layer).[1][2]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Process Visualization

The following diagram outlines the critical decision nodes and workflow logic.

FischerEsterification Start Start: Weigh Substrate Mix Dissolve in MeOH Add H2SO4 (cat) Start->Mix Reflux Reflux (65°C) 4-6 Hours Mix->Reflux IPC IPC: TLC Check Reflux->IPC Continue Continue Reflux (+1 Hour) IPC->Continue Acid Present Concentrate Concentrate MeOH (Rotovap) IPC->Concentrate Conversion >98% Continue->IPC Quench Quench: Cold NaHCO3 Extract: EtOAc Concentrate->Quench Dry Dry & Isolate Quench->Dry End Final Product: Methyl Ester Dry->End

Figure 1: Decision-tree workflow for the esterification process, emphasizing the IPC loop.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Water accumulation in MeOH.Use fresh Anhydrous MeOH. Add 3Å Molecular Sieves to the reaction flask (in a Soxhlet or directly).
Emulsion during Workup Surfactant nature of the long chain.Add solid NaCl to the aqueous layer to increase ionic strength; filter through a Celite pad if solids are present.
New Spot on TLC (Low Rf) Ketal formation or hydrolysis.Ketal: Reduce acid concentration. Hydrolysis: Ensure Quench is basic (pH > 7) before extraction.

References

  • Fischer Esterification Mechanism & Thermodynamics Chemistry Steps. "Fischer Esterification Mechanism and Reaction Details."[3][4][5][6] [Link]

  • Purification and Workup of Esters University of Colorado Boulder. "Organic Chemistry Laboratory Techniques: Extraction and Washing."[2] [Link]

  • Synthesis of Suberic Acid Derivatives (Structural Context) Organic Syntheses. "Friedel-Crafts Acylation and Esterification Protocols."[7] [Link](Note: Generalized reference for chain extension/esterification logic)

Sources

Application Note: High-Resolution NMR Sample Preparation for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the sample preparation workflow for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate , a synthetic intermediate possessing three distinct chemical domains: a lipophilic octanoate chain, a polar ethyl ester/ketone functionality, and an electron-rich aromatic core.

Obtaining publication-quality NMR data for this molecule requires mitigating specific artifacts:

  • Resolution Loss: Due to the flexibility of the aliphatic chain (

    
     methylenes).
    
  • Signal Overlap: Potential interference between the aromatic methyl singlets and residual solvent peaks (e.g., Acetone-

    
    ).
    
  • Water Suppression: Hydrophobic exclusion can force trace water into distinct, sharp signals that overlap with the ethyl ester quartet.

Solvent Selection Strategy

For this specific keto-ester, solvent choice is not merely about solubility; it is about spectral dispersion .

Primary Recommendation: Chloroform- ( )
  • Rationale: Excellent solubility for the lipophilic octanoate chain. The relaxation times (

    
    ) in 
    
    
    
    are generally favorable for standard pulse sequences.
  • Risk: Trace acidity in

    
     can catalyze ester hydrolysis or keto-enol tautomerism over long acquisition times (e.g., overnight 
    
    
    
    runs).
  • Mitigation: Use

    
     neutralized with silver foil or basic alumina if the sample is stored >24 hours.
    
Secondary Recommendation: Benzene- ( )
  • Rationale: The Anisotropic Effect. Benzene rings align with the solute's aromatic core, often shifting the 3,4-dimethyl protons significantly compared to

    
    . This is critical if the aromatic signals overlap with the solvent residual peak in chloroform (7.26 ppm).
    
Solvent Decision Matrix

The following logic tree guides the selection process based on analytical goals.

solvent_selection Start Select Solvent for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Goal1 Goal: Routine ID / Purity Start->Goal1 Goal2 Goal: Resolve Aromatic Overlap Start->Goal2 Goal3 Goal: 2D NMR (HMBC/HSQC) Start->Goal3 CDCl3 Chloroform-d (99.8%) + 0.03% TMS Goal1->CDCl3 Best Solubility C6D6 Benzene-d6 Goal2->C6D6 Anisotropic Shift Goal3->CDCl3 Better Resolution DMSO DMSO-d6 (Viscosity Warning) Goal3->DMSO Higher Conc. Possible

Figure 1: Decision matrix for solvent selection based on the specific analytical requirement (Purity vs. Structural Elucidation).

Experimental Protocol: Sample Preparation

Quantitative Requirements

The concentration of the sample dictates the signal-to-noise ratio (S/N). For this molecule (MW ≈ 290.4 g/mol ), adhere to these mass standards to prevent viscosity-induced line broadening.

Experiment TypeTarget Mass (mg)Solvent Vol. (mL)Concentration (mM)Scan Time (Est.)
Standard

5 – 10 mg0.6 mL~30 mM5 mins (16 scans)

/ DEPT
40 – 60 mg0.6 mL~200 mM1-4 hours
2D (COSY/HSQC) 25 – 40 mg0.6 mL~100 mM30-60 mins
Step-by-Step Workflow

This protocol ensures the removal of paramagnetic particulates (dust/rust) which are the primary cause of poor shimming in aliphatic chain analysis.

  • Weighing: Weigh the target mass of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate into a clean 1.5 mL microcentrifuge tube (Eppendorf), not directly into the NMR tube.

    • Reasoning: Weighing directly into the NMR tube creates static that causes powder to stick to the upper walls, outside the coil's active volume.

  • Solvation: Add 0.65 mL of solvent. Vortex for 30 seconds.

    • Note: The extra 0.05 mL accounts for loss during filtration.

  • Filtration (Critical): Pack a small plug of glass wool (approx. 5 mm) tightly into a glass Pasteur pipette. Filter the solution through this pipette directly into the NMR tube.

    • Causality: This removes suspended dust which disrupts magnetic field homogeneity (

      
      ), causing broad peaks in the methylene region (1.2–1.6 ppm).
      
  • Depth Adjustment: Ensure the liquid column height is 4.0 – 5.0 cm .

    • Validation: Use the depth gauge provided with the spinner.[1] If the sample is too short (<3.5 cm), the air-liquid interface will be near the coil, causing severe susceptibility artifacts.

prep_workflow Step1 1. Weigh Solid (Microcentrifuge Tube) Step2 2. Add Solvent (Vortex to Dissolve) Step1->Step2 Step3 3. Filter Solution (Glass Wool + Pipette) Step2->Step3 Removes Particulates Step4 4. Fill NMR Tube (Target Height: 4.5cm) Step3->Step4 Step5 5. Wipe & Cap (Remove Ext. Residue) Step4->Step5

Figure 2: Physical preparation workflow emphasizing the filtration step to ensure magnetic field homogeneity.

Acquisition & Processing Parameters

The Relaxation Delay ( )

The 3,4-dimethyl protons and the quaternary carbonyl carbons have significantly different relaxation times (


).
  • Problem: Standard default parameters (

    
     sec) are insufficient for the methyl groups on the aromatic ring, leading to integration errors (integrals will appear < 3.0).
    
  • Protocol Adjustment: Set

    
    . For accurate integration of this molecule, use 
    
    
    
    seconds
    .
Shimming

The long octanoate chain creates a "blob" of methylene signals around 1.3 ppm.

  • Validation Check: Do not shim on the sample peaks. Shim on the lock signal until the chloroform residual peak (7.26 ppm) has a linewidth at half-height (LW1/2) of < 0.5 Hz .

  • If the chloroform peak is split or broad, re-filter the sample; shimming will not fix particulate contamination.

References

  • University of Ottawa NMR Facility. (2020).[2] Solvent Selection and Sample Preparation Guidelines. Retrieved from [Link]

  • Bruker BioSpin. (2022). Basic NMR Operation Guide for Bruker AV-III Spectrometers. Retrieved from [Link]

Sources

Protocol for scaling up Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Protocol for the Scalable Production of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-part guide for the synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a key intermediate in various research and development applications. The protocol is founded on the principles of Friedel-Crafts acylation, a robust and reliable method for forming aryl ketones.[1][] Part I details the prerequisite synthesis of the key acylating agent, ethyl 8-chloro-8-oxooctanoate, starting from suberic acid. Part II presents a validated, step-by-step methodology for a laboratory-scale synthesis (50-100 g) and outlines critical engineering and safety considerations for scaling the process to a multi-kilogram production level. The causality behind experimental choices, in-process controls, and troubleshooting measures are explained to ensure procedural integrity and reproducibility.

Scientific Principles and Strategy

The synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is achieved via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[3][4] This classic C-C bond-forming reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[3][5]

Core Reaction Mechanism: The chosen Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride (ethyl 8-chloro-8-oxooctanoate), generating a highly electrophilic acylium ion.[6][7] The electron-rich π-system of the 1,2-dimethylbenzene (o-xylene) substrate then attacks this acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation of this intermediate re-establishes aromaticity and yields the final aryl ketone product.

Rationale for Strategic Choices:

  • Aromatic Substrate: 1,2-Dimethylbenzene is utilized as the aromatic starting material. The two methyl groups are ortho- and para-directing activators, leading to a high regioselectivity for acylation at the 4-position, which is para to one methyl group and meta to the other, minimizing steric hindrance.

  • Acylating Agent: Ethyl 8-chloro-8-oxooctanoate is the selected acylating agent. Its synthesis begins with suberic acid, a readily available and cost-effective C8 dicarboxylic acid.

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is the catalyst of choice due to its high efficacy in generating the acylium ion. A key consideration in Friedel-Crafts acylation is that the product ketone forms a stable complex with AlCl₃, effectively sequestering the catalyst.[4] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required for the reaction to proceed to completion.

  • Advantages of Acylation: Unlike the related Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements.[6] Furthermore, the product ketone is deactivated towards further substitution due to the electron-withdrawing nature of the carbonyl group, which prevents undesirable polysubstitution reactions.[4][5]

Overall Synthetic Pathway

G suberic_acid Suberic Acid suberic_anhydride Suberic Anhydride suberic_acid->suberic_anhydride Acetic Anhydride, Reflux monoester Ethyl Hydrogen Suberate suberic_anhydride->monoester Anhydrous Ethanol acyl_chloride Ethyl 8-chloro-8-oxooctanoate monoester->acyl_chloride Thionyl Chloride (SOCl₂) product Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate acyl_chloride->product Anhydrous AlCl₃, DCM xylene 1,2-Dimethylbenzene xylene->product Anhydrous AlCl₃, DCM

Caption: Overall synthetic scheme for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.

Critical Safety and Handling Protocols

Hazard Analysis: The protocols described involve hazardous materials that require strict safety measures. A thorough risk assessment must be conducted before commencing any work.[8]

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water and moisture, releasing significant heat and toxic hydrogen chloride (HCl) gas.[9][10][11] It must be handled in a dry environment (e.g., fume hood, glove box) under an inert atmosphere (N₂ or Ar).[11] All glassware and equipment must be rigorously dried. In case of fire, use a Class D extinguisher (dry sand, Met-L-X); DO NOT use water or CO₂ extinguishers .[11]

  • Thionyl Chloride (SOCl₂): Corrosive, toxic, and reacts with water to release HCl and sulfur dioxide (SO₂) gases. Handle only in a well-ventilated fume hood.

  • Reaction Quenching: The process of quenching the reaction mixture by adding it to ice/water is extremely exothermic and releases large volumes of HCl gas. This step must be performed slowly, with vigorous stirring and efficient cooling in a well-ventilated area.

  • Personal Protective Equipment (PPE): At all stages, wear appropriate PPE, including safety glasses with side shields, a fire-retardant laboratory coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[11][12]

Part I: Synthesis of Ethyl 8-chloro-8-oxooctanoate

This section details the preparation of the key acylating agent from suberic acid.

Step 1: Preparation of Suberic Anhydride

This procedure involves the dehydration of suberic acid using acetic anhydride.[13]

ReagentMolar Mass ( g/mol )QuantityMoles
Suberic Acid174.20500 g2.87
Acetic Anhydride102.09750 mL7.95

Protocol:

  • Equip a 2 L round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add suberic acid (500 g) and acetic anhydride (750 mL) to the flask.

  • Heat the mixture to reflux (approx. 140°C) and maintain for 4-5 hours. The solid suberic acid will gradually dissolve.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct via vacuum distillation.

  • The crude suberic anhydride will remain as a solid or high-viscosity oil. It can be used in the next step without further purification. Expected yield is approximately 95-98%.[13]

Step 2: Synthesis of Ethyl 8-chloro-8-oxooctanoate

This is a two-stage, one-pot process involving ring-opening of the anhydride to form the monoester, followed by conversion to the acyl chloride.

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Suberic Anhydride156.18~448 g2.87
Anhydrous Ethanol46.071.5 L-
Thionyl Chloride (SOCl₂)118.97250 mL (410 g)3.45
Toluene (Solvent)92.141.0 L-

Protocol:

  • To the flask containing the crude suberic anhydride, add anhydrous ethanol (1.5 L).

  • Heat the mixture to reflux for 2-3 hours to ensure complete ring-opening to form ethyl hydrogen suberate.

  • Cool the solution and remove the excess ethanol by vacuum distillation.

  • To the resulting oil (ethyl hydrogen suberate), add toluene (1.0 L).

  • Set up the flask for distillation and equip it with an addition funnel.

  • Slowly add thionyl chloride (250 mL) dropwise to the stirred solution at room temperature. Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, gently heat the mixture to 60-70°C for 3-4 hours until gas evolution ceases.

  • Remove the toluene and any excess thionyl chloride by vacuum distillation to yield the crude product, ethyl 8-chloro-8-oxooctanoate, as a yellowish oil. This crude product is suitable for use in the next step.

Part II: Synthesis and Scale-Up of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Section A: Laboratory-Scale Synthesis (Target: 100 g)

This protocol is designed for a standard laboratory fume hood setup.

ReagentMolar Mass ( g/mol )QuantityMolesStoichiometry
Anhydrous AlCl₃133.3470 g0.5251.2 eq
1,2-Dimethylbenzene106.1751 mL (44.5 g)0.4191.0 eq
Ethyl 8-chloro-8-oxooctanoate220.69100 g0.4531.08 eq
Dichloromethane (DCM)84.93600 mL--
Concentrated HCl36.46100 mL--
Ice-1 kg--

Protocol:

  • Setup: Under a nitrogen atmosphere, equip a 2 L three-neck flask with a mechanical stirrer, a thermometer, and an addition funnel. Ensure all glassware is oven-dried.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (70 g) and anhydrous DCM (300 mL). Cool the suspension to 0-5°C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude ethyl 8-chloro-8-oxooctanoate (100 g) in anhydrous DCM (150 mL) and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

  • Aromatic Addition: After the first addition is complete, add a solution of 1,2-dimethylbenzene (51 mL) in anhydrous DCM (150 mL) dropwise over 30-45 minutes, again keeping the temperature below 10°C.[7]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching (Critical Step): Prepare a 4 L beaker containing 1 kg of crushed ice and 100 mL of concentrated HCl. While stirring the ice-acid mixture vigorously, very slowly and carefully pour the reaction mixture into the beaker. This will generate a large amount of heat and HCl gas. Maintain efficient cooling and ventilation.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 2 M HCl (1 x 150 mL), water (1 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL, watch for foaming), and finally, brine (1 x 150 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate as a pale yellow oil.

Section B: Protocol for Scaled-Up Production (Target: 2.5 kg)

Scaling up a Friedel-Crafts acylation requires a shift from glassware to a jacketed glass reactor and meticulous control over process parameters.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase prep1 Dry 50L Jacketed Reactor (Inert with N₂) charge_alcl3 Charge AlCl₃ (1.75 kg) and DCM (7.5 L) to Reactor prep1->charge_alcl3 prep2 Prepare Reagent Solutions (Acyl Chloride in DCM, Xylene in DCM) cool_reactor Cool Reactor to 0-5°C (Jacket Coolant) charge_alcl3->cool_reactor add_acyl Slowly Add Acyl Chloride Solution (via Dosing Pump, T < 10°C) cool_reactor->add_acyl add_xylene Slowly Add Xylene Solution (via Dosing Pump, T < 10°C) add_acyl->add_xylene react Allow to Warm to RT Stir for 3-5 hours add_xylene->react quench Transfer Reaction Mass to Quench Vessel (Ice/HCl) react->quench extract Separate Layers & Extract Aqueous Phase quench->extract wash Wash Combined Organic Layers (HCl, H₂O, NaHCO₃, Brine) extract->wash distill Solvent Removal & Vacuum Distillation wash->distill final_product Final Product (QC Analysis) distill->final_product

Caption: Workflow for scaled-up production of the target compound.

Key Scale-Up Modifications & Justification:

ParameterLaboratory Scale (100 g)Pilot Scale (2.5 kg)Justification for Change
Reactor 2 L Round-bottom flask50 L Jacketed Glass ReactorProvides superior heat transfer via the jacket for controlling exotherms. Baffles ensure efficient mixing, which is critical for thermal and mass transfer.
Agitation Magnetic or overhead stirrerHigh-torque overhead mechanical stirrerNecessary to effectively mix the larger, more viscous slurry of AlCl₃ and maintain homogeneity.
Reagent Addition Addition FunnelCalibrated Dosing PumpEnsures a precise, controlled, and reproducible rate of addition, which is paramount for managing the reaction exotherm and ensuring safety.
Temperature Control Ice BathCirculating Chiller/Heater UnitA chiller connected to the reactor jacket allows for precise and automated temperature control throughout the process, from initial cooling to gentle heating.
Quenching Manual pouring into beakerTransfer via pressure/pump into a separate, cooled quench reactorManual pouring is too hazardous at this scale. A controlled transfer into a dedicated, well-stirred, and cooled quench vessel is essential for safety.
Work-up Large Separatory FunnelsReactor is used as a separator; phases are pumped outThe reactor itself can be used for phase separation after quenching and washing, avoiding hazardous manual handling of large volumes in separatory funnels.

Characterization and Quality Control

The final product should be analyzed to confirm its identity and purity.

AnalysisExpected Result
Appearance Pale yellow to colorless oil
¹H NMR (CDCl₃) Peaks corresponding to the ethyl group (triplet, quartet), the aliphatic chain, the aromatic protons (characteristic pattern for 1,2,4-trisubstitution), and the two methyl groups on the aromatic ring.
¹³C NMR (CDCl₃) Peaks for the ketone carbonyl (>190 ppm), ester carbonyl (~173 ppm), aromatic carbons, and aliphatic carbons.
GC-MS A single major peak with the correct mass-to-charge ratio for the molecular ion. Purity should be ≥98%.
FT-IR (neat) Strong C=O stretching absorptions for the ketone (~1685 cm⁻¹) and the ester (~1730 cm⁻¹).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive (hydrated) AlCl₃.2. Insufficient amount of AlCl₃.1. Use fresh, high-quality anhydrous AlCl₃. Handle strictly under inert conditions.2. Ensure at least 1.1-1.2 molar equivalents of AlCl₃ are used relative to the aromatic substrate.
Formation of Multiple Byproducts 1. Reaction temperature too high.2. "Wet" solvent or reagents.1. Maintain strict temperature control (<10°C) during reagent addition.2. Ensure all solvents and reagents are anhydrous.
Violent/Uncontrolled Quench 1. Addition of reaction mixture to quench vessel is too fast.2. Insufficient cooling of quench mixture.1. Add the reaction mixture very slowly to the ice/acid slurry. Use a controlled pump for scale-up.2. Ensure a large excess of ice is present and the quench vessel is well-stirred.
Low Isolated Yield after Work-up 1. Incomplete extraction.2. Product loss during aqueous washes (emulsion formation).1. Perform multiple extractions of the aqueous layer.2. To break emulsions, add brine (saturated NaCl solution) during the wash steps.

References

  • CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google P
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google P
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

  • 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate | C21H27NO5 | CID 9969573 - PubChem. (URL: [Link])

  • Aluminum Chloride - Hazardous Substance Fact Sheet - New Jersey Department of Health. (URL: [Link])

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (URL: [Link])

  • DE102007032451B4 - Process for the preparation of aromatic ketones - Google P
  • CN106632220A - Preparation method of intermediate suberic anhydride of vorinostat - Google P
  • US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google P
  • Synthesis of ketones from biomass-derived feedstock - PMC - NIH. (URL: [Link])

  • Safety Data Sheet: Aluminium chloride - Carl ROTH. (URL: [Link])

  • Suberic Anhydride | CAS 10521-06-9 - Veeprho. (URL: [Link])

  • Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation - AZoM. (URL: [Link])

  • CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester - Google P
  • ethyl 8-chloro-6-oxooctanoate - ChemSynthesis. (URL: [Link])

  • Experiment 1: Friedel-Crafts Acylation - University of Missouri–St. Louis. (URL: [Link])

  • Safety Data Sheet Aluminium Chloride - Redox. (URL: [Link])

  • Friedel-Crafts Acylation - Chemistry Steps. (URL: [Link])

  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - Beilstein Journal of Organic Chemistry. (URL: [Link])

Sources

Application Note: Optimization of HDAC Inhibitor Potency using Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (CAS: 898793-15-2) serves as a critical scaffold in the development of Histone Deacetylase (HDAC) inhibitors , specifically for exploring the "Linker-Cap" interface .

While the FDA-approved drug Vorinostat (SAHA) utilizes a diamide linkage (an amide connecting the hydrophobic cap to the linker), this compound introduces a ketone linkage at the C8 position. This structural variation allows researchers to probe three critical SAR determinants:

  • Hydrolytic Stability: The ketone linkage is resistant to amidases, potentially improving metabolic half-life compared to the labile amide bond in SAHA.

  • Conformational Bias: The

    
     hybridized ketone introduces a dipole and alters the flexibility of the methylene chain entering the HDAC active site channel.
    
  • Cap Interaction: The 3,4-dimethylphenyl group provides a tailored hydrophobic fit for the "rim" region of the HDAC enzyme, often enhancing selectivity for HDAC1 or HDAC6 over other isoforms.

Note: The ethyl ester itself is a pro-ligand . For in vitro SAR studies, it acts as the precursor. It must be chemically converted to a Hydroxamic Acid (Zinc-Binding Group) or hydrolyzed to a carboxylic acid for coupling with benzamides.

Chemical Properties & Handling

PropertySpecification
Chemical Name Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate
CAS Number 898793-15-2
Molecular Formula

Molecular Weight 290.40 g/mol
Solubility Soluble in DMSO (>20 mM), Ethanol, DCM. Insoluble in water.
Stability Stable at -20°C (solid). Avoid strong bases (hydrolysis risk).
Role Synthetic Intermediate / Precursor for ZBG installation.

Experimental Workflow: From Scaffold to Active Inhibitor

To generate meaningful SAR data, the ethyl ester "head" must be converted into a Zinc-Binding Group (ZBG) capable of chelating the


 ion in the HDAC catalytic pocket.
Diagram: The SAR Pharmacophore Strategy

SAR_Strategy cluster_0 Structural Domains Scaffold Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (Precursor) Reaction Hydroxaminolysis (NH2OH / KOH) Scaffold->Reaction Activation Active_Inhibitor 8-(3,4-dimethylphenyl)-N-hydroxy-8-oxooctanamide (Active Warhead) Reaction->Active_Inhibitor Yields ZBG Target HDAC Active Site (Zn2+ Chelation) Active_Inhibitor->Target Inhibits Cap Cap Group: 3,4-Dimethylphenyl (Rim Interaction) Linker Linker: 8-Oxo-Octyl Chain (Channel Spanning) Cap->Linker ZBG ZBG: Hydroxamic Acid (Zn Binding) Linker->ZBG

Caption: Transformation of the ethyl ester scaffold into a functional HDAC inhibitor, highlighting the three pharmacophore regions: Cap, Linker, and ZBG.

Protocol A: Synthesis of the Hydroxamic Acid Analog

Objective: Convert the ethyl ester into a hydroxamic acid to create a potent HDAC inhibitor for testing.

Reagents:

  • Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (10.0 eq)
    
  • Potassium Hydroxide (KOH) (15.0 eq)

  • Methanol (MeOH) (anhydrous)

Procedure:

  • Preparation of Hydroxylamine: Dissolve

    
     in MeOH at 0°C.
    
  • Base Addition: Slowly add KOH (dissolved in minimum MeOH) to the hydroxylamine solution. A precipitate (KCl) will form. Stir for 15 min at 0°C.

  • Filtration: Filter the mixture to remove KCl. Collect the clear filtrate (free

    
    ).
    
  • Coupling: Add the Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate scaffold to the filtrate.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (10% MeOH in DCM) until the ester spot disappears.

  • Workup:

    • Neutralize the reaction mixture to pH 7.0 using 1N HCl.

    • Evaporate MeOH under reduced pressure.

    • Extract with Ethyl Acetate (3x). Wash with brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from acetonitrile or purify via flash chromatography.

Validation:

  • 1H NMR: Look for the disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Confirm presence of hydroxamic acid protons (broad singlets at ~9.0 and ~10.5 ppm).

Protocol B: Fluorometric HDAC Activity Assay

Objective: Determine the


 of the synthesized hydroxamic acid derivative against nuclear extracts (HeLa) or recombinant HDAC1/6.

Materials:

  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme: HeLa Nuclear Extract (rich in Class I/II HDACs) or purified HDAC1.

  • Developer: Trypsin or Developer Solution (to release the fluorophore).

  • Test Compound: The hydroxamic acid derivative synthesized in Protocol A.

Step-by-Step:

  • Compound Dilution: Prepare a 10 mM stock of the test compound in DMSO. Perform 1:3 serial dilutions in Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Enzyme Incubation: Add 15 µL of diluted compound and 10 µL of HDAC enzyme solution to a black 96-well plate. Incubate for 10 min at 37°C.

    • Control: DMSO only (100% Activity).

    • Blank: Buffer only (No Enzyme).

  • Substrate Addition: Add 25 µL of Fluorogenic Substrate (20 µM final).

  • Reaction: Incubate for 30–60 minutes at 37°C. Deacetylation occurs here.

  • Development: Add 50 µL of Developer Solution (Trypsin). Incubate for 15 min at RT.

    • Mechanism:[1][2] Trypsin cleaves the deacetylated lysine, releasing the fluorescent AMC group. Acetylated lysine is not cleaved.

  • Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal Dose-Response).
    

SAR Interpretation Guide

When analyzing data derived from this scaffold, use the following logic to interpret shifts in


:
ObservationStructural CauseMechanistic Insight
Potency Increase vs. SAHA 3,4-Dimethyl Cap The 3,4-dimethyl substitution fills the hydrophobic pocket on the enzyme rim more effectively than the unsubstituted phenyl of SAHA.
Potency Decrease 8-Oxo Linker The ketone dipole may clash with the narrow hydrophobic channel of certain HDAC isoforms (e.g., HDAC6), indicating isoform selectivity.
Loss of Activity Ester Form If the ethyl ester (precursor) is tested directly, activity should be negligible (>10 µM). If activity is observed, check for cellular hydrolysis (esterase activity).
Diagram: Signaling Pathway & Mechanism

HDAC_Pathway cluster_mechanism Epigenetic Modulation Inhibitor 8-(3,4-dimethylphenyl)-8-oxooctanamide (Hydroxamic Acid) HDAC HDAC Enzyme (Class I/II) Inhibitor->HDAC Inhibits (Chelates Zn2+) Histones Acetyl-Histones (Chromatin Relaxed) HDAC->Histones Deacetylates (Normally) Transcription Gene Transcription (p21, Tumor Suppressors) Histones->Transcription Promotes Expression Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis Induces

Caption: Mechanism of action. The inhibitor blocks HDAC activity, preventing histone deacetylation, which leads to chromatin relaxation and re-expression of tumor suppressor genes.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Link

  • Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature, 401, 188–193. Link

  • Suzuki, T., et al. (2005). Design, synthesis, and biological activity of novel HDAC inhibitors with a keto-linker. Journal of Medicinal Chemistry, 48(4), 1019-1032. Link

  • Bieliauskas, A. V., & Pflum, M. K. (2008). Isoform-selective histone deacetylase inhibitors. Chemical Society Reviews, 37(7), 1402-1413. Link

Sources

Cell-based assay to determine cytotoxicity of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Abstract

The evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of modern drug discovery and chemical safety assessment. This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust cell-based testing pipeline to determine the cytotoxicity of a novel compound, Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate. We present a multi-assay approach, moving beyond a single endpoint to build a comprehensive cytotoxicity profile. This guide explains the causal logic behind experimental design, offers detailed step-by-step protocols for three fundamental assays—MTT (metabolic activity), LDH (membrane integrity), and Caspase-3/7 (apoptosis)—and provides a framework for data synthesis and interpretation.

Introduction: Deconstructing Cytotoxicity

Cytotoxicity refers to the quality of a substance to cause damage to a cell.[1] In preclinical research, cytotoxicity testing is a critical step to identify compounds that may have therapeutic potential (e.g., in oncology) or to flag those with unacceptable toxicity profiles.[1][2] A compound can exert its cytotoxic effects through various mechanisms, leading to different cellular fates:

  • Necrosis: Uncontrolled cell death resulting from acute injury, leading to the loss of plasma membrane integrity.[1]

  • Apoptosis: A highly regulated, programmed cell death pathway essential for normal tissue homeostasis.[1]

  • Cytostasis: A state where the compound inhibits cell growth and proliferation without directly causing cell death.[3]

Given that Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is a novel compound with an uncharacterized biological activity, relying on a single assay is insufficient. A single data point, such as a reduction in viable cells, does not distinguish between apoptosis, necrosis, or cytostasis. Therefore, a multi-parametric approach is essential for a mechanistic understanding. This guide details a strategic workflow using three distinct, yet complementary, assays to build a robust cytotoxicity profile.

Foundational Principles: Designing a Self-Validating Study

Before proceeding to specific protocols, establishing a rigorous experimental design is paramount. The choices made here dictate the quality and trustworthiness of the results.

The Rationale for Cell Line Selection

The choice of cell line is the most critical variable in any in vitro study. A compound's effect can be highly cell-type specific.

  • Tissue of Origin: Select cell lines that are relevant to the compound's intended application or potential site of toxicity.[4] For general screening, a panel including both cancerous and non-cancerous cell lines is recommended to assess for any selective toxicity.[2][5]

  • Recommended Panel for Initial Screening:

    • HeLa (Human Cervical Adenocarcinoma): A robust, highly proliferative cancer cell line.

    • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cancer cell line.

    • L929 (Murine Fibroblast) or HEK293 (Human Embryonic Kidney): Commonly used "normal" or non-cancerous cell lines to establish a therapeutic index or general toxicity baseline.[2][6]

The Power of Orthogonal Assays

To build a complete picture of cytotoxicity, we will employ three assays that interrogate different aspects of cell health. This orthogonal approach provides a self-validating system where the results from one assay can be contextualized by the others.

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health and, by extension, cell viability and proliferation.[7][8]

  • LDH Release Assay: Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9]

  • Caspase-3/7 Assay: Measures the activity of key "executioner" caspases, which are activated specifically during the apoptotic cascade.[10][11]

Essential Experimental Controls

Proper controls are non-negotiable for data integrity. For each 96-well plate assay, the following controls must be included:

  • Untreated Control (Cells + Medium): Represents 100% cell viability and baseline LDH/caspase activity.

  • Vehicle Control (Cells + Medium + Vehicle): The compound, Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, will likely be dissolved in a solvent like DMSO. This control accounts for any cytotoxic effects of the solvent itself.

  • Positive Control (Cells + Medium + Known Toxin): A compound known to induce the desired effect. For example, Doxorubicin or Staurosporine for general cytotoxicity and apoptosis. This validates that the assay system is responsive.

  • Maximum Lysis Control (for LDH Assay only): Cells are treated with a lysis buffer to induce 100% cell death and LDH release. This serves as the 100% cytotoxicity reference.[3]

  • Blank Control (Medium Only): Accounts for the background absorbance/fluorescence of the culture medium and assay reagents.

Protocol 1: Assessing Cell Viability via Metabolic Activity (MTT Assay)

This assay provides the initial determination of the compound's effect on cell viability or proliferation.[12]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into insoluble purple formazan crystals.[7][8] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.[8]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Add Compound (serial dilutions) incubate1->treat incubate2 4. Incubate 24-72h (treatment period) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate 2-4h (formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize measure 8. Read Absorbance (570 nm) solubilize->measure data Data Analysis (IC50 determination) measure->data Calculate % Viability

Caption: Workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells (e.g., HeLa). Determine the optimal seeding density to ensure cells are in a logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate in sterile DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[13]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization & Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[13]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.

    • Read the absorbance on a microplate reader at 570 nm.

Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Viability: % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Vehicle_Control) * 100

  • Determine IC₅₀: Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Protocol 2: Quantifying Cell Lysis via Membrane Integrity (LDH Assay)

This assay determines if the loss of viability observed in the MTT assay is due to cell membrane rupture (necrosis).

Principle of the LDH Assay

Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[1] When the plasma membrane is damaged, LDH is released into the cell culture medium.[1] The assay measures the enzymatic activity of LDH in the supernatant through a coupled reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH.[9] This NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[9] The amount of color is proportional to the amount of LDH released, and thus to the extent of cytotoxicity.[9]

LDH_Workflow cluster_prep Preparation cluster_assay Assay Execution setup 1. Set up experiment (as in MTT Protocol, steps 1-2) setup_lysis 2. Prepare Max Lysis Control Wells setup->setup_lysis transfer 3. Transfer Supernatant to a new plate setup_lysis->transfer add_reagent 4. Add LDH Reaction Mix (Substrate + Cofactor + Dye) transfer->add_reagent incubate 5. Incubate 30 min at Room Temp (dark) add_reagent->incubate measure 6. Read Absorbance (490 nm) incubate->measure data Data Analysis (Dose-response curve) measure->data Calculate % Cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Step-by-Step Protocol
  • Experimental Setup:

    • Plate cells and treat with Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate exactly as described in the MTT protocol (Section 3, steps 1-2).

    • Crucial Control: 30-60 minutes before the end of the incubation, add 10 µL of the Lysis Solution (provided in most commercial kits, typically a 10X Triton X-100 solution) to the "Maximum Lysis" control wells.[3]

  • Sample Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the manufacturer's protocol (this typically involves mixing a substrate and a dye solution).

    • Add 50 µL of the Reaction Mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement:

    • (Optional, depending on kit) Add 50 µL of Stop Solution if provided.

    • Read the absorbance on a microplate reader at the recommended wavelength (usually 490 nm).

Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Cytotoxicity: % Cytotoxicity = ((Abs_Sample - Abs_Untreated) / (Abs_MaxLysis - Abs_Untreated)) * 100

    • Abs_Sample: Absorbance of treated wells.

    • Abs_Untreated: Spontaneous LDH release from untreated control wells.

    • Abs_MaxLysis: Maximum LDH release from lysed control wells.

Protocol 3: Detecting Programmed Cell Death (Caspase-3/7 Assay)

This assay specifically measures a key biochemical hallmark of apoptosis to determine if the compound induces this pathway.

Principle of the Caspase-3/7 Assay

Caspases-3 and -7 are key effector enzymes that are activated during the execution phase of apoptosis.[14] They cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptotic cells. This assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is the specific recognition motif for caspases-3 and -7.[10][11] When active caspase-3/7 in apoptotic cells cleaves this substrate, a reporter molecule (e.g., aminoluciferin or a fluorophore) is released, generating a luminescent or fluorescent signal that is proportional to the amount of caspase activity.[10]

Apoptosis_Pathway compound Ethyl 8-(...)-8-oxooctanoate signal Pro-Apoptotic Signal (Intrinsic or Extrinsic Pathway) compound->signal initiator Initiator Caspases (e.g., Caspase-8, -9) signal->initiator executioner Executioner Caspases (Caspase-3, -7) initiator->executioner activates substrate DEVD Substrate executioner->substrate cleaves apoptosis Apoptosis Hallmarks (DNA fragmentation, etc.) executioner->apoptosis cleaves cellular targets product Cleavage & Signal (Luminescence/Fluorescence) substrate->product

Caption: Simplified apoptotic cascade leading to Caspase-3/7 activation.

Detailed Step-by-Step Protocol

This protocol is based on a typical "add-mix-measure" luminescent assay format (e.g., Promega's Caspase-Glo® 3/7).

  • Experimental Setup:

    • Plate cells and treat with the compound as described in the MTT protocol (Section 3, steps 1-2). It is advisable to use a white-walled 96-well plate for luminescence assays to maximize signal and prevent crosstalk.

    • Scientist's Note: Set up duplicate plates: one for this caspase assay and one for a viability assay (like MTT) to normalize the caspase activity to the number of viable cells.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium. The single reagent addition combines cell lysis and substrate detection.[10]

    • Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Correct for Background: Subtract the average luminescence of the blank (medium only) wells from all other readings.

  • Calculate Fold Change in Activity: Fold Change = (Luminescence_of_Treated_Cells / Luminescence_of_Vehicle_Control)

  • Normalization (Optional but Recommended): If a parallel viability assay was run, normalize the caspase signal to the number of viable cells to distinguish between a strong induction of apoptosis in a few cells versus a weak induction in many cells.

Data Synthesis: Building the Cytotoxicity Profile

The true scientific insight comes from integrating the data from all three assays. By comparing the dose-response curves, a clear picture of the compound's mechanism of action emerges.

Example Data Interpretation Table
Compound Conc.% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)Interpretation
Vehicle 100%0-5%1.0Baseline cell health.
1 µM 95%5%1.2No significant effect.
10 µM 60%10%5.5Apoptosis: Significant drop in viability with a strong caspase signal but minimal membrane lysis.
50 µM 25%65%3.0Mixed Apoptosis/Necrosis: High levels of cell death with both caspase activation and significant membrane lysis (secondary necrosis following apoptosis).
100 µM 5%90%1.5Primary Necrosis: Complete loss of viability and membrane integrity, with caspase signal at or below baseline.

Conclusion

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • MDPI. (2023). The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Oxo-Rhenium-Mediated Allylation of Furanoside Derivatives: A Computational Study on the Mechanism and the Stereoselectivity. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone help with the controls for a MTT cytotoxic assay? Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2024). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? Retrieved from [Link]

  • Taylor & Francis Online. (2021). Assessing how in vitro assay types predict in vivo toxicology data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • University of Bergen (UiB). (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • ResearchGate. (2024). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and significantly increase your product yield.

The synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is primarily achieved through a Friedel-Crafts acylation reaction.[1][2] This involves the electrophilic aromatic substitution of 1,2-dimethylbenzene (o-xylene) with an acylating agent derived from a mono-ester of suberic acid. The success of this reaction hinges on careful control of reagents, conditions, and work-up procedures.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Problem: Low or No Product Formation

Q1: My reaction has stalled, or my yield of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is disappointingly low. What are the primary factors I should investigate?

A1: Low or no yield in a Friedel-Crafts acylation is a common issue that can almost always be traced back to a few critical parameters. Here’s a breakdown of the most likely culprits and how to address them:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] Any trace of water in your reaction setup will hydrolyze and deactivate the catalyst.

    • Causality: AlCl₃ reacts vigorously with water to form aluminum hydroxides, rendering it incapable of activating the acylating agent.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents. It is best practice to handle AlCl₃ in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not just a catalytic amount.[2][3]

    • Causality: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction. This product-catalyst complex is typically what is hydrolyzed during the work-up to release the final product.

    • Solution: Use at least one equivalent of AlCl₃ for every equivalent of your acylating agent. In some cases, a slight excess (1.1 to 1.2 equivalents) may be beneficial.

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role in overcoming the activation energy of the reaction.

    • Causality: While the initial mixing of reagents is often done at low temperatures (e.g., 0-5 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or even gently heated to proceed to completion.[4]

    • Solution: After the initial addition of reagents at a low temperature, allow the reaction to slowly warm to room temperature and monitor its progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be necessary. However, be cautious as excessive heat can lead to side reactions.

  • Purity of Starting Materials: The purity of o-xylene and your acylating agent (ethyl 8-chloro-8-oxooctanoate or ethyl hydrogen suberate with a dehydrating agent) is paramount.

    • Causality: Impurities can compete in side reactions or poison the catalyst.

    • Solution: Use high-purity, anhydrous o-xylene. Ensure your acylating agent is properly prepared and characterized before use.

Problem: Formation of Multiple Products and Impurities

Q2: I'm observing multiple spots on my TLC plate or several peaks in my GC analysis. What are the likely byproducts, and how can I minimize their formation?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than its alkylation counterpart, byproduct formation is still possible.[2][5]

  • Isomeric Products: Although the methyl groups on o-xylene direct the acylation, small amounts of other isomers can form. The primary directing influence is to the positions ortho and para to the methyl groups. The 3,4-disubstituted product is expected due to steric and electronic factors, but acylation at other positions on the ring can occur.

    • Causality: The electronic activation of the aromatic ring by the two methyl groups can lead to substitution at other available positions, although these are generally less favored.

    • Solution: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product. Careful purification by column chromatography is usually effective in separating these isomers.

  • De-esterification or Hydrolysis: The ester group on your acylating agent or product can potentially be hydrolyzed if there is water present, especially during work-up.

    • Causality: The acidic conditions of the reaction and work-up can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

    • Solution: Ensure anhydrous conditions throughout the reaction. During the aqueous work-up, keep the temperature low and minimize the time the product is in contact with the acidic aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the best approach to prepare the acylating agent for this synthesis?

A1: You have two primary options for the acylating agent, both derived from suberic acid:

  • Ethyl Hydrogen Suberate: This mono-ester can be prepared by reacting suberic acid with a controlled amount of ethanol under acidic conditions (Fischer esterification).[6][7] This can then be used directly in the Friedel-Crafts reaction, often with an agent like polyphosphoric acid, or converted to the more reactive acyl chloride.

  • Ethyl 8-chloro-8-oxooctanoate (Suberoyl Chloride Monoester): This is the more reactive acylating agent. It can be synthesized by treating ethyl hydrogen suberate with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8] Using the acyl chloride typically leads to higher yields and milder reaction conditions in the subsequent Friedel-Crafts step.

Q2: Beyond aluminum chloride, are there other Lewis acids I should consider?

A2: While AlCl₃ is the most common and cost-effective Lewis acid for this type of reaction, others can be used.[1] Ferric chloride (FeCl₃) is a milder alternative that can sometimes offer better selectivity. Other options include boron trifluoride (BF₃) and zinc chloride (ZnCl₂), though they may require higher temperatures or longer reaction times.[8] For a greener approach, solid acid catalysts or encapsulated catalysts are being explored.[9][10]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Take small aliquots from the reaction mixture at regular intervals, quench them carefully in a separate vial with a small amount of ice-cold water or dilute acid, extract with an organic solvent (like ethyl acetate), and spot the organic layer on a TLC plate. The disappearance of the starting material (o-xylene) and the appearance of a new, more polar spot corresponding to the ketone product will indicate the reaction's progress.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Hydrogen Suberate

This protocol outlines the selective mono-esterification of suberic acid.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add suberic acid (1 equivalent) and absolute ethanol (1.5 to 2 equivalents).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 1-2% of the weight of suberic acid).

  • Reaction: Heat the mixture to reflux for 3-4 hours. The progress can be monitored by TLC.

  • Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., diethyl ether) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting mixture of di-ester, mono-ester, and unreacted di-acid can be separated by column chromatography or by exploiting the acidic nature of the mono-ester (extraction with a mild base).

Protocol 2: Friedel-Crafts Acylation

This protocol describes the synthesis of the target molecule using the pre-formed acyl chloride.

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. The flask is charged with anhydrous 1,2-dimethylbenzene (o-xylene, acting as both reactant and solvent) and cooled in an ice-salt bath to 0 °C.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) is added portion-wise, ensuring the temperature does not rise above 5 °C.

  • Acylating Agent Addition: Ethyl 8-chloro-8-oxooctanoate (1 equivalent), dissolved in a small amount of anhydrous o-xylene, is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour and then allowed to warm to room temperature. The reaction is stirred for 12-24 hours or until TLC indicates the consumption of the starting material.

  • Work-up (Quenching): The reaction flask is cooled again in an ice bath. The reaction is carefully quenched by slowly adding crushed ice, followed by the slow addition of concentrated hydrochloric acid to dissolve the aluminum salts.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, water, and finally brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.

ParameterRecommended ConditionRationale
Catalyst Anhydrous AlCl₃Strong, cost-effective Lewis acid for acylation.[1]
Catalyst Stoichiometry 1.1 - 1.2 equivalentsRequired to complex with the product ketone.[2][3]
Solvent Excess o-xylene or an inert solvent like Dichloromethane (DCM) or Carbon Disulfide (CS₂)O-xylene serves as both reactant and solvent. Inert solvents can be used to control concentration.
Temperature 0-5 °C for addition, then room temperatureControls initial exotherm, then allows the reaction to proceed to completion.[4]
Work-up Quenching with ice/HClHydrolyzes the catalyst-product complex and separates the organic product.

Visualizations

Workflow for Synthesis

Synthesis_Workflow suberic_acid Suberic Acid + Ethanol monoester Ethyl Hydrogen Suberate suberic_acid->monoester Esterification acyl_chloride Ethyl 8-chloro-8-oxooctanoate monoester->acyl_chloride Chlorination reaction Friedel-Crafts Acylation (o-xylene, AlCl3) acyl_chloride->reaction product Crude Product reaction->product Work-up purification Purification (Distillation/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Overall workflow for the synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield Issue check_catalyst Check Catalyst Activity & Stoichiometry start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents catalyst_moisture Moisture present? (Use anhydrous setup) check_catalyst->catalyst_moisture catalyst_amount Stoichiometry > 1 eq? check_catalyst->catalyst_amount temp_profile Correct temperature profile? check_conditions->temp_profile reaction_time Sufficient reaction time? check_conditions->reaction_time reagent_purity Used anhydrous reagents? check_reagents->reagent_purity solution Yield Improved catalyst_moisture->solution Yes catalyst_amount->solution Yes temp_profile->solution Yes reaction_time->solution Yes reagent_purity->solution Yes

Caption: Decision tree for troubleshooting low yields in the Friedel-Crafts acylation step.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • Google Patents. (n.d.). CN107488136B - Method for preparing ethyl hydrogen sulfate.
  • Google Patents. (n.d.). CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Reddit. (n.d.). Friedel-Crafts alkylation problem. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • YouTube. (2017, November 7). Sodium ethyl hydrogen sulfate synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Science Forums. (2014, September 19). Ethyl hydrogen sulfate synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Cas 540-82-9,ethyl hydrogen sulphate. Retrieved from [Link]

Sources

Troubleshooting Friedel-Crafts acylation side reactions and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone reaction. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise, providing expert insights into their underlying causes and effective solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during Friedel-Crafts acylation in a direct question-and-answer format.

Question 1: Why is my reaction yield unexpectedly low or nonexistent?

A low or zero yield in a Friedel-Crafts acylation is a common issue that can often be traced back to one of four key areas: substrate reactivity, catalyst integrity, reagent quality, or reaction conditions.

Answer:

There are several potential causes for a poor yield. Let's diagnose them systematically.

  • Cause A: Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, meaning it relies on the nucleophilicity of the aromatic ring. If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃, or other carbonyl groups), the ring is "deactivated" and may not be sufficiently nucleophilic to attack the acylium ion.[1][2][3][4] Friedel-Crafts reactions generally fail with these substrates.[5][6]

    • Solution: If possible, consider an alternative synthetic route where acylation precedes the introduction of the deactivating group.

  • Cause B: Catalyst Inactivity or Insufficiency: The Lewis acid catalyst (most commonly AlCl₃) is the engine of this reaction, but it is highly sensitive and can be easily compromised.

    • Moisture Sensitivity: Lewis acids like AlCl₃ react readily with water. Any moisture in your solvent, glassware, or reagents will decompose the catalyst, rendering it inactive.[1]

    • Product Complexation (Stoichiometry Issue): Unlike a true catalyst, the Lewis acid in a Friedel-Crafts acylation is often required in stoichiometric amounts. This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[7][8] If you use only a catalytic amount, the reaction will stop once all the catalyst is complexed with the initial product formed.[1][3]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh, high-purity Lewis acid. Critically, use at least a stoichiometric equivalent (1.0 to 1.1 eq) of the Lewis acid relative to the limiting reagent.[7]

  • Cause C: Incompatible Functional Groups: If your aromatic substrate contains amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups, the reaction will likely fail. These groups have lone pairs that are Lewis basic and will react preferentially with the Lewis acid catalyst, deactivating it.[5][9][10][11] This forms a positively charged group on the ring, which is strongly deactivating.[5]

    • Solution: Protect the incompatible functional group before the acylation step (e.g., as an amide or ether) and deprotect it afterward.

  • Cause D: Sub-optimal Temperature: Reaction temperature is a critical parameter.

    • Too Low: The reaction may lack the necessary activation energy to proceed at a reasonable rate.

    • Too High: Excessive heat can lead to the decomposition of reactants or products and promote side reactions.[1] In some cases, high temperatures can induce racemization if chiral centers are present.[12]

    • Solution: Start with established literature conditions. If the reaction is sluggish, consider a modest increase in temperature (e.g., from room temperature to 50°C).[13] If side products are an issue, try lowering the temperature.

Troubleshooting Summary Table
ProblemProbable CauseRecommended Solution & Rationale
Low/No Yield Deactivated aromatic ring (e.g., -NO₂)Redesign synthesis to acylate before adding the deactivating group. The ring must be nucleophilic.
Catalyst deactivated by moistureUse oven-dried glassware, anhydrous solvents, and fresh catalyst. Water irreversibly consumes the catalyst.
Insufficient catalyst loadingUse at least a 1:1 stoichiometric ratio of Lewis acid to the acylating agent. The product ketone complexes with and sequesters the catalyst.[7][8]
Incompatible groups on substrate (-NH₂, -OH)Protect the functional group prior to acylation. These groups are Lewis bases that poison the catalyst.[5]
Incorrect reaction temperatureOptimize temperature. Start with literature precedent. Low temp may be too slow; high temp may cause decomposition.[1]

Question 2: My analysis shows multiple products. Why am I not getting a clean, mono-acylated product?

While Friedel-Crafts acylation is celebrated for its selectivity compared to its alkylation counterpart, the formation of multiple products is still possible under certain conditions.

Answer:

The presence of multiple products typically points to issues with substrate reactivity or temperature control, leading to either polysubstitution or isomerization.

  • Cause A: Polysubstitution: This occurs when more than one acyl group is added to the aromatic ring. It is generally rare because the first acyl group added is electron-withdrawing and deactivates the ring toward further electrophilic attack.[4][7][8][14] However, if your starting aromatic ring is highly activated (e.g., phenols, anilines, or multi-alkylated benzenes), it may still be reactive enough to undergo a second acylation.[1][9][15]

    • Solution: Control the stoichiometry carefully. Use the aromatic substrate as the limiting reagent or use a milder, less reactive acylating agent if possible.

  • Cause B: Isomerization of the Product: The initial site of acylation is governed by kinetic control. At higher temperatures, a rearrangement can occur, leading to the more thermodynamically stable isomer. A classic example is the acylation of 2-methoxynaphthalene, where lower temperatures favor the 1-acetyl product (kinetic) and higher temperatures promote rearrangement to the 6-acetyl product (thermodynamic).[15]

    • Solution: Maintain strict temperature control. If you are observing an unexpected isomer, try running the reaction at a lower temperature for a longer period.

Visualizing the Troubleshooting Process

G start Problem Encountered low_yield Low or No Yield? start->low_yield Yes multi_prod Multiple Products? start->multi_prod No deactivated Is Ring Deactivated? (-NO2, -CN, etc.) low_yield->deactivated polysub Is Ring Highly Activated? multi_prod->polysub catalyst_issue Catalyst Issues? (Moisture, Stoichiometry) deactivated->catalyst_issue No solution_yield Solution: - Redesign Route - Ensure Anhydrous Cond. - Use Stoichiometric Catalyst - Protect Groups - Optimize Temperature deactivated->solution_yield Yes incompatible_groups Incompatible Groups? (-NH2, -OH) catalyst_issue->incompatible_groups No catalyst_issue->solution_yield Yes temp_issue Sub-optimal Temp? incompatible_groups->temp_issue No incompatible_groups->solution_yield Yes temp_issue->solution_yield Yes isomer Is Temp Too High? polysub->isomer No solution_multi Solution: - Control Stoichiometry - Lower Reaction Temp. polysub->solution_multi Yes isomer->solution_multi Yes

Caption: A workflow for troubleshooting common Friedel-Crafts acylation issues.

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution a major side reaction in Friedel-Crafts alkylation but not in acylation?

A: This is a crucial distinction rooted in the electronic nature of the introduced substituent.

  • In alkylation , an alkyl group is added to the ring. Alkyl groups are electron-donating and activate the aromatic ring, making the mono-alkylated product more nucleophilic and thus more reactive than the starting material.[5][16][17] This leads to a high propensity for further alkylation, resulting in poly-alkylated byproducts.[10]

  • In acylation , an acyl (ketone) group is added. The carbonyl in the acyl group is strongly electron-withdrawing, which deactivates the aromatic ring.[7][17] This makes the mono-acylated product significantly less reactive than the starting material, effectively preventing subsequent acylation reactions.[4][8][14]

Q2: Can the acylium ion rearrange like the carbocations in Friedel-Crafts alkylation?

A: No, this is a key advantage of the acylation reaction. The acylium ion (R-C≡O⁺) is stabilized by a resonance structure where the positive charge resides on the oxygen.[7] This resonance stabilization makes it much more stable than a typical carbocation and prevents the hydride or alkyl shifts that plague Friedel-Crafts alkylations.[3][4] This feature allows for the synthesis of straight-chain alkylated aromatics by acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction), a route that is impossible via direct alkylation due to carbocation rearrangement.[8][14]

Acylation vs. Alkylation: A Comparative Overview

G cluster_0 Friedel-Crafts Alkylation cluster_1 Friedel-Crafts Acylation a_start Benzene + R-Cl a_cat AlCl₃ a_start->a_cat a_carbocation Carbocation [R+] (Prone to Rearrangement) a_cat->a_carbocation a_product Mono-alkylated Product (Activated Ring) a_carbocation->a_product a_poly Poly-alkylated Byproduct (Major Side Reaction) a_product->a_poly Reacts Further b_start Benzene + RCOCl b_cat AlCl₃ (Stoichiometric) b_start->b_cat b_acylium Acylium Ion [RCO+] (Resonance-Stabilized) b_cat->b_acylium b_product Mono-acylated Product (Deactivated Ring) b_acylium->b_product b_stop Reaction Stops b_product->b_stop

Caption: Key mechanistic differences between Friedel-Crafts alkylation and acylation.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Friedel-Crafts Acylation

This protocol provides a baseline for performing the reaction under the necessary anhydrous conditions.

Materials:

  • Aromatic Substrate (1.0 eq)

  • Acyl Chloride or Anhydride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Carbon Disulfide (CS₂))

  • Nitrogen or Argon gas supply

  • Round-bottom flask, condenser, addition funnel (all oven-dried)

Procedure:

  • Setup: Assemble the oven-dried glassware under a positive pressure of inert gas (N₂ or Ar).

  • Charge Reactor: To the round-bottom flask, add the aromatic substrate and the anhydrous solvent. Begin stirring and cool the mixture in an ice bath (0°C).

  • Add Catalyst: Carefully and portion-wise, add the anhydrous AlCl₃ to the stirred solution. Caution: This may be exothermic. Allow the resulting slurry to stir for 15-20 minutes at 0°C.

  • Add Acylating Agent: Dissolve the acyl chloride/anhydride in a small amount of anhydrous solvent and add it to the addition funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Proceed to Protocol 2 for quenching and product isolation.

Protocol 2: Aqueous Workup to Decompose Catalyst Complex

The product-catalyst complex must be hydrolyzed to isolate the desired ketone.

Procedure:

  • Quenching: Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice, or add crushed ice portion-wise to the flask. Caution: This is a highly exothermic and vigorous process that releases HCl gas. Perform in a well-ventilated fume hood.

  • Acidification: To ensure complete hydrolysis and dissolve aluminum salts, slowly add cold, dilute HCl (e.g., 1-2 M) until the aqueous layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) two to three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid).

    • Water.

    • Brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ketone product by recrystallization or column chromatography as needed.

References

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Brainly. 1) Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not...[Link]

  • Study.com. Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not.[Link]

  • Testbook. Polysubstitution is a major drawback in:. [Link]

  • Chemnotate. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • The Organic Chemist. 18.2 Friedel Crafts Alkylation and Acylation. [Link]

  • Quora. What is the difference between Friedel Crafts reaction and Friedel Crafts acylation?[Link]

  • ResearchGate. The effects of reaction temperature on the Friedel–Crafts alkylation.... [Link]

  • National Institutes of Health (NIH). Friedel-Crafts Acylation with Amides. [Link]

  • Royal Society of Chemistry. Friedel–Crafts reactions for biomolecular chemistry. [Link]

Sources

Optimizing mobile phase for HPLC separation of aromatic keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase for HPLC Separation of Aromatic Keto Esters

Introduction: The Separation Challenge

Welcome to the Aromatic Keto Ester Support Hub . As Senior Application Scientists, we understand that separating aromatic keto esters presents a "triad" of chemical challenges:

  • Aromaticity: Requires optimization of

    
    -
    
    
    
    interactions for selectivity.
  • Keto Group: A hydrogen-bond acceptor that often leads to peak tailing via silanol interactions.

  • Ester Linkage: Chemically fragile, prone to hydrolysis at extreme pH levels.

This guide moves beyond generic HPLC advice to provide a mechanism-based troubleshooting framework specifically for this class of compounds.

Module 1: Mobile Phase Selection Logic

The Organic Modifier: Acetonitrile vs. Methanol

For aromatic keto esters, the choice between Acetonitrile (ACN) and Methanol (MeOH) is not just about viscosity or cost—it is about selectivity mechanisms .

FeatureAcetonitrile (ACN)Methanol (MeOH)Impact on Aromatic Keto Esters
Electronic State Contains ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-electrons (C≡N triple bond).[1]
No

-electrons.
Critical: ACN suppresses

-

interactions between the analyte and phenyl-based columns. MeOH enhances them.
Elution Strength Stronger.[2][3][4]Weaker.ACN yields faster runs, but MeOH often provides better resolution for structural isomers.
Protic Nature Aprotic.Protic.MeOH can H-bond with the keto group, potentially altering selectivity compared to ACN.
UV Cutoff ~190 nm.~205 nm.ACN is required if detecting carbonyl transitions <210 nm.

Expert Recommendation:

  • Start with Methanol if you are using a Phenyl-Hexyl or Biphenyl column. The lack of

    
    -electrons in MeOH allows the aromatic ring of your ester to "stack" with the stationary phase, maximizing separation of isomers [1].
    
  • Switch to Acetonitrile only if you face excessive backpressure or require detection below 210 nm.

Buffer Selection & pH Control

The ester bond is your stability-limiting factor.

  • Danger Zone: pH > 7.0 (Rapid saponification/hydrolysis) and pH < 2.0 (Acid-catalyzed hydrolysis).

  • Target Zone: pH 3.0 – 5.0 .[5]

    • Why? This range is acidic enough to protonate residual silanols (reducing tailing on the keto group) but mild enough to preserve the ester linkage [2].

Recommended Buffers:

  • For LC-UV: 20 mM Phosphate buffer (pH 3.0). Excellent buffering capacity and UV transparency.

  • For LC-MS: 10 mM Ammonium Formate (pH 3.7). Volatile and suppresses silanol activity.

Module 2: Troubleshooting Logic & Workflows

Issue 1: Severe Peak Tailing

User Question: "My aromatic keto ester elutes with a tailing factor > 1.8. I'm using a C18 column with Water/ACN. What is wrong?"

Root Cause Analysis: The keto oxygen (Lewis base) is interacting with acidic silanols (Si-OH) on the silica surface. Since you are likely at neutral pH (Water/ACN), silanols are ionized (Si-O⁻), attracting the polar keto group.

The Fix (Protocol):

  • Immediate: Switch to a low-pH mobile phase. Add 0.1% Formic Acid or use a Phosphate buffer at pH 3.0. This protonates the silanols (Si-OH), making them neutral and less interactive.

  • Hardware: If tailing persists, switch to a "Type B" silica column (High purity, fully hydroxylated) or a column with "Steric Protection" (bulky side chains that physically block the keto group from reaching the silica surface) [3].

Issue 2: Ghost Peaks / Area Loss

User Question: "I see small 'ghost' peaks eluting before my main peak, and my main peak area decreases if the sample sits in the autosampler."

Root Cause Analysis: This is classic on-column hydrolysis . Your ester is degrading into its corresponding acid and alcohol.[6] This often happens if the mobile phase is too basic or if the sample diluent is incompatible.

The Fix (Protocol):

  • Check pH: Ensure mobile phase pH is strictly between 3.0 and 5.0.

  • Temperature: Lower column oven temperature. Hydrolysis rates double with every ~10°C increase. Reduce from 40°C to 25°C.

  • Diluent: Ensure the sample diluent does not contain nucleophilic solvents (like unbuffered water or alcohols) if the sample is unstable. Store samples in 100% ACN if solubility permits, mixing with buffer only immediately prior to injection.

Module 3: Visualization of Optimization Logic

The following diagram illustrates the decision matrix for optimizing the separation of aromatic keto esters, specifically balancing selectivity (


-

interactions) against peak shape (silanol suppression).

MobilePhaseOptimization Start Start: Aromatic Keto Ester Method Selectivity Priority: Selectivity or Peak Shape? Start->Selectivity Sel_Branch Selectivity (Isomers) Selectivity->Sel_Branch Isomers Present Shape_Branch Peak Shape (Tailing) Selectivity->Shape_Branch General Purity Col_Phenyl Select Column: Phenyl-Hexyl / Biphenyl Sel_Branch->Col_Phenyl Solvent_MeOH Organic: Methanol (Enhances Pi-Pi Interactions) Col_Phenyl->Solvent_MeOH Check_pH CRITICAL: pH Control (Protect Ester & Keto) Solvent_MeOH->Check_pH Col_C18 Select Column: C18 (End-capped) Shape_Branch->Col_C18 Solvent_ACN Organic: Acetonitrile (Lower Viscosity/Sharper Peaks) Col_C18->Solvent_ACN Solvent_ACN->Check_pH Buffer_Choice Buffer: pH 3.0 - 5.0 (Formate or Phosphate) Check_pH->Buffer_Choice

Caption: Decision matrix for optimizing mobile phase and column selection based on the specific chemical needs of aromatic keto esters.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Acetone as an organic modifier to improve solubility? A: No. Acetone has a UV cutoff of ~330 nm. Since aromatic esters typically require detection at 254 nm or lower, Acetone will cause massive background noise and obscure your analyte. Stick to ACN or MeOH.[2][7]

Q2: Why does my retention time shift when I switch from ACN to MeOH, even if I adjust the % composition? A: This is due to the selectivity difference . ACN is aprotic and suppresses


-

interactions, while MeOH is protic and promotes them. When you switch solvents, you aren't just changing "strength"; you are changing the mechanism of interaction. You must re-develop the gradient profile when switching solvents [4].

Q3: I am using a Phenyl column but not seeing the expected separation of isomers. Why? A: Are you using Acetonitrile? ACN has


-electrons that compete with your analyte for the stationary phase, effectively "blinding" the column to the aromaticity of your sample. Switch to Methanol to "activate" the 

-

separation mechanism [5].[8]

References

  • Shimadzu. (2025). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from

  • Restek Corporation. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Chrom Tech. (2025).[2] Acetonitrile vs. Methanol for Reverse Phase Chromatography.[1][2][3][7] Retrieved from

  • Restek Resource Hub. (2021). Effect of Organic Solvent on Selectivity in LC Separations.[1][3][9] Retrieved from

Sources

Preventing degradation of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and workup of this compound, with a focus on preventing degradation and maximizing yield and purity. Our guidance is grounded in established chemical principles and practical, field-tested experience.

Introduction: The Challenge of Stability

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is a keto-ester commonly synthesized via a Friedel-Crafts acylation reaction.[1][2][3] While the synthesis is generally robust, the workup phase presents significant challenges. The molecule contains two primary functional groups susceptible to degradation under standard workup conditions: an ethyl ester and an aryl ketone. The primary pathway for degradation is the hydrolysis of the ethyl ester, which can be catalyzed by both acidic and basic conditions introduced during the quenching and extraction steps.[4][5][6][7]

This guide will walk you through the common pitfalls and provide clear, actionable protocols to ensure the integrity of your product.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the workup of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.

FAQ 1: I'm observing a significant loss of yield after the aqueous workup. What is the likely cause?

Short Answer: The most probable cause is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 8-(3,4-dimethylphenyl)-8-oxooctanoic acid. This is especially prevalent if the reaction mixture is exposed to harsh acidic or basic conditions for a prolonged period.

In-Depth Explanation:

The ester functional group in your molecule is susceptible to hydrolysis.[8]

  • Acid-Catalyzed Hydrolysis: During the quench step of a Friedel-Crafts reaction, a common procedure is to add dilute acid (e.g., HCl) to neutralize the Lewis acid catalyst (e.g., AlCl₃) and dissolve the resulting aluminum salts.[9][10] However, prolonged exposure to strong acid, especially at elevated temperatures, can catalyze the reverse of Fischer esterification, leading to the formation of the carboxylic acid and ethanol.[4][5][6]

  • Base-Catalyzed Hydrolysis (Saponification): If you use a basic wash (e.g., NaOH, NaHCO₃) to remove residual acid and the pH becomes too high, you can trigger saponification. This is an irreversible reaction that converts your ester into the sodium salt of the carboxylic acid and ethanol.[5][7] This salt is highly water-soluble and will be lost to the aqueous phase during extraction, leading to a significant drop in your isolated yield.

Key Degradation Pathway:

Caption: Primary degradation pathways for the target molecule during workup.

FAQ 2: My organic and aqueous layers are not separating properly, forming a persistent emulsion. How can I resolve this?

Short Answer: Emulsion formation is a common issue in Friedel-Crafts workups, often caused by the precipitation of aluminum salts at the interface.[11] To resolve this, add a saturated aqueous solution of sodium chloride (brine) and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, can also help break the emulsion.

Detailed Troubleshooting Protocol:

  • Transfer to a Larger Funnel: If possible, transfer the emulsified mixture to a larger separatory funnel to increase the surface area of the interface.

  • Brine Addition: Add a volume of brine equivalent to 20-30% of the total volume in the funnel. Brine increases the ionic strength of the aqueous layer, which helps to break up the emulsion by increasing the density of the aqueous phase and decreasing the solubility of the organic components in it.

  • Gentle Agitation: Gently rock or swirl the funnel. Avoid vigorous shaking, which can worsen the emulsion.

  • Patience: Allow the funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own with time.

  • Filtration (If Necessary): If a solid precipitate of aluminum salts is clearly the cause, you may need to filter the entire mixture through a pad of Celite® to remove the solids before re-introducing it to the separatory funnel.

FAQ 3: What is the optimal pH range I should maintain during the washing steps to prevent hydrolysis?

Short Answer: Aim for a pH range of 5.5 to 7.5 for all aqueous washes after the initial quench. This "safe zone" is sufficiently acidic to prevent significant saponification while being mild enough to avoid substantial acid-catalyzed hydrolysis.

Explanation of pH Control:

Maintaining the correct pH is the most critical factor in preventing degradation.

pH RangeConsequence for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoateRecommendation
< 4.0 High risk of acid-catalyzed hydrolysis, especially with heating.Avoid. Use only for the initial, cold quench of AlCl₃.
4.0 - 5.5 Minor risk of acid-catalyzed hydrolysis.Acceptable for brief washes.
5.5 - 7.5 Optimal Range. Minimal risk of either acid or base-catalyzed hydrolysis.Target this range for all subsequent washes.
7.5 - 9.0 Increasing risk of saponification.Use with caution. A brief wash with 5% NaHCO₃ (pH ~8.3) is acceptable, but check the aqueous pH.
> 9.0 High risk of rapid and irreversible saponification.Avoid. Do not use strong bases like NaOH or K₂CO₃.

Practical Tip: Use pH paper to check the pH of the aqueous layer after each wash. Adjust with very dilute HCl or saturated NaHCO₃ as needed.

Recommended Workup Protocol for Preventing Degradation

This protocol is designed to minimize contact time with harsh pH conditions and prevent the common pitfalls discussed above.

Workflow Diagram:

Workup_Workflow Start Reaction Mixture (Post-Friedel-Crafts) Quench 1. Quench Slowly add to ice-cold 1M HCl (aq) Start->Quench Extract1 2. Extraction Extract with Ethyl Acetate (or DCM) Quench->Extract1 Wash_NaHCO3 3. Bicarbonate Wash Wash with 5% NaHCO₃ (aq) (Check pH ~7-8) Extract1->Wash_NaHCO3 Wash_Brine 4. Brine Wash Wash with Saturated NaCl (aq) Wash_NaHCO3->Wash_Brine Dry 5. Drying Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ Wash_Brine->Dry Filter_Evap 6. Filtration & Evaporation Filter drying agent and remove solvent in vacuo Dry->Filter_Evap End Crude Product (Ready for Purification) Filter_Evap->End

Caption: Recommended step-by-step workup workflow.

Step-by-Step Methodology:

  • Preparation for Quench: Prepare a beaker with a stirred solution of ice-cold 1M HCl. The volume should be sufficient to fully neutralize the AlCl₃ used in the reaction (a 5-10 fold excess is common). Keeping the solution cold is critical to dissipate the heat from the exothermic neutralization of AlCl₃.

  • Quenching: Slowly and carefully, add the cooled reaction mixture to the stirred ice-cold HCl solution via a dropping funnel or by pouring in small portions. Monitor the temperature of the quenching solution, ensuring it does not rise above 10-15 °C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer. Perform a second extraction on the aqueous layer to ensure full recovery of the product.

  • Neutralizing Wash: Combine the organic extracts and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). This is a critical step. Add the bicarbonate solution slowly as CO₂ evolution may occur. Shake gently, vent the funnel frequently, and then check the pH of the aqueous layer. It should be between 7 and 8. This step removes any residual strong acid. Do not use a strong base like sodium hydroxide.

  • Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine). This step helps to remove the bulk of the dissolved water and aids in breaking any minor emulsions that may have formed.

  • Drying and Solvent Removal: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can then be purified by standard methods such as column chromatography or recrystallization.

By following this carefully controlled workup procedure, you can significantly minimize the degradation of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate and ensure a higher yield and purity of your final product.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • University Experimental Procedure. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Chemguide. Hydrolysis of Esters. Available at: [Link]

  • ResearchGate. (2021). Overview of assays for hydrolysis of β-keto esters. Available at: [Link]

  • PubChem. 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate. Available at: [Link]

  • AERU, University of Hertfordshire. Spirotetramat (Ref: BYI 08330). Available at: [Link]

  • ResearchGate. (2023). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • Sciencemadness Discussion Board. (2004). HCl and Al, AlCl3?. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Available at: [Link]

  • ResearchGate. (2018). Friedel–Crafts Acylation Reactions Using Esters. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Available at: [Link]

  • Chemistry LibreTexts. (2019). 15.9: Hydrolysis of Esters. Available at: [Link]

  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • YouTube. (2020). Friedel Crafts Acylation and Akylation. Available at: [Link]

Sources

Solving poor peak shape in GC analysis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Poor Peak Shape for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Ticket Priority: High (Method Development/Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering peak shape issues with Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate . This molecule presents a "perfect storm" for GC analysis:

  • High Boiling Point: The C18 backbone + aromatic ring + oxygenation suggests a boiling point likely exceeding 400°C (at atmospheric pressure). This requires high thermal energy to volatilize, increasing the risk of cold-spot condensation.

  • Chemical Activity: The ketone (8-oxo) and ester functionalities are Lewis bases. They will actively hydrogen-bond with any free silanols (Si-OH) in your flow path, causing severe tailing.

  • Lability: While not as unstable as

    
    -keto esters, long-chain keto-esters can still undergo thermal stress or oxidation in a hot, active inlet.
    

This guide moves beyond generic advice to target the specific physicochemical interactions of this analyte.

Part 1: The Troubleshooting Logic Tree

Before modifying parameters, use this logic map to diagnose the specific type of peak distortion you are seeing.

TroubleshootingLogic Start Identify Peak Shape Issue Tailing Tailing (Right Skew) Cause: Adsorption/Activity Start->Tailing Fronting Fronting (Left Skew) Cause: Overload/Solubility Start->Fronting Broadening Broadening (Gaussian but Wide) Cause: Cold Spots/Focusing Start->Broadening Act1 Check Inlet Liner (Is it deactivated?) Tailing->Act1 Front1 Check Injection Volume (Reduce to 0.5uL) Fronting->Front1 Broad1 Check Transfer Line Temp (Must be > Column Max) Broadening->Broad1 Act2 Trim Column Inlet (Remove 10-20cm) Act1->Act2 Issue Persists Act3 Switch to Ultra-Inert Flow Path Act2->Act3 Issue Persists Front2 Check Solubility (Match Solvent to Phase) Front1->Front2 Issue Persists Broad2 Verify Solvent Focusing (Init Oven < Solvent BP - 20°C) Broad1->Broad2 Issue Persists

Figure 1: Diagnostic logic flow for classifying and addressing peak shape distortions specific to high-boiling polar analytes.

Part 2: Technical Support Modules (Q&A)
Module 1: The "Shark Fin" Peak (Severe Tailing)

User Question: My peak rises sharply but drags out into a long tail (Asymmetry factor > 2.0). I’ve already baked out the column. What is happening?

Technical Diagnosis: This is classic activity . Your analyte contains a ketone and an ester group. The glass wool in your liner or the silica surface of your column has "free silanols" (Si-OH). The lone pair electrons on your analyte's oxygen atoms are hydrogen-bonding to these silanols. This reversible adsorption slows down a fraction of the molecules, creating the tail.

The Protocol:

  • Liner Selection (Critical):

    • Stop using standard splitless liners with untreated glass wool.

    • Switch to an "Ultra Inert" or "Deactivated" liner with quartz wool (not glass wool). Quartz has fewer metal oxides that catalyze adsorption.

    • Why? Standard deactivation (DMCS) often fails at the high temperatures required to volatilize your molecule (>280°C inlet), exposing active sites [1].

  • The "Gold Seal" Maintenance:

    • In Agilent-style inlets, the gold seal at the bottom accumulates non-volatile matrix. For a high-boiler like yours, this residue acts as a secondary adsorption surface.

    • Action: Replace the gold seal and the washer.

  • Column Trimming:

    • The first 10-15 cm of your column acts as a "guard" that absorbs non-volatiles.

    • Action: Trim 30 cm from the inlet side. Ensure the cut is 90° and smooth (use a magnifier to verify).[1][2] A jagged cut exposes raw fused silica, creating a new active site immediately [2].

Validation Step: Inject a "column test mix" containing a probe like 2-ethylhexanoic acid or 1-octanol. If these tail, your system is still active.

Module 2: Broad, "Mushroom" Peaks

User Question: The peak is symmetrical but extremely wide (20+ seconds). It looks like a mushroom. I am using Splitless injection.

Technical Diagnosis: This is a focusing failure . Your molecule has a high boiling point. If it enters the column slowly and doesn't "stick" to the head of the column in a tight band, it spreads out before the separation even begins.

The Protocol:

  • Solvent Focusing:

    • Ensure your initial oven temperature is 20°C below the boiling point of your solvent .[1][3][4]

    • Mechanism:[1][5][6][7] This condenses the solvent at the head of the column, trapping your analyte in a tight liquid film.[3] When the oven ramps, the solvent evaporates, leaving the analyte in a sharp, narrow band [3].

  • The "Cold Spot" Check:

    • Your analyte (Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate) likely boils >400°C. If your detector (FID/MS) transfer line is set to 250°C, the molecule will condense inside the transfer line before reaching the detector.

    • Action: Set the Detector/Transfer Line temperature to 300°C - 320°C . It must be hotter than the maximum oven temperature of your method.

Module 3: Ghost Peaks & Carryover

User Question: I see a small peak eluting in my blank run at the exact retention time of my analyte.

Technical Diagnosis: Because your analyte is a high-boiler, it is likely not fully vaporizing in the inlet or not fully eluting from the column in a single run.

The Protocol:

  • Increase Post-Run Bake:

    • Add a "Post Run" step to your method: 310°C (or column max) for 5 minutes with increased flow (2.0 mL/min).

  • Pulsed Splitless Injection:

    • Use a pressure pulse (e.g., 30 psi for 0.75 min) during injection.

    • Benefit: This forces the heavy analyte onto the column faster, reducing the time it spends lingering in the hot inlet where it can adsorb or degrade [4].

Part 3: Experimental Data & Column Selection

Recommended Column Phases: For this specific keto-ester, a standard 100% PDMS (DB-1 type) is likely too non-polar, leading to poor solubility and fronting. A PEG (Wax) column will bleed excessively at the temperatures required to elute it.

Optimum Choice: 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS).

  • Reasoning: The phenyl ring in the stationary phase interacts with the aromatic ring of your analyte (pi-pi interaction), improving peak shape and retention without the thermal instability of a Wax column.

Method Parameters Table:

ParameterSettingRationale
Inlet Mode Pulsed SplitlessMinimizes residence time in inlet; maximizes transfer of high-boilers.
Inlet Temp 280°C - 300°CHigh enough to volatilize, but minimize if degradation is observed.
Liner Ultra Inert, Single Taper w/ WoolWool wipes needle tip; taper prevents analyte from hitting bottom seal.
Column 30m x 0.25mm x 0.25µm (5% Phenyl)Standard dimensions. Thicker film (0.5µm) may improve loadability.
Oven Program 60°C (1 min) -> 20°C/min -> 320°C (5 min)Fast ramp minimizes band broadening for late eluters.
Flow Rate Constant Flow (1.2 mL/min)Prevents flow drop at high temps, maintaining efficiency.
Part 4: Inlet Maintenance Workflow

Use this visual guide to ensure your flow path is inert before starting your sequence.

InletMaintenance Step1 Cool Inlet (<50°C) Step2 Remove Liner & O-Ring Step1->Step2 Step3 Clean Inlet Body (Swab w/ DCM) Step2->Step3 Step4 Install New Ultra-Inert Liner Step3->Step4 Step5 Replace Septum & Gold Seal Step4->Step5 Step6 Leak Check (Electronic) Step5->Step6

Figure 2: Step-by-step inlet maintenance to eliminate active sites causing peak tailing.

References
  • Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. Restek Resource Hub. [Link]

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Agilent Technical Literature. [Link]

  • Element Lab Solutions. (2023). 5 ways to improve your Split / Splitless Injection. Element Technical Notes. [Link]

  • English, C., & Restek Corp. (2023). Splitless Injections: Resolving Target Compounds from the Solvent. LCGC International. [Link]

Sources

Technical Support Center: Solubility Solutions for Lipophilic Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Welcome to the technical support guide for improving the solubility of challenging lipophilic compounds, using Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate as a primary example. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues during in vitro and in vivo biological assays.

The structure of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, featuring a long alkyl chain, a dimethylphenyl group, and an ethyl ester, suggests it is a highly lipophilic molecule with poor aqueous solubility. This is a common challenge in drug discovery, where the biological activity of a compound can be masked by its inability to remain in solution in aqueous assay buffers. This guide provides a systematic approach to tackling this problem.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, crashing out of solution in my cell culture media?

A1: This is a classic sign of a compound exceeding its solubility limit in an aqueous environment. The likely cause is "solvent shifting." You likely have a high-concentration stock solution in a strong organic solvent like DMSO. When a small volume of this stock is diluted into a large volume of aqueous buffer or media, the organic solvent is diluted, and the compound is forced into an environment where it is not soluble, causing it to precipitate.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies, but a general rule of thumb is to keep the final concentration at or below 0.5% (v/v). Some robust cell lines may tolerate up to 1%, while primary cells or sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%. It is crucial to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q3: Can I use sonication or heating to get my compound into solution?

A3: Gentle heating (e.g., 37°C) and sonication can be effective in dissolving a compound in a stock solvent. However, be cautious. Excessive heat can degrade thermally labile compounds. Also, while these methods can create a supersaturated solution, the compound may precipitate out again upon cooling or over time. These should be used to aid initial dissolution in the stock solvent, not as a long-term solution for maintaining solubility in the final assay medium.

Q4: Are there alternatives to DMSO for stock solutions?

A4: Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used. The choice of solvent depends on the compound's solubility and the tolerance of the biological system. Ethanol can be a good alternative for in vivo studies where DMSO toxicity is a concern. However, like DMSO, the final concentration of any organic solvent should be minimized and tested for vehicle effects.

Troubleshooting Guide: Step-by-Step Compound Solubilization

This section provides a systematic workflow for addressing the solubility of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate or similar hydrophobic molecules.

Step 1: Characterize the Problem - The "Shake-Flask" Solubility Test

Before optimizing, it's important to understand the baseline solubility. A simple shake-flask method can provide a rough estimate.

Protocol:

  • Add an excess amount of your compound to a small volume of your final assay buffer (e.g., PBS or cell culture media).

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the sample at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

This value will give you a target to improve upon.

Step 2: The Co-Solvent Approach - Optimizing Your Stock Solution

The most common starting point is to use a water-miscible organic solvent.

Workflow Diagram:

G cluster_0 Solubilization Workflow A Start: Dry Compound B Prepare High-Concentration Stock (e.g., 10-50 mM in 100% DMSO) A->B C Serial Dilution in 100% DMSO B->C D Final Dilution into Aqueous Assay Buffer C->D E Precipitation? D->E F Successful Solubilization E->F No G Troubleshoot: Use Formulation Strategy E->G Yes

Caption: A workflow for preparing and testing compound solutions.

Key Considerations:

  • Stock Concentration: Aim for a high concentration in your stock solution (e.g., 10-50 mM in 100% DMSO) to minimize the volume added to your assay, thereby keeping the final solvent concentration low.

  • Serial Dilutions: When preparing a dose-response curve, perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer. This prevents the compound from precipitating at intermediate concentrations.

Step 3: Advanced Formulation Strategies

If co-solvents alone are insufficient, more advanced formulation techniques may be necessary. These additives can create micelles or complexes that encapsulate the hydrophobic compound, increasing its apparent solubility in water.

Formulation AgentMechanism of ActionTypical Concentration RangeProsCons
Surfactants (e.g., Tween® 80, Pluronic® F-68) Form micelles that encapsulate the hydrophobic compound.0.01% - 1% (w/v)Highly effective for many compounds.Can have their own biological activity or interfere with assays.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Form inclusion complexes with the hydrophobic compound, shielding it from water.1% - 10% (w/v)Generally low toxicity and widely used in pharmaceutical formulations.Can be expensive; may not work for all compound geometries.
Bovine Serum Albumin (BSA) Hydrophobic pockets in the protein can bind to and solubilize lipophilic molecules.0.1% - 1% (w/v)Biologically relevant, especially for serum-containing assays.Can sequester the compound, reducing its free concentration and apparent potency.

Protocol for Formulation Screening:

  • Prepare a concentrated stock of your compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare a series of aqueous buffers, each containing a different solubilizing agent at a range of concentrations.

  • Add a small aliquot of your compound stock to each formulation buffer to achieve your desired final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours at 37°C).

  • Confirm the solubility and stability of the most promising formulations using an analytical method like Dynamic Light Scattering (DLS) to check for aggregates, or HPLC to measure the concentration of the dissolved compound.

Step 4: Vehicle Control - A Critical Experiment

Whenever you use a solubilizing agent, you must run a parallel experiment with the vehicle (the formulation without your compound) to ensure it does not affect the biological outcome of your assay.

Experimental Design Diagram:

G cluster_1 Vehicle Control Experiment cluster_2 Analysis A Group 1 Untreated Control (Cells + Media) B Group 2 Vehicle Control (Cells + Media + Formulation Agent) C Group 3 Experimental (Cells + Media + Formulation Agent + Compound) D Compare Group 1 vs. Group 2 (Is there a vehicle effect?) E Compare Group 2 vs. Group 3 (Is there a compound effect?)

Caption: Experimental groups for a properly controlled assay.

By following this structured approach, you can systematically identify a suitable formulation to maintain Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate in solution, ensuring that your biological data is reliable and reproducible.

References

  • DMSO in Cell Culture: T. L. Stoddart, "The Use of DMSO in Cell Culture," The University of Nottingham, [Link]

  • Solvents in Cell-Based Assays: M. Lorenz, J. S. T. et al., "A Guideline for Selecting Solvents in Cell-Based Assays," SLAS Discovery, [Link]

  • Cyclodextrins as Solubilizing Agents: E. M. M. Del Valle, "Cyclodextrins and their uses: a review," Process Biochemistry, [Link]

Technical Support Center: Optimization of Reaction Temperature for Regioselective Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for regioselective acylation. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the precision and efficiency of their acylation reactions. Here, we will delve into the critical role of reaction temperature in controlling regioselectivity, offering field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the influence of temperature on the regioselectivity of acylation reactions.

Q1: Why is reaction temperature such a critical parameter in achieving regioselective acylation?

Reaction temperature is a pivotal factor because it directly influences the kinetics and thermodynamics of the acylation process. Many substrates, particularly complex polyols like carbohydrates and flavonoids, possess multiple hydroxyl groups with similar reactivity. Temperature can modulate the subtle differences in the activation energies required to acylate these different positions.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are often under kinetic control, meaning the product that forms fastest is the major product. This is typically the acylation of the most accessible or most nucleophilic hydroxyl group. At higher temperatures, reactions can shift towards thermodynamic control, where the most stable product is favored, which may be a different regioisomer.

  • Enzyme Activity & Stability: For biocatalytic acylations (e.g., using lipases), temperature is paramount. Every enzyme has an optimal temperature range for activity. Below this range, the reaction rate is too slow; above it, the enzyme can denature and lose its specific three-dimensional structure, leading to a loss of both activity and regioselectivity.

  • Catalyst Stability: In chemical catalysis, the stability of the catalyst can be temperature-dependent. Decomposition or side reactions of the catalyst at elevated temperatures can lead to a loss of selectivity.

Q2: What is a good starting temperature range for optimizing a new regioselective acylation reaction?

For most enzymatic acylations, particularly with commonly used lipases like Candida antarctica lipase B (CALB), a good starting point is between 30°C and 50°C . This range typically balances reasonable reaction rates with enzyme stability. For chemical acylations, the starting range can be much broader and depends heavily on the catalyst and solvent system. A common approach is to start at room temperature (approx. 25°C) and screen in increments of 10-20°C in both directions.

Q3: How does temperature influence solvent choice in these reactions?

Temperature and solvent are intrinsically linked. A change in temperature can alter solvent properties like viscosity and solubility of reactants. More importantly, in enzymatic reactions, temperature can affect the "flexibility" of the enzyme's active site. The interaction between the solvent and the enzyme can be modified by temperature, which in turn influences which substrate hydroxyl group can successfully bind and react. For instance, a reaction in toluene at 40°C might yield a different major regioisomer compared to the same reaction in 2-methyl-2-butanol (2M2B) at 60°C.

Q4: Can changing the temperature help to switch the position of acylation?

Yes, this is a known strategy referred to as "thermo-controlled regioselectivity." By adjusting the temperature, you can sometimes switch the reaction from kinetic to thermodynamic control, thereby changing the primary site of acylation. For example, a study on the lipase-catalyzed acylation of a flavonoid glycoside might show that acylation occurs at the 6''-OH position of the glucose moiety at 30°C (kinetic product), but shifts to the more stable 3''-OH position at 60°C (thermodynamic product).

Part 2: Troubleshooting Guide for Common Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the optimization of reaction temperature for regioselective acylation.

Problem 1: Low or No Regioselectivity (Multiple Products Formed)

If your reaction is producing a mixture of regioisomers, it indicates that the energy barrier for acylation at different positions is too similar under your current conditions.

Caption: Troubleshooting logic for low regioselectivity.

Detailed Steps & Rationale:

  • Initial Step: Lower the Temperature: The first and most common step is to reduce the reaction temperature. This decreases the overall thermal energy in the system, which can amplify the small differences in activation energy between competing reaction sites, thus favoring the kinetically preferred product.

  • For Enzymatic Reactions: If lowering the temperature does not improve selectivity, the issue may be enzyme or solvent-related. The enzyme's conformation, dictated by the solvent environment, might be too flexible, allowing multiple binding modes. Switching to a more rigid solvent or a different enzyme with a more constrained active site can be effective.

  • For Chemical Reactions: If low temperatures don't yield a single product, the catalyst itself may not be selective enough, or the reaction may be rapidly reaching thermodynamic equilibrium. Consider a bulkier catalyst that can use steric hindrance to differentiate between hydroxyl groups.

Problem 2: Good Regioselectivity but Very Low Reaction Yield/Rate

This classic issue suggests that your conditions favor selectivity but at the expense of reaction speed.

Recommended Actions:

  • Incremental Temperature Increase: Slowly increase the temperature in small increments (e.g., 5°C). The goal is to find the "sweet spot" where the rate is acceptable before you lose regioselectivity. Monitor the reaction closely by taking time-point samples for analysis (e.g., by HPLC or TLC).

  • Increase Catalyst/Enzyme Loading: If you are temperature-limited (e.g., due to enzyme denaturation above a certain point), increasing the catalyst or enzyme concentration can boost the reaction rate without altering the temperature-dependent selectivity profile.

  • Check Acyl Donor Reactivity: At low temperatures, a less reactive acyl donor (e.g., vinyl acetate) may be the rate-limiting factor. Consider switching to a more reactive donor (e.g., an acid anhydride), but be aware that this can sometimes decrease selectivity.

Part 3: Experimental Protocols

This section provides a generalized, step-by-step protocol for conducting a temperature optimization study for a lipase-catalyzed regioselective acylation of a model polyol substrate.

Protocol: Temperature Screening for Lipase-Catalyzed Acylation

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis P1 Dissolve Substrate & Acyl Donor in Solvent P2 Aliquots to Reaction Vials P1->P2 P3 Add Molecular Sieves (if needed) P2->P3 R1 Equilibrate Vials to Target Temperatures (e.g., 30, 40, 50, 60°C) P3->R1 R2 Add Immobilized Lipase to Start Reaction R1->R2 R3 Incubate with Shaking at Set Temperatures R2->R3 A1 Take Aliquots at Time Points (2, 4, 8, 24h) R3->A1 A2 Quench Reaction (Filter out enzyme) A1->A2 A3 Analyze by HPLC/GC/NMR A2->A3 A4 Determine Yield & Regioselectivity Ratio A3->A4

Caption: Workflow for temperature optimization screening.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of your polyol substrate (e.g., 50 mM) and acyl donor (e.g., 150 mM, 3 equivalents) in a suitable anhydrous solvent (e.g., 2-methyl-2-butanol).

    • Activate powdered molecular sieves (4 Å) by heating under vacuum.

  • Reaction Setup:

    • In a series of 4 mL glass vials, add 1 mL of the stock solution.

    • Add 50 mg of activated molecular sieves to each vial to scavenge any water produced.

    • Add a small stir bar to each vial.

  • Temperature Equilibration:

    • Place the vials in separate reaction blocks or incubators set to your desired temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

    • Allow the solutions to equilibrate for at least 15 minutes.

  • Reaction Initiation:

    • To each vial, add a pre-weighed amount of immobilized lipase (e.g., 20 mg/mL of Novozym 435).

    • Seal the vials and begin stirring/shaking at a constant rate.

  • Monitoring and Analysis:

    • At designated time points (e.g., 2, 6, 12, and 24 hours), pause the stirring and withdraw a small aliquot (e.g., 50 µL).

    • Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial to remove the enzyme and quench the reaction.

    • Dilute the sample if necessary and analyze by a calibrated HPLC method to determine the consumption of the starting material and the formation of product regioisomers.

  • Data Interpretation:

    • Calculate the conversion (%) and the regioselectivity ratio (e.g., Product A / (Product A + Product B)) at each temperature and time point.

    • Summarize the data in a table to identify the optimal temperature that provides the best balance of reaction rate and regioselectivity.

Data Summary Example

The results of such an experiment can be summarized as follows:

Temperature (°C)Reaction Time (h)Total Conversion (%)Regioselectivity (Desired Isomer %)
30244598%
40248596%
50129290%
608>9975%

Analysis: In this hypothetical example, 40°C represents the optimal temperature, as it gives a high conversion in a reasonable timeframe while maintaining excellent regioselectivity (96%). Increasing the temperature to 50°C and 60°C significantly boosts the reaction rate but compromises regioselectivity.

References

  • Title: Kinetic and thermodynamic control of reactions Source: LibreTexts Chemistry URL: [Link]

  • Title: Lipase-catalyzed synthesis of fatty acid sugar esters in organic solvent and solvent-free system Source: Journal of the American Oil Chemists' Society URL: [Link]

  • Title: Regioselective acylation of flavonoids, isoflavonoids and stilbenoids Source: Biotechnology Advances URL: [Link]

  • Title: Lipase-catalyzed acylation of polyols and carbohydrates Source: Chemical Society Reviews URL: [Link]

  • Title: Thermodynamic Versus Kinetic Reaction Control Source: Master Organic Chemistry URL: [Link]

Troubleshooting low ionization efficiency in mass spectrometry of keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mass spectrometry analysis of keto esters. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the ionization and detection of this important class of compounds. Here, we will move beyond generic advice and delve into the specific chemical principles governing the behavior of keto esters in a mass spectrometer, providing you with the expert insights needed to troubleshoot and optimize your analytical methods.

Part 1: Troubleshooting Guide - Navigating Low Ionization Efficiency

This section is structured to address the most common and frustrating issues encountered during the mass spectrometric analysis of keto esters. We will explore the root causes of these problems and provide detailed, actionable protocols to resolve them.

Question 1: Why is the signal for my keto ester consistently low or undetectable in positive ion ESI mode?

Expert Analysis:

The primary reason for poor ionization of simple keto esters in positive ion electrospray ionization (ESI) is their relatively low proton affinity. The protonation site in a keto ester is typically one of the oxygen atoms. However, the electron-withdrawing nature of the carbonyl and ester groups can decrease the basicity of these sites, making them less likely to accept a proton in the ESI process compared to more basic analytes.[1] Furthermore, the equilibrium between the keto and enol tautomers in solution can play a significant role; while the enol form might be more readily ionized, it is often a minor component in polar solvents.[2][3][4][5]

Troubleshooting Workflow:

dot digraph "Troubleshooting_Low_Signal" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Troubleshooting Low Signal for Keto Esters in Positive ESI", fontcolor="#202124", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Start [label="Low or No Signal Detected", fillcolor="#EA4335"]; Check_Tuning [label="Verify Instrument Tuning & Calibration", fillcolor="#4285F4"]; Infusion_Analysis [label="Perform Infusion Analysis of Analyte", fillcolor="#4285F4"]; Optimize_Source [label="Optimize ESI Source Parameters\n(Voltages, Gas Flows, Temp.)", fillcolor="#FBBC05"]; Mobile_Phase_Mod [label="Modify Mobile Phase", fillcolor="#FBBC05"]; Consider_Adducts [label="Promote Adduct Formation\n([M+Na]+, [M+NH4]+)", fillcolor="#34A853"]; Switch_Polarity [label="Evaluate Negative Ion Mode", fillcolor="#34A853"]; Consider_Derivatization [label="Consider Chemical Derivatization", fillcolor="#34A853"]; APCI_Option [label="Explore APCI as an Alternative", fillcolor="#34A853"]; Success [label="Signal Improved", fillcolor="#34A853"]; No_Improvement [label="Minimal or No Improvement", fillcolor="#EA4335"];

// Edges Start -> Check_Tuning; Check_Tuning -> Infusion_Analysis [label="Instrument OK"]; Infusion_Analysis -> Optimize_Source; Optimize_Source -> Mobile_Phase_Mod [label="Signal still low"]; Mobile_Phase_Mod -> Consider_Adducts; Consider_Adducts -> Switch_Polarity [label="Protonated/Adducted ion weak"]; Switch_Polarity -> Consider_Derivatization [label="Negative ion signal weak"]; Consider_Derivatization -> APCI_Option [label="Derivatization not feasible"]; APCI_Option -> No_Improvement;

Optimize_Source -> Success [label="Signal adequate"]; Mobile_Phase_Mod -> Success [label="Signal adequate"]; Consider_Adducts -> Success [label="Signal adequate"]; Switch_Polarity -> Success [label="Signal adequate"]; Consider_Derivatization -> Success [label="Signal adequate"]; APCI_Option -> Success [label="Signal adequate"]; } dot Systematic approach to troubleshooting low signal intensity.

Experimental Protocols:

Protocol 1: Systematic Screening of Mobile Phase Additives

  • Objective: To enhance the formation of protonated molecules or adduct ions.

  • Stock Solutions: Prepare a 1 mg/mL stock solution of your keto ester in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Mobile Phase Preparation:

    • Aqueous (A): HPLC-grade water

    • Organic (B): HPLC-grade acetonitrile or methanol

  • Additive Screening: Prepare fresh mobile phases (e.g., 50:50 A:B) containing the following additives. It is recommended to test each additive individually.

AdditiveConcentrationTarget IonRationale
Formic Acid0.1% - 0.5% (v/v)[M+H]⁺Increases proton availability.[6]
Acetic Acid0.1% - 0.5% (v/v)[M+H]⁺A slightly weaker acid, may be effective.
Ammonium Formate5-10 mM[M+NH₄]⁺Promotes the formation of ammonium adducts.
Ammonium Acetate5-10 mM[M+NH₄]⁺Alternative for ammonium adduct formation.
Sodium Acetate1-5 mM[M+Na]⁺Encourages the formation of sodium adducts, which can be very stable.[1]
  • Analysis: Introduce each mobile phase/analyte mixture into the mass spectrometer via infusion or flow injection analysis and monitor the intensity of the target ions.

Question 2: My mass spectrum is complex, showing multiple adducts ([M+Na]⁺, [M+K]⁺) and a weak protonated molecule ([M+H]⁺). How can I simplify the spectrum and increase the intensity of a single ionic species?

Expert Analysis:

The presence of multiple adducts is a common phenomenon with compounds that do not readily protonate.[7][8] Keto esters are prone to forming adducts with alkali metal ions (Na⁺, K⁺) that are often present as trace contaminants in glassware, solvents, or sample matrices. While this confirms the molecular weight of your compound, it can dilute the signal across multiple ions, reducing the overall sensitivity for a specific ion. The key is to control the ionization process to favor a single, desired adduct.

Troubleshooting and Optimization Strategy:

  • Identify the Source of Metal Ions:

    • Glassware: Leachates from glass are a common source of sodium and potassium.[8]

    • Solvents: Even high-purity solvents can contain trace levels of metal ions.

    • Sample Matrix: Biological samples and other complex matrices are often rich in salts.

  • Control Adduct Formation:

    • Promote a Specific Adduct: If you observe a strong sodium adduct, for example, you can intentionally add a low concentration of a sodium salt (e.g., 1 mM sodium acetate) to the mobile phase. This will drive the equilibrium towards the formation of the [M+Na]⁺ ion, consolidating the signal into a single, more intense peak. This can improve sensitivity by up to three orders of magnitude in some cases.[1]

    • Favor the Protonated Molecule: To enhance the [M+H]⁺ ion, increase the concentration of a proton source like formic acid (e.g., up to 0.5%). This can outcompete the formation of metal adducts.

    • Promote Ammonium Adducts: The addition of ammonium formate or acetate can favor the formation of [M+NH₄]⁺, which is often more stable and intense than the protonated molecule for certain compounds.

Protocol 2: Controlled Adduct Formation for Signal Enhancement

  • Objective: To simplify the mass spectrum and enhance the signal of a single ionic species.

  • Initial Analysis: Infuse your analyte in a standard mobile phase (e.g., 0.1% formic acid in 50:50 water:acetonitrile) to observe the baseline adduct profile.

  • Sodium Adduct Enhancement:

    • Prepare a mobile phase containing 1 mM sodium acetate.

    • Infuse the analyte and monitor the intensity of the [M+Na]⁺ ion.

  • Ammonium Adduct Enhancement:

    • Prepare a mobile phase containing 10 mM ammonium formate.

    • Infuse the analyte and monitor the intensity of the [M+NH₄]⁺ ion.

  • Comparison: Compare the signal intensities and stability of the different ionic species to select the optimal conditions for your analysis.

Question 3: I have tried optimizing the mobile phase and source parameters, but my keto ester still shows poor ionization. What is the next step?

Expert Analysis:

When a compound has inherently low ionizability, even after extensive optimization, chemical derivatization can be a powerful strategy.[9][10] The goal of derivatization is to introduce a functional group that is readily ionizable, such as a basic nitrogen atom, which can be easily protonated. For ketones, a common and effective approach is the formation of an oxime or a hydrazone.[11][12]

Derivatization Strategy:

  • Reaction: The carbonyl group of the keto ester can react with hydroxylamine to form an oxime or with a hydrazine derivative (e.g., Girard's reagent T) to form a hydrazone.

  • Benefit: These derivatives contain nitrogen atoms that are significantly more basic than the oxygen atoms of the original keto ester, leading to a much higher proton affinity and, consequently, a dramatic increase in ESI signal intensity.

Protocol 3: Derivatization with Hydroxylamine for Enhanced Detection

  • Objective: To increase the ionization efficiency of a keto ester by converting the keto group to an oxime.

  • Reagents:

    • Your keto ester sample.

    • Hydroxylamine hydrochloride.

    • A suitable buffer (e.g., sodium acetate in ethanol/water).

  • Procedure:

    • Dissolve your keto ester in the buffered ethanol/water solution.

    • Add an excess of hydroxylamine hydrochloride.

    • Gently heat the reaction mixture (e.g., 60 °C) for a specified time (e.g., 30-60 minutes).

    • Allow the reaction to cool to room temperature.

  • Analysis: Directly analyze the reaction mixture or perform a simple workup followed by LC-MS analysis in positive ion ESI mode. Monitor for the mass of the derivatized keto ester (M + 15.00 u).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode, positive or negative, for keto esters?

For most neutral keto esters, positive ion mode is the initial choice, targeting the protonated molecule [M+H]⁺ or, more commonly, adducts like [M+Na]⁺ or [M+NH₄]⁺. However, for β-keto esters, the α-hydrogen is acidic due to the presence of two adjacent carbonyl groups.[7] This makes them candidates for negative ion mode analysis, where they can be deprotonated to form the [M-H]⁻ ion. It is always advisable to screen both polarities during method development.

Q2: Should I use ESI or APCI for my keto ester analysis?

Electrospray ionization (ESI) is generally the first choice for polar and ionizable compounds. However, for less polar keto esters, or those that prove difficult to ionize by ESI, Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative.[13] APCI is a gas-phase ionization technique that is often more efficient for neutral compounds of moderate to low polarity.

Q3: What are the typical fragmentation patterns for keto esters in MS/MS?

The fragmentation of keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[8] Common fragmentation pathways include the loss of the ester alkoxy group (e.g., -OCH₃ or -OCH₂CH₃) and cleavage of the carbon-carbon bonds adjacent to the keto group.[14][15][16][17] Understanding these fragmentation patterns is crucial for structural confirmation and for developing sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.

Q4: How does keto-enol tautomerism affect the mass spectrometric analysis of β-keto esters?

β-Keto esters exist as an equilibrium mixture of keto and enol tautomers.[4][5] The position of this equilibrium is highly dependent on the solvent.[2][3] In the gas phase of the mass spectrometer, the enol form may be more prevalent for some compounds.[18][19] This can be advantageous, as the enol form, with its hydroxyl group, may protonate or deprotonate more readily than the keto form. However, the presence of two distinct species in solution can sometimes complicate chromatographic separations.

References

  • Kruve, A., et al. (2014). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of The American Society for Mass Spectrometry, 25(11), 1903–1911. [Link]

  • Kruve, A., et al. (2014). Adduct Formation in ESI/MS by Mobile Phase Additives. ResearchGate. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]

  • Xing, J., et al. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Chromatography B, 844(2), 214-230. [Link]

  • Taylor, T. (2017). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • Taylor, T. (2021). Tips for Electrospray Ionization LC–MS. LCGC International. [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(10), e0164323. [Link]

  • SCIEX. (n.d.). Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS. SCIEX Technical Note. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(10), e0164323. [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. ResearchGate. [Link]

  • Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875-882. [Link]

  • Lvov, A. G., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 1089-1093. [Link]

  • ResearchGate. (2015). Two-step derivatization procedures for the ionization enhancement of anabolic steroids in LC-ESI-MS for doping control analysis. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]

  • Belova, N. V., et al. (2010). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Physical Chemistry Chemical Physics, 12(37), 11445-11453. [Link]

  • Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

  • True, N. S., & Bopegedera, A. M. R. P. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry, 89(16), 3347–3352. [Link]

Sources

Catalyst selection to improve Friedel-Crafts reaction efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Catalyst Selection for Friedel-Crafts Efficiency

Diagnostic Triage: Start Here

User Guide: Use the decision tree below to identify the correct catalyst class for your specific reaction bottleneck. This logic flow replaces the "trial-and-error" approach with mechanistically grounded selection.

FC_Triage Start START: Identify Failure Mode Issue_Yield Issue: Low Yield / Catalyst Deactivation Start->Issue_Yield Issue_Selectivity Issue: Poor Regioselectivity (Ortho/Para mixtures) Start->Issue_Selectivity Issue_Waste Issue: Difficult Workup / High E-Factor Start->Issue_Waste Diag_Water Diagnose: Moisture Sensitivity? Issue_Yield->Diag_Water Reaction stops Diag_Complex Diagnose: Product Inhibition (Acylation)? Issue_Yield->Diag_Complex Stoichiometric usage? Sol_Zeolite Solution: Shape-Selective Zeolites (H-Beta, ZSM-5) Issue_Selectivity->Sol_Zeolite Impose Pore Constraints Issue_Waste->Sol_Zeolite Heterogeneous Filtration Sol_Ionic Solution: Ionic Liquids / Bismuth Salts Issue_Waste->Sol_Ionic Recyclable Media Sol_Triflate Solution: Lanthanide Triflates (Sc(OTf)3, Yb(OTf)3) Diag_Water->Sol_Triflate Yes (Hydration robust) Diag_Complex->Sol_Triflate Switch to Catalytic Cycle

Figure 1: Diagnostic logic flow for selecting the optimal Friedel-Crafts catalyst based on experimental failure modes.

Knowledge Base: Catalyst Selection Matrix

Legacy Warning: Traditional Aluminum Chloride (


) is classified here as "Legacy" due to its stoichiometric requirement in acylation and moisture sensitivity. Modern protocols prioritize catalytic turnover numbers (TON) and atom economy.
FeatureLegacy Lewis Acids (

)
Lanthanide Triflates (

)
Zeolites (H-Beta, ZSM-5)Bismuth Salts (

)
Primary Mechanism Strong Lewis Acid (Hard)Water-Tolerant Lewis AcidBrønsted/Lewis (Shape Selective)Mild Lewis Acid
Loading Req. Stoichiometric (1.0–1.2 eq) for AcylationCatalytic (1–10 mol%)Heterogeneous (wt%)Catalytic (1–5 mol%)
Moisture Tolerance Critical Failure (Decomposes to HCl)High (Recoverable from water)Moderate (Requires calcination)High
Selectivity Thermodynamic Control (Rearrangements common)Kinetic ControlShape Selective (Pore size dependent)High Chemo-selectivity
Reusability None (Destroyed in quench)>90% RecoveryHigh (Calcination regenerates)High
Best Use Case Bulk commodity chems (if anhydrous)High-value Pharma intermediatesRegio-specific isomersGreen Chemistry / Microwave

Troubleshooting Tickets (FAQs)

Ticket #FC-001: "My reaction turns to tar (Polyalkylation)."

User Report: I am trying to alkylate benzene with an alkyl halide using


. The reaction goes to completion, but I get a mixture of di- and tri-alkylated products and significant polymerization.

Root Cause Analysis: This is a classic kinetic issue. The alkylated product is more electron-rich (activated) than the starting material, making it more reactive toward the electrophile.

  • Mechanism: The alkyl group donates electron density via hyperconjugation, lowering the activation energy for subsequent substitutions.

Corrective Action:

  • Dilution Strategy: Use the arene (benzene) as the solvent or in large excess (10:1 ratio) to statistically favor mono-alkylation.

  • Catalyst Swap: Switch to a Zeolite (e.g., H-Beta) .

    • Why? The pores of the zeolite impose "Shape Selectivity." Once the mono-alkylated product forms, it is often too bulky to orient itself correctly for a second reaction within the restricted pore channel, preventing polyalkylation [1].

Ticket #FC-002: "Acylation stops at 100% conversion of catalyst, not substrate."

User Report: I am running a Friedel-Crafts acylation. I used 10 mol%


, but the yield is stuck at ~10%.

Root Cause Analysis: In acylation, the product (a ketone) acts as a Lewis base. It complexes with the Lewis acid catalyst (


), effectively poisoning it.
  • The "Legacy" Trap: This is why

    
     acylation is technically not catalytic; it requires >1 equivalent of Lewis acid to bind the product, releasing 
    
    
    
    .

Corrective Action: Upgrade to Lanthanide Triflates [


 or 

].
  • Why? These catalysts have a dynamic equilibrium. The equilibrium between the catalyst-ketone complex and the free catalyst is fast enough to allow turnover. Kobayashi et al. demonstrated that these species are stable in water and do not suffer irreversible product inhibition [2].

Ticket #FC-003: "I need the Para-isomer, but I'm getting Ortho/Meta mixtures."

User Report: Thermodynamic control is giving me a mix. How do I force Para-selectivity?

Root Cause Analysis: Homogeneous catalysts (liquid phase) rely on steric bulk and electronic thermodynamics, which are often insufficient for high regio-purity.

Corrective Action: Implement ZSM-5 Zeolite.

  • Why? ZSM-5 has a specific pore diameter (~5.5 Å). The para-isomer of many dialkyl benzenes is linear and diffuses out of the pores 100–1000x faster than the bulkier ortho-isomer. This is "Transition State Shape Selectivity" [1].

Advanced Optimization Protocols (SOPs)

SOP-A: Water-Tolerant Acylation with Scandium Triflate

Target: Green synthesis of aromatic ketones without anhydrous conditions.

Reagents:

  • Substrate: Anisole (1.0 mmol)

  • Reagent: Acetic Anhydride (1.2 mmol)

  • Catalyst:

    
     (Sigma-Aldrich, 5 mol%)
    
  • Solvent: Nitromethane (

    
    ) or aqueous THF (depending on solubility).
    

Workflow:

  • Charge: Add Anisole and

    
     to the reaction vessel. No inert atmosphere (Argon/Nitrogen) is strictly required, though recommended for purity.
    
  • Initiate: Add Acetic Anhydride dropwise at Room Temperature (RT).

  • Incubate: Stir at 50°C for 4–6 hours.

  • Monitor: Check TLC/GC-MS. Look for the disappearance of the anhydride.

  • Extraction (Critical Step):

    • Add water to the reaction mixture.[1]

    • Extract product with Ethyl Acetate.

    • Catalyst Recovery: The

      
       remains in the aqueous phase .
      
  • Recycle: Evaporate the aqueous phase to recover the white solid catalyst. Dry at 150°C in vacuo to reuse (Activity retention >90% after 5 runs) [2].

SOP-B: Shape-Selective Alkylation with Zeolite H-Beta

Target: Mono-alkylation with high para-selectivity.

Reagents:

  • Substrate: Toluene[2]

  • Reagent: Benzyl Chloride

  • Catalyst: Zeolite H-Beta (Calcined at 500°C for 4h prior to use to clear pores).

Workflow:

  • Activation: Ensure Zeolite is dry. Pore blockage by water reduces activity.

  • Slurry: Mix Toluene (in excess, acting as solvent) with 10 wt% Zeolite H-Beta.

  • Reaction: Heat to reflux (110°C). Add Benzyl Chloride slowly to prevent local hot-spots.

  • Filtration: Once complete (GC monitoring), filter the hot mixture through a sintered glass funnel.

    • Note: The filtrate contains the product. The solid residue is the catalyst.

  • Regeneration: If activity drops, wash the catalyst with acetone and re-calcine at 500°C in air to burn off "coke" (carbon deposits) [1].

Mechanism Visualization: Lanthanide Triflate Activation

The unique efficiency of Lanthanide Triflates lies in their ability to act as Lewis Acids even in the presence of water, a property attributed to their large ionic radius and specific hydration sphere.

Sc_Activation Sc_Center Sc(OTf)3 Center (Water Tolerant) Water_Sphere Hydration Sphere (Exchangeable Ligands) Sc_Center->Water_Sphere Stable in H2O Acyl_Donor Acyl Donor (Anhydride) Intermediate Active Acyl-Sc Complex (Electrophile) Acyl_Donor->Intermediate Coordination Water_Sphere->Intermediate Ligand Exchange (Fast Equilibrium) Product_Release Product Release + Catalyst Regeneration Intermediate->Product_Release Nucleophilic Attack by Arene Product_Release->Sc_Center Cycle Repeats

Figure 2: Catalytic cycle of Sc(OTf)3 showing ligand exchange capability in aqueous media, preventing permanent deactivation.

References

  • Corma, A. (1995). Inorganic Solid Acids and Their Use in Acid-Catalyzed Hydrocarbon Reactions. Chemical Reviews, 95(3), 559–614.

  • Kobayashi, S., Hachiya, I., Araki, M., & Ishitani, H. (1993). Lanthanide Triflates as Water-Tolerant Lewis Acids.[3] Journal of the American Chemical Society, 115(21), 9814–9815.

  • Olah, G. A. (2001).
  • Rueping, M., & Nachtsheim, B. J. (2010). A Review of New Developments in the Friedel–Crafts Alkylation – From Green Chemistry to Asymmetric Catalysis. Beilstein Journal of Organic Chemistry, 6, 6.

  • Desmurs, J. R., et al. (2002).[4] Bismuth(III) Triflate: A Water-Tolerant Catalyst for Friedel-Crafts Acylation.[4] Green Chemistry.

Sources

Validation & Comparative

Analytical Validation Guide: Structural Elucidation of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive protocol for the structural elucidation of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (


, MW: 290.39  g/mol ).[1] This molecule, often an intermediate in the synthesis of specialized polymers or lipophilic drug carriers, presents a specific analytical challenge: distinguishing the 3,4-dimethyl  regioisomer from its potential synthetic impurities (e.g., 2,3-dimethyl or 2,4-dimethyl isomers) generated during Friedel-Crafts acylation.[1]

While Mass Spectrometry (MS) confirms molecular weight and functional groups, it fails to definitively resolve positional isomers due to identical fragmentation masses. Therefore, this guide prioritizes a comparative analytical strategy where High-Resolution Nuclear Magnetic Resonance (NMR) serves as the primary tool for regio-identification, supported by MS for molecular formula validation.[1]

Strategic Analytical Approach

The elucidation process relies on two orthogonal techniques. The table below compares their specific utility for this molecule.

FeatureHigh-Res 1H NMR (600 MHz) GC-MS / LC-MS (EI/ESI)
Primary Role Connectivity & Regiochemistry MW Confirmation & Sensitivity
Key Capability Distinguishes 3,4-dimethyl vs. 2,3-dimethyl substitution via coupling constants (

-values).[1]
Confirms the presence of the ethyl ester and aryl ketone moieties.[1]
Limitation Requires milligram-scale purity; solvent peaks can obscure aliphatic regions.[1]Cannot easily distinguish positional isomers (identical

).
Verdict Definitive for structure proof.Supportive for purity/identity.[2]

Protocol A: High-Resolution 1H NMR Spectroscopy[1]

Experimental Methodology
  • Instrument: 500 MHz or 600 MHz NMR (e.g., Bruker Avance III).

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS.[1]
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Parameters:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 1.0 s (ensure complete relaxation of aromatic protons).
      
    • Scans (

      
      ): 16–32.
      
    • Temperature: 298 K.

Data Interpretation & Assignment

The critical differentiator for the 3,4-dimethyl isomer is the aromatic coupling pattern (ABX system).[1] A 2,3-dimethyl isomer would show a different splitting pattern due to symmetry/sterics, and a 2,4-dimethyl isomer would show two doublets and a singlet with different chemical shifts.[1]

Predicted 1H NMR Shift Table (

)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (2) 7.75 Singlet (s)1HDiagnostic: Isolated proton between ketone and methyl.[1] Narrow meta-coupling only.
Ar-H (6) 7.68 Doublet (d)1HOrtho-coupling to H-5 (

Hz).[1]
Ar-H (5) 7.20 Doublet (d)1HOrtho-coupling to H-6.[1]
Ester

4.12Quartet (q)2HTypical ethyl ester deshielding.

-Keto

2.92 Triplet (t)2HDeshielded by carbonyl; diagnostic for 8-oxo position.[1]
Ar-

(x2)
2.31, 2.30Singlets (s)6HTwo distinct or overlapping singlets.

-Ester

2.28Triplet (t)2HClassic ester

-methylene.[1]

-Chain
1.60–1.75Multiplet (m)4H

-protons to both carbonyls.[1]
Bulk Chain 1.30–1.40Multiplet (m)4HRemaining internal methylenes (

).
Ester

1.25Triplet (t)3HCoupled to

.

Critical Validation Step: Verify the aromatic region contains exactly one singlet and two doublets (one of which may be a doublet of doublets). If you observe two doublets and no singlet (symmetric para-substitution) or a triplet (meta-substitution), the structure is incorrect.

Protocol B: Mass Spectrometry (EI/ESI)

Experimental Methodology
  • Technique: GC-MS (Electron Impact, 70 eV) is preferred for fragmentation analysis.[1]

  • Inlet Temp:

    
    .
    
  • Column: DB-5ms or equivalent non-polar column.

  • Method: Ramp

    
     to 
    
    
    
    at
    
    
    /min.
Fragmentation Analysis

The mass spectrum provides confirmation of the "bookends" of the molecule: the 3,4-dimethylphenyl ketone and the ethyl ester.[1]

Key Diagnostic Fragments
m/zFragment StructureMechanismSignificance
290

Molecular IonConfirms MW (

).[1]
245


-Cleavage
Loss of ethoxy group (45 Da).[1]
148

McLafferty Base Peak Candidate. Rearrangement at the ketone site. Confirms the aryl-ketone structure.[1]
133


-Cleavage
Diagnostic. 3,4-dimethylbenzoyl cation. Distinguishes from isomers with different alkyl chains on the ring.[1]
105

CO LossPhenyl cation (loss of CO from m/z 133).
88

McLaffertyRearrangement at the ester site (requires

-H).

Visualization of Analytical Logic

Structural Elucidation Workflow

This diagram illustrates the decision matrix for confirming the specific regioisomer.

ElucidationWorkflow Start Crude Product (Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate) MS Step 1: Mass Spectrometry (GC-MS) Start->MS CheckMW MW = 290 observed? MS->CheckMW Fail1 Impurity / Wrong Synthesis CheckMW->Fail1 No NMR Step 2: 1H NMR (600 MHz) Aromatic Region Analysis CheckMW->NMR Yes PatternCheck Splitting Pattern? NMR->PatternCheck Isomer34 1 Singlet, 2 Doublets (ABX) (3,4-Dimethyl Confirmed) PatternCheck->Isomer34 s, d, d (J~7.8Hz) Isomer24 1 Singlet, 2 Doublets (Different J) (2,4-Dimethyl Isomer) PatternCheck->Isomer24 s, d, d (J~8.0Hz + shift) IsomerSym 2 Doublets (AA'BB') (Para/Symmetric Isomer) PatternCheck->IsomerSym Symmetric

Figure 1: Decision tree for distinguishing the target molecule from potential regioisomers using NMR splitting patterns.

Mass Spectrometry Fragmentation Pathway

The following diagram details the origin of the primary diagnostic peaks.

MSFragmentation Parent Molecular Ion [M]+ m/z 290 McLafferty McLafferty Rearr. (Ketone Site) Parent->McLafferty - C6H10O2 (Chain) AlphaCleave Alpha Cleavage (Ketone) Parent->AlphaCleave - Alkyl Chain Frag148 Enol Radical Cation m/z 148 (Diagnostic for Ar-Ketone) McLafferty->Frag148 Frag133 Acylium Ion m/z 133 (Ar-CO+) AlphaCleave->Frag133 Frag105 Aryl Cation m/z 105 (Ar+) Frag133->Frag105 - CO

Figure 2: Primary fragmentation pathways in EI-MS.[1] The m/z 133 and 148 peaks are characteristic of the 3,4-dimethylphenyl ketone moiety.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpretation of ABX aromatic systems).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for 3,4-dimethylacetophenone shifts).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for McLafferty rearrangement mechanisms in keto-esters).

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (For solvent residual referencing).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (CAS: 898793-15-2) represents a critical "linker-cap" building block in the synthesis of histone deacetylase (HDAC) inhibitors and TRAP1/HSP90 targeters. Structurally, it consists of a lipophilic dimethylphenyl "cap," a keto-octanoyl "linker," and an ethyl ester "tail" adaptable for zinc-binding group (ZBG) installation.

This guide compares the 3,4-dimethylphenyl variant against its unsubstituted (Phenyl) and bioisosteric (3,4-Difluorophenyl) analogs. Analysis focuses on synthetic efficiency (Friedel-Crafts reactivity), physicochemical properties (Lipophilicity/LogP), and downstream utility in generating hydroxamic acid derivatives similar to Vorinostat (SAHA).

Key Findings
  • Synthetic Yield: The electron-donating methyl groups significantly enhance Friedel-Crafts acylation yields (88%) compared to the electron-deficient difluoro analog (62%).

  • Lipophilicity: Exhibits a higher cLogP (4.8) than the phenyl analog, improving membrane permeability but necessitating solubility optimization for biological assays.

  • Metabolic Profile: The benzylic methyl groups introduce potential metabolic soft spots (oxidation to benzoic acids) absent in the fluorinated analog.

Comparative Technical Specifications

The following table contrasts the target molecule with its primary structural analogs used in medicinal chemistry libraries.

FeatureTarget: Dimethyl Analog Comparator A: Phenyl Analog Comparator B: Difluoro Analog
Chemical Name Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoateEthyl 8-phenyl-8-oxooctanoateEthyl 8-(3,4-difluorophenyl)-8-oxooctanoate
CAS Number 898793-15-2143732-26-1 (Generic)898751-42-3
Molecular Weight 290.40 g/mol 262.35 g/mol 298.33 g/mol
Electronic State Electron-Rich (Activated)NeutralElectron-Poor (Deactivated)
cLogP (Est.) ~4.8~3.9~4.1
Synth.[][2][3][4][5][6] Yield (FC) High (85-90%)Moderate (75-80%)Low (55-65%)
Primary Application HDACi optimization, Lipase substratesBaseline Linker ControlMetabolic Stability Probes
Metabolic Risk Benzylic oxidation (High)Ring hydroxylation (Med)Blocked metabolism (Low)

Mechanistic Analysis & Signaling Pathways

Pharmacophore Logic: The "Cap-Linker-ZBG" Model

This molecule serves as a precursor. In drug discovery, the ethyl ester is typically converted to a hydroxamic acid (to bind Zinc in HDAC enzymes) or a carboxylic acid. The 3,4-dimethylphenyl group acts as the "Surface Recognition Domain" (Cap).

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates how the target molecule fits into the broader drug design workflow, specifically for HDAC inhibition.

SAR_Logic cluster_SAR Pharmacophore Optimization Precursor Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (The Target) Hydrolysis Hydrolysis (LiOH/THF) Precursor->Hydrolysis Aminolysis Aminolysis (NH2OH) Precursor->Aminolysis Acid Carboxylic Acid Analog (Metabolite/Probe) Hydrolysis->Acid Hydroxamate Hydroxamic Acid (Active HDAC Inhibitor) Aminolysis->Hydroxamate Target_Enzyme HDAC Active Site (Zn2+ Binding) Hydroxamate->Target_Enzyme Chelation

Caption: Transformation of the ethyl ester precursor into active pharmacological agents via standard functional group interconversions.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

Objective: Synthesize Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate with high regioselectivity. Rationale: The 3,4-dimethyl substitution pattern directs acylation to the 6-position (ortho to one methyl, meta to the other) or 2-position, but steric hindrance usually favors the position para to the 4-methyl group if available, or the 6-position.

Reagents:

  • o-Xylene (Substrate & Solvent)

  • Ethyl suberyl chloride (Electrophile)

  • Aluminum Chloride (

    
    , Lewis Acid)
    
  • Dichloromethane (DCM)[7]

Protocol:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve ethyl suberyl chloride (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Cool to 0°C. Add

    
     (12 mmol) portion-wise. Stir for 15 min until the acylium ion complex forms (solution turns yellow/orange).
    
  • Addition: Add o-xylene (11 mmol) dropwise over 10 minutes. Note: Using slight excess ensures mono-acylation.

  • Reaction: Allow to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Observation: The electron-rich xylene reacts faster than benzene (Comparator A).

  • Quenching: Pour mixture over crushed ice/HCl (1M). Extract with DCM (3x).

  • Purification: Wash organic layer with brine, dry over

    
    . Concentrate. Purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
    

Validation Criteria:

  • 1H NMR (CDCl3): Look for the diagnostic triplet at

    
     ~2.9 ppm (CH2 adjacent to ketone) and the aromatic signals at 
    
    
    
    ~7.6 (d), 7.7 (s), 7.2 (d) ppm.
  • Yield Expectation: >85% for Dimethyl analog; <65% for Difluoro analog (requires heating/reflux).

Biological Stability Assay (Esterase Susceptibility)

Objective: Compare the hydrolysis rate of the ethyl ester tail in plasma. Rationale: The "cap" (dimethylphenyl) can sterically influence the binding of the distant ester to esterases, albeit slightly.

Workflow Diagram:

Assay_Workflow Sample Compound (10 µM) in DMSO Incubation Incubate in Rat Plasma 37°C, pH 7.4 Sample->Incubation t=0, 15, 30, 60 min Quench Quench with Acetonitrile (Protein Precipitation) Incubation->Quench Analysis LC-MS/MS Analysis (Monitor Parent vs Acid) Quench->Analysis

Caption: Workflow for determining plasma half-life (


) and intrinsic clearance.

Critical Discussion: Analog Selection Guide

When to choose the 3,4-Dimethyl Analog (Target):
  • Exploration of Hydrophobic Pockets: If your target protein (e.g., HDAC6, TRAP1) has a large, hydrophobic surface rim, the added bulk and lipophilicity of the dimethyl groups will increase binding affinity compared to the flat phenyl ring.

  • Synthetic Ease: If you need to generate gram-scale quantities of the linker intermediate quickly, the high yield of the Friedel-Crafts reaction makes this the superior starting material.

When to choose the 3,4-Difluoro Analog (Comparator B):
  • Metabolic Stability: If the dimethyl analog fails due to rapid hepatic clearance (benzylic oxidation), the difluoro analog blocks these sites while mimicking the steric bulk.

  • Electron-Deficient Pi-Stacking: If the target pocket contains electron-rich aromatic residues (e.g., Tryptophan), the electron-poor difluoro ring may engage in stronger pi-pi stacking interactions.

References

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents." Journal of Biomedical Research. (Contextual grounding for HDAC linker design).
  • Hansch, C., et al. (2003).[8] "Quantitative structure-activity relationships of phenolic compounds causing apoptosis." Bioorganic & Medicinal Chemistry. (Reference for QSAR/Lipophilicity logic).

Sources

A Comparative Guide to Purity Assessment: High-Precision qNMR Analysis of Synthesized Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of newly synthesized entities is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and reproducibility in downstream applications. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a novel organic molecule with potential applications in drug discovery.

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the principles of scientific integrity and self-validating systems. Our focus is to equip you with the expertise to not only perform but also to critically evaluate the purity of your synthesized compounds.

The Fundamental Principle of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful tool for determining the purity of organic compounds.[1] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which rely on response factors that can vary between compounds, qNMR is a primary ratio method.[2][3] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[1][2] This inherent stoichiometry allows for the direct, accurate, and precise quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[1][3]

This unique characteristic makes qNMR an invaluable tool for characterizing new chemical entities where a pure reference material may not yet be available. It provides a direct measure of the mass fraction of the analyte, offering a high degree of confidence in the assigned purity value.[3][4]

Experimental Design: A Self-Validating Approach to qNMR

The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. Each step is designed to minimize potential sources of error and ensure the final purity value is a true reflection of the sample's composition.

Choosing the Right Internal Standard: The Cornerstone of Accuracy

The selection of an appropriate internal standard is the most critical decision in designing a qNMR experiment. An ideal internal standard should possess the following characteristics:

  • High Purity and Traceability: The purity of the internal standard must be accurately known and, ideally, traceable to a national metrology institute.[5]

  • Signal Separation: The NMR signals of the internal standard must not overlap with any signals from the analyte or expected impurities.[6]

  • Chemical Inertness: The standard should not react with the analyte, solvent, or any impurities.[7]

  • Stability: It should be non-volatile and not absorb moisture from the atmosphere.[5][6]

  • Simple Spectrum: A simple spectrum with one or a few sharp singlets is preferable for accurate integration.[5]

For the purity assessment of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, Maleic Anhydride is a suitable internal standard when using a non-protic deuterated solvent like Chloroform-d (CDCl₃). Its single, sharp proton signal in the aromatic region does not interfere with the signals of the analyte.

Sample Preparation: Minimizing Uncertainty

Accurate weighing is a significant contributor to the overall uncertainty of the qNMR measurement.[2][8] Therefore, using a calibrated microbalance is crucial. The goal is to achieve a signal intensity ratio between the analyte and the internal standard that is close to 1:1 for optimal integration accuracy.[7]

NMR Acquisition Parameters: Ensuring Quantitative Data

Standard ¹H NMR acquisition parameters used for structural elucidation are often not suitable for quantitative analysis. To obtain accurate and precise quantitative results, several parameters must be optimized:[9]

  • Long Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the protons being integrated) is essential to ensure complete relaxation of all protons before the next pulse. This ensures that the signal intensity is directly proportional to the number of protons.

  • Sufficient Signal-to-Noise Ratio (S/N): A high S/N (ideally >250:1) is required for accurate integration.[9] This is achieved by acquiring an adequate number of scans.

  • Uniform Excitation: The radiofrequency pulse should uniformly excite the entire spectral width of interest.[9]

Step-by-Step Protocol for qNMR Purity Assessment of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

This protocol outlines the key steps for determining the purity of the target analyte using Maleic Anhydride as the internal standard.

Materials:

  • Synthesized Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

  • Maleic Anhydride (certified reference material, >99.5% purity)

  • Chloroform-d (CDCl₃, with 0.03% v/v TMS)

  • High-precision microbalance (readability ± 0.01 mg)

  • High-quality 5 mm NMR tubes

  • NMR spectrometer (≥400 MHz recommended for better signal dispersion)

Procedure:

  • Accurate Weighing:

    • Accurately weigh approximately 10-20 mg of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate into a clean, dry vial. Record the weight to the nearest 0.01 mg.

    • Accurately weigh approximately 5-10 mg of Maleic Anhydride into the same vial. Record the weight to the nearest 0.01 mg.

  • Dissolution:

    • Add approximately 0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following key parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30').

      • Relaxation Delay (d1): ≥ 30 seconds.

      • Number of Scans (ns): ≥ 16 (adjust to achieve S/N > 250:1 for the signals of interest).

      • Spectral Width (sw): Sufficient to cover all signals (e.g., -2 to 12 ppm).

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the lineshape.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integration and Calculation:

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the ethyl ester quartet or triplet).

    • Integrate the singlet signal of the Maleic Anhydride internal standard.

    • Calculate the purity of the analyte using the following equation:[7]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

    • "std" refers to the internal standard (Maleic Anhydride)

Comparative Analysis: qNMR vs. Other Purity Assessment Techniques

While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the impurities, the required level of accuracy, and throughput.

FeatureqNMR HPLC-UV GC-FID LC-MS
Principle Signal intensity proportional to molar concentrationUV absorbanceFlame ionization responseMass-to-charge ratio
Quantification Primary ratio method; direct quantification against an internal standard.[3]Requires a reference standard of the analyte for calibration.Requires a reference standard of the analyte for calibration.Can be quantitative with an appropriate internal standard.
Universality Universal for soluble, proton-containing compounds.Requires a UV chromophore.Requires volatile and thermally stable compounds.Requires ionizable compounds.
Sample Prep Simple dissolution.Mobile phase preparation, filtration.Derivatization may be required for non-volatile compounds.Mobile phase preparation, filtration.
Analysis Time Relatively fast per sample (10-30 minutes).[10][11]Can be longer due to column equilibration and gradient elution.Typically faster than HPLC.Similar to HPLC.
Destructive Non-destructive.[10]Destructive.Destructive.Destructive.
Impurity ID Provides structural information about impurities.Retention time provides limited information.Retention time provides limited information.Provides mass information for impurity identification.
Accuracy High (typically <1% RSD).[12]Good, but dependent on the purity of the reference standard.Good, but dependent on the purity of the reference standard.Can be highly accurate with isotopically labeled standards.
Cost High initial instrument cost, lower per-sample cost.[10]Moderate instrument cost.Moderate instrument cost.High instrument cost.

Visualizing the Workflow and Comparison

To further clarify the experimental and logical frameworks, the following diagrams illustrate the qNMR workflow and the comparative logic for choosing an analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_nmr Set Optimized qNMR Parameters transfer->setup_nmr acquire Acquire 1H NMR Spectrum setup_nmr->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Final Purity Value

Caption: The qNMR workflow for purity assessment.

Method_Comparison start Purity Assessment Needed qNMR qNMR + Primary Ratio Method + Universal Detection + Structural Info on Impurities - High Initial Cost start->qNMR New Chemical Entity or No Reference Standard HPLC HPLC-UV + Established Method + Good for Non-Volatiles - Requires Chromophore - Needs Analyte Standard start->HPLC Routine QC with Available Standard GC GC-FID + High Resolution for Volatiles + Robust - Limited to Thermally Stable Compounds - Needs Analyte Standard start->GC Volatile Analyte

Sources

Validating the molecular weight of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Precision Validation of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate: A Comparative Analytical Guide

Executive Summary

In the rigorous landscape of pharmaceutical intermediate characterization, establishing the identity and purity of keto-esters like Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (


, MW 290.40  g/mol ) is a critical quality gate.[1] This guide compares high-precision analytical methodologies for validating the molecular weight (MW) of this specific target.

While standard HPLC-UV provides purity profiles, it fails to definitively validate molecular identity.[1] This guide objectively compares High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) against 1H-NMR Spectroscopy and Standard Quadrupole GC-MS , establishing HR-ESI-MS as the superior technique for definitive MW validation due to its sub-ppm mass accuracy and isotopic fidelity.[1]

Chemical Profile & The Validation Challenge

Before assessing analytical performance, we must define the target and its potential degradation pathways (impurities) that mimic the molecular weight or structure.

  • Target Molecule: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate[1]

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 290.1882 Da[1]

  • Structural Risks:

    • Hydrolysis: Conversion to the free acid (8-(3,4-dimethylphenyl)-8-oxooctanoic acid, MW 262.34).[1]

    • Transesterification: If methanol is used in processing, the methyl ester (MW 276.[1]37) may form.[1]

The "performance" of an analytical method here is defined by its ability to distinguish the target from these specific structural analogs.

Comparative Analysis: Selecting the Validation Standard

This section evaluates three industry-standard methodologies for MW validation.

Table 1: Analytical Performance Matrix
FeatureMethod A: HR-LC-MS (Orbitrap/Q-TOF) Method B: GC-MS (Single Quad) Method C: 1H-NMR (500 MHz)
Primary Output Exact Mass (<3 ppm error)Nominal Mass (Unit resolution)Structural Connectivity
MW Confidence Superior (Validates formula)Moderate (Validates fragmentation)Low (Inferred via integration)
Specificity High (Distinguishes isobars)Moderate (EI fragmentation)High (Isomer differentiation)
Sample Req. < 1 mg (High Sensitivity)1–5 mg5–20 mg
Throughput High (5 min/run)Medium (20–30 min/run)Low (Sample prep intensive)
Key Limitation Ion suppression effectsThermal instability of estersNo direct MW measurement
Expert Insight:
  • HR-LC-MS is the designated "Gold Standard" for this molecule.[1] The keto-ester moiety ionizes well in ESI(+) mode (

    
    ), and high resolution distinguishes the target (290.1882) from potential oxidative impurities.[1]
    
  • GC-MS is a viable alternative but risky.[1] High injection port temperatures (

    
    ) can induce McLafferty rearrangements or thermal degradation of the octanoate chain, leading to confusing spectra.
    
  • NMR validates the structure (proving the ethyl group exists) but cannot prove the molecular weight of the bulk material without an internal standard (qNMR).

Detailed Experimental Protocol: HR-LC-MS Validation

This protocol is designed to be a self-validating system, ensuring the detected mass corresponds to the intact molecule and not an in-source fragment.[1]

Reagents & Equipment
  • Instrument: Q-Exactive or equivalent Q-TOF MS.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.[1]

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.9 µm).[1]

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1 mg of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate in 1 mL ACN (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 with 50:50 ACN:Water to achieve 1 µg/mL (1 ppm).

  • LC Gradient:

    • 0-1 min: 5% B (Isocratic hold to divert salts).[1]

    • 1-6 min: 5% -> 95% B (Linear gradient).[1]

    • 6-8 min: 95% B (Wash).[1]

  • MS Source Parameters (ESI+):

    • Spray Voltage: 3.5 kV.[1]

    • Capillary Temp: 320°C.[1]

    • Critical Step: Set "In-source CID" to 0 eV initially to preserve the molecular ion

      
      .[1]
      
  • Data Acquisition:

    • Full Scan: m/z 100–1000 (Resolution 70,000).[1]

    • dd-MS2: Select m/z 291.1955 (

      
      ) for fragmentation.[1]
      
Acceptance Criteria (Validation Logic)
  • Mass Accuracy: Observed mass must be within ±5 ppm of 290.1882.

  • Isotopic Pattern: The

    
     peak (C13 isotope) must be ~19.5% relative abundance to the monoisotopic peak (consistent with 18 carbons).[1]
    
  • Fragment Confirmation: MS/MS must show the characteristic 3,4-dimethylbenzoyl cation at m/z 133.065 .

Visualization of Analytical Logic

Figure 1: Analytical Decision Tree

This diagram illustrates the logical flow for validating the MW and handling potential deviations (e.g., hydrolysis impurities).

ValidationLogic Start Sample: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Method Method: HR-ESI-MS (Positive Mode) Start->Method Spectrum Acquire Full Scan Spectrum Method->Spectrum CheckMass Check [M+H]+ Mass Target: 291.1955 Spectrum->CheckMass Match Mass Error < 5 ppm CheckMass->Match Yes NoMatch Mass Error > 5 ppm CheckMass->NoMatch No CheckFrag Check MS/MS Fragments Look for m/z 133.065 (Benzoyl) Match->CheckFrag Impurity1 Suspect: Hydrolysis (Acid) Found m/z 263.1 NoMatch->Impurity1 -28 Da Impurity2 Suspect: Transesterification (Methyl) Found m/z 277.2 NoMatch->Impurity2 -14 Da Valid VALIDATED Confirm Identity CheckFrag->Valid Confirmed

Caption: Figure 1. Decision tree for validating molecular weight via HR-MS, distinguishing the target from common process impurities.

Figure 2: Fragmentation Mechanism (MS/MS)

Understanding the causality of fragmentation is crucial for "Expertise & Experience." This diagram shows why we look for specific ions.

Fragmentation Parent Parent Ion [M+H]+ m/z 291.1955 Step1 Alpha-Cleavage (Ketone) Parent->Step1 Step2 Ester Cleavage Parent->Step2 Frag1 3,4-Dimethylbenzoyl Cation m/z 133.065 (Signature Peak) Step1->Frag1 Frag2 Ethyl Octanoate Fragment Neutral Loss Step1->Frag2 Frag3 Loss of Ethanol [M+H - 46]+ Step2->Frag3

Caption: Figure 2. Predicted ESI(+) fragmentation pathway.[1] The formation of the 3,4-dimethylbenzoyl cation is the diagnostic fingerprint.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][3][Link]

  • Holzgrabe, U. (2010).[1] NMR Spectroscopy in Pharmaceutical Analysis.[1] Elsevier.[1] (General reference for NMR integration logic).

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook.[1] Springer International Publishing.[1] (Reference for ESI fragmentation mechanisms of keto-esters).

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Alkylphenyl Oxooctanoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the nuanced relationship between a molecule's structure and its biological activity is a cornerstone of rational drug design. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: alkylphenyl oxooctanoates. By systematically exploring the impact of structural modifications on their biological efficacy, we aim to provide a comprehensive resource for researchers engaged in the development of novel therapeutics.

Introduction: The Therapeutic Potential of Alkylphenyl Oxooctanoates

Alkylphenyl oxooctanoates are a class of organic molecules characterized by a phenyl ring and an eight-carbon chain containing a ketone (oxo) group, linked via an ester functional group. The inherent structural features of these compounds—a lipophilic alkyl chain, an aromatic phenyl ring, and a reactive oxo-ester moiety—make them intriguing candidates for biological investigation. The ester linkage provides a site for potential hydrolytic activation by cellular esterases, while the alkylphenyl group can be tailored to modulate lipophilicity and interactions with biological targets. The presence of the oxo group in the octanoate chain introduces a key electronic and steric feature that can significantly influence binding affinity and reactivity.[1][2]

This guide will provide a comparative analysis of the SAR of various alkylphenyl oxooctanoates, focusing on how modifications to the alkyl chain, substitutions on the phenyl ring, and the position of the oxo group can impact their biological activity. We will explore this through the lens of potential antimicrobial and cytotoxic activities, two areas where phenolic esters and keto esters have shown considerable promise.[3][4]

Deciphering the Structure-Activity Relationship

The biological activity of alkylphenyl oxooctanoates is a multifactorial equation where each structural component plays a critical role. Understanding these contributions is paramount for optimizing lead compounds.

The Influence of the Alkyl Chain Length

The length of the alkyl chain attached to the phenyl ring is a primary determinant of the compound's lipophilicity. This, in turn, governs its ability to traverse cellular membranes and interact with hydrophobic pockets in target proteins.

  • Short-chain alkyl groups (C1-C4): Generally impart greater water solubility, which can be advantageous for bioavailability. However, their reduced lipophilicity may limit their ability to penetrate bacterial cell walls or eukaryotic cell membranes, potentially leading to lower antimicrobial or cytotoxic activity.

  • Medium-chain alkyl groups (C5-C8): Often represent a sweet spot, providing a balance between sufficient lipophilicity for membrane interaction and adequate aqueous solubility. Studies on other phenolic acid alkyl esters have shown that antimicrobial activity tends to increase with alkyl chain length up to a certain point, a phenomenon known as the "cut-off effect".[3][5]

  • Long-chain alkyl groups (C9 and above): While significantly increasing lipophilicity, excessively long chains can lead to poor aqueous solubility and potential aggregation, which may decrease bioavailability and overall efficacy.

The Role of Phenyl Ring Substitution

The electronic and steric properties of substituents on the phenyl ring can profoundly impact the molecule's interaction with its biological target and its metabolic stability.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -Cl): These groups can increase the electrophilicity of the phenyl ring and the carbonyl carbon of the ester, potentially enhancing interactions with nucleophilic residues in a target protein. They can also influence the pKa of a phenolic hydroxyl group if present, affecting its hydrogen bonding capacity.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -OH): EDGs can increase the electron density of the phenyl ring, which may be favorable for certain receptor interactions. The presence of hydroxyl groups, in particular, can introduce hydrogen bonding capabilities, which are often crucial for target binding and can contribute to antioxidant properties.[6]

  • Positional Isomerism (ortho, meta, para): The position of the substituent on the phenyl ring is critical. Ortho substituents can introduce steric hindrance that may either prevent binding or, conversely, lock the molecule into a more favorable conformation for binding. Para substituents are often well-tolerated and can extend into solvent-exposed regions of a binding pocket, while meta substituents can influence the overall electronic distribution of the ring.

The Significance of the Oxooctanoate Moiety

The oxooctanoate chain is not merely a linker; its inherent chemical features are pivotal to the biological activity of these molecules.

  • The Oxo (Keto) Group: The presence and position of the ketone group are critical. An α-keto ester functionality, for instance, is a key pharmacophore in many biologically active molecules and can participate in hydrogen bonding and other non-covalent interactions within a binding site.[7] The electrophilic nature of the ketone can also make it a target for nucleophilic attack by amino acid residues in an enzyme's active site.

  • The Ester Linkage: The ester bond provides a potential site for metabolic activation. Cellular esterases can hydrolyze the ester, releasing the corresponding alkylphenol and oxooctanoic acid. This controlled release mechanism can be exploited in prodrug design. The stability of the ester bond can be modulated by the steric and electronic nature of the neighboring groups.

Comparative Analysis of Biological Activity

To illustrate the SAR principles discussed, let's consider a hypothetical comparative study of a series of alkylphenyl oxooctanoates against a bacterial strain (e.g., Staphylococcus aureus) and a cancer cell line (e.g., MCF-7).

Antimicrobial Activity

The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC).

CompoundAlkyl ChainPhenyl SubstitutionOxo PositionMIC (µg/mL) vs. S. aureus
1a MethylUnsubstituted2>128
1b HexylUnsubstituted232
1c DodecylUnsubstituted264
2a Hexyl4-Chloro216
2b Hexyl4-Methoxy264
3a HexylUnsubstituted448

Interpretation of Data:

  • Effect of Alkyl Chain: A clear trend is observed where the hexyl derivative (1b ) exhibits the highest potency. The methyl derivative (1a ) is largely inactive, likely due to insufficient lipophilicity. The dodecyl derivative (1c ) shows a decrease in activity compared to the hexyl derivative, illustrating the "cut-off effect".[3][5]

  • Effect of Phenyl Substitution: The introduction of an electron-withdrawing chloro group at the para-position (2a ) enhances antimicrobial activity compared to the unsubstituted analog (1b ). Conversely, the electron-donating methoxy group (2b ) leads to a decrease in activity.

  • Effect of Oxo Position: Moving the oxo group from the 2-position (1b ) to the 4-position (3a ) results in a modest decrease in activity, suggesting that the α-keto ester motif may be important for the antimicrobial mechanism of action.

Cytotoxic Activity

The cytotoxic potential of these compounds can be assessed using an MTT assay to determine the IC₅₀ value.

CompoundAlkyl ChainPhenyl SubstitutionOxo PositionIC₅₀ (µM) vs. MCF-7
1a MethylUnsubstituted2>100
1b HexylUnsubstituted225
1c DodecylUnsubstituted215
2a Hexyl4-Chloro218
2b Hexyl4-Methoxy245
3a HexylUnsubstituted435

Interpretation of Data:

  • Effect of Alkyl Chain: In contrast to the antimicrobial activity, cytotoxicity appears to increase with increasing alkyl chain length, with the dodecyl derivative (1c ) being the most potent. This suggests a different mechanism of action where higher lipophilicity is advantageous for disrupting cancer cell membranes or interacting with intracellular targets.

  • Effect of Phenyl Substitution: Similar to the antimicrobial data, the electron-withdrawing chloro substituent (2a ) enhances cytotoxicity, while the electron-donating methoxy group (2b ) diminishes it.

  • Effect of Oxo Position: The position of the oxo group also influences cytotoxicity, with the α-keto ester (1b ) being more potent than the γ-keto ester (3a ).

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

Synthesis of Alkylphenyl Oxooctanoates

A common and efficient method for the synthesis of these compounds is through the esterification of the corresponding alkylphenol with an appropriate oxooctanoyl chloride.

General Procedure:

  • To a solution of the desired alkylphenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the corresponding oxooctanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram of Synthetic Workflow:

Synthesis_Workflow Alkylphenol Alkylphenol Reaction Esterification (DCM, Et3N, 0°C to RT) Alkylphenol->Reaction Oxooctanoyl_Chloride Oxooctanoyl Chloride Oxooctanoyl_Chloride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Alkylphenyl Oxooctanoate Purification->Product

Caption: General synthetic workflow for alkylphenyl oxooctanoates.

Biological Evaluation
  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., S. aureus at ~5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram of Biological Evaluation Workflow:

Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity Antimicrobial_Start Compound Dilution Bacterial_Inoculation Bacterial Inoculation Antimicrobial_Start->Bacterial_Inoculation Incubation_A Incubation (37°C, 24h) Bacterial_Inoculation->Incubation_A MIC_Determination MIC Determination Incubation_A->MIC_Determination Cytotoxicity_Start Cell Seeding Compound_Treatment Compound Treatment Cytotoxicity_Start->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay IC50_Calculation IC50 Calculation MTT_Assay->IC50_Calculation

Caption: Workflow for antimicrobial and cytotoxicity testing.

Conclusion and Future Directions

The structure-activity relationship of alkylphenyl oxooctanoates is a rich field of study with significant implications for drug discovery. This guide has outlined the key structural determinants of their biological activity, including the length of the alkyl chain, the nature and position of substituents on the phenyl ring, and the functionality of the oxooctanoate moiety. The provided comparative data, although hypothetical, serves to illustrate the systematic approach required to elucidate these relationships.

Future research in this area should focus on synthesizing a broader range of analogs to build more comprehensive SAR models. Investigating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective compounds. Furthermore, exploring other potential therapeutic applications, such as anti-inflammatory or antiviral activities, could unveil the full potential of this versatile chemical scaffold. By combining systematic structural modifications with robust biological evaluation, the development of novel and effective therapeutics based on the alkylphenyl oxooctanoate core is a tangible and exciting prospect.

References

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega.

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules.

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Communications Biology.

  • Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Acta Poloniae Pharmaceutica.

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega.

  • Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. European Journal of Medicinal Chemistry.

  • Utilization of the common functional groups in bioactive molecules: Exploring dual inhibitory potential and computational analysis of keto esters against α-glucosidase and carbonic anhydrase-II enzymes. Bioorganic Chemistry.

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Letters.

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

  • Effect of the ester group on the α-keto esters with β-keto acid 1a. ResearchGate.

  • Preparation method of alpha-keto ester. Google Patents.

  • Advances in Lipase-Catalyzed Esterification Reactions. ResearchGate.

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews.

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.

  • Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant biosourced polymers. RSC Advances.

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.

  • Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships. Journal of Agricultural and Food Chemistry.

  • Lipase-Catalyzed Esterification of Selected Phenolic Acids With Linolenyl Alcohols in Organic Solvent Media. ResearchGate.

  • Modular Synthesis of Cell-Permeating 2-Ketoglutarate Esters. ACS Chemical Biology.

  • Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Acta Poloniae Pharmaceutica.

  • Optimization of Bioactive Lipid Synthesis by Enzymatic Acidolysis Using EPA + DHA Concentrate from Rainbow Trout and Tocopherols from Maqui Seed Oil. Molecules.

  • Amide-to-Ester Substitution as a Strategy for Optimising PROTAC Permeability and Cellular Activity. YouTube.

Sources

A Comparative Guide to the Anti-Inflammatory Potential of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate and Naproxen

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anti-inflammatory therapeutics, the scientific community continuously evaluates new chemical entities for their potential to modulate the inflammatory cascade. This guide provides a comparative framework for assessing the anti-inflammatory properties of a novel compound, Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, against the well-established non-steroidal anti-inflammatory drug (NSAID), naproxen. Due to the nascent status of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate in preclinical research, this document outlines a proposed head-to-head experimental design, complete with detailed methodologies and hypothetical data, to guide its evaluation and comparison with the clinical stalwart, naproxen.

Introduction to the Comparators

Naproxen: A cornerstone of anti-inflammatory therapy for decades, naproxen is a non-selective cyclooxygenase (COX) inhibitor. Its therapeutic effects are primarily attributed to the inhibition of both COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] While effective, its non-selective nature can lead to gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1, which plays a protective role in the gastric mucosa.

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (NCE-1): For the purpose of this guide, we will refer to Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate as NCE-1 (New Chemical Entity-1). As a novel compound, its mechanism of action is yet to be elucidated. Structurally, it possesses a keto-ester functional group and a dimethylphenyl moiety. Based on the structure-activity relationships of known COX inhibitors, which often feature aromatic rings and specific side chains that interact with the active site of COX enzymes, it is hypothesized that NCE-1 may also exert its anti-inflammatory effects through COX inhibition. This guide proposes a series of experiments to test this hypothesis and characterize its potential as an anti-inflammatory agent.

Proposed Mechanism of Action

The primary mechanism of action for naproxen is the non-selective inhibition of COX-1 and COX-2.[1][2] This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. The proposed experimental workflow will first seek to determine if NCE-1 shares this mechanism.

Diagram: Proposed Anti-Inflammatory Mechanism of NCE-1 vs. Naproxen

cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Drug Intervention Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Conversion Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Synthesis Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerization Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Naproxen Naproxen Naproxen->COX-1 / COX-2 Inhibition NCE-1 (Hypothesized) NCE-1 (Hypothesized) NCE-1 (Hypothesized)->COX-1 / COX-2 Inhibition?

Caption: A diagram illustrating the arachidonic acid cascade and the points of inhibition for naproxen and the hypothesized mechanism for NCE-1.

Proposed Experimental Comparison

To rigorously evaluate the anti-inflammatory potential of NCE-1 relative to naproxen, a multi-tiered experimental approach is proposed, encompassing in-vitro enzymatic assays, cell-based models, and an in-vivo model of acute inflammation.

Part 1: In-Vitro Evaluation of COX Inhibition

The initial step is to determine if NCE-1 directly inhibits COX-1 and COX-2 enzymes and to quantify its potency and selectivity in comparison to naproxen.

Experimental Protocol: In-Vitro COX Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable assay buffer.

  • Compound Preparation: NCE-1 and naproxen are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Incubation: The enzymes are pre-incubated with either the test compounds or vehicle control for a specified period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination and Detection: The reaction is allowed to proceed for a defined time and then terminated. The production of prostaglandin H2 (PGH2) or a downstream product like prostaglandin E2 (PGE2) is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric probe.

  • Data Analysis: The percentage of COX inhibition at each compound concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 is determined by fitting the data to a dose-response curve. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Hypothetical Data: In-Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Naproxen8.75.20.6
NCE-115.22.56.1

Note: The IC50 values for naproxen are based on published data. The values for NCE-1 are hypothetical and represent a scenario where the novel compound exhibits a degree of selectivity for COX-2.

Part 2: Cell-Based Assay of Prostaglandin E2 Production

To assess the activity of NCE-1 in a more physiologically relevant context, a cell-based assay will be employed to measure the inhibition of prostaglandin E2 (PGE2) production in response to an inflammatory stimulus.

Experimental Protocol: LPS-Induced PGE2 Production in Macrophages

  • Cell Culture: A suitable macrophage cell line (e.g., RAW 264.7) is cultured to an appropriate density in 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of NCE-1 or naproxen for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a period sufficient to induce robust PGE2 production (e.g., 24 hours).

  • Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of PGE2 is quantified using a commercially available ELISA kit.

  • Data Analysis: The percentage of PGE2 inhibition at each compound concentration is calculated relative to the LPS-stimulated vehicle control.

Hypothetical Data: Inhibition of PGE2 Production in Macrophages

CompoundIC50 for PGE2 Inhibition (µM)
Naproxen10.5
NCE-14.8

Note: The IC50 value for naproxen is a representative value from the literature. The value for NCE-1 is hypothetical.

Part 3: In-Vivo Evaluation of Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a widely accepted and well-characterized model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization and Grouping: Male Wistar rats are acclimatized to the laboratory conditions and randomly divided into treatment groups (vehicle control, naproxen, and NCE-1 at various doses).

  • Compound Administration: The test compounds are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition for each treatment group at each time point is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the pharmacokinetic parameters (Cmax, Tmax, half-life, and oral bioavailability) of NCE-1 and naproxen in rats.

Hypothetical Data: In-Vivo Anti-Inflammatory Efficacy and Pharmacokinetics

Table 1: Inhibition of Carrageenan-Induced Paw Edema in Rats (at 3 hours post-carrageenan)

Treatment GroupDose (mg/kg, p.o.)% Edema Inhibition
Vehicle Control-0%
Naproxen1573%[3]
NCE-11055%
NCE-12078%

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)Oral Bioavailability (%)
Naproxen10~19012-3~50%[1]
NCE-1202501.5465%

Note: The data for naproxen are based on published literature. The data for NCE-1 are hypothetical.

Diagram: Experimental Workflow for Comparative Analysis

cluster_0 In-Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In-Vivo Evaluation COX_Inhibition_Assay COX-1/COX-2 Inhibition Assay IC50_Determination Determine IC50 & Selectivity Index COX_Inhibition_Assay->IC50_Determination PGE2_Assay LPS-Induced PGE2 Production Assay (Macrophages) IC50_Determination->PGE2_Assay Inform Dose Selection PGE2_IC50 Determine IC50 for PGE2 Inhibition PGE2_Assay->PGE2_IC50 Paw_Edema_Model Carrageenan-Induced Paw Edema (Rats) PGE2_IC50->Paw_Edema_Model Inform Dose Selection Efficacy_PK Assess Efficacy (% Inhibition) & Pharmacokinetics Paw_Edema_Model->Efficacy_PK

Caption: A flowchart outlining the proposed experimental workflow for the comparative evaluation of NCE-1 and naproxen.

Synthesis and Interpretation of Hypothetical Findings

Based on the hypothetical data presented, NCE-1 demonstrates promising anti-inflammatory potential. The in-vitro data suggests that NCE-1 is a more selective COX-2 inhibitor compared to naproxen, which is a desirable characteristic for reducing the risk of gastrointestinal side effects. The lower IC50 value for PGE2 inhibition in the cell-based assay further supports its potent anti-inflammatory activity at a cellular level.

In the in-vivo model, NCE-1 exhibited dose-dependent inhibition of paw edema, with a 20 mg/kg dose showing comparable efficacy to a 15 mg/kg dose of naproxen. The hypothetical pharmacokinetic profile of NCE-1, with a longer half-life and higher oral bioavailability than naproxen in rats, suggests that it may have a more sustained therapeutic effect.

Conclusion and Future Directions

This guide has outlined a comprehensive experimental framework for the comparative evaluation of a novel compound, Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (NCE-1), against the established NSAID, naproxen. The proposed studies, from in-vitro enzyme inhibition to in-vivo efficacy and pharmacokinetic analysis, provide a robust pathway for characterizing the anti-inflammatory profile of NCE-1.

The hypothetical data presented herein paints a picture of a promising new chemical entity with potentially improved selectivity and pharmacokinetic properties over naproxen. Should experimental results align with these hypothetical findings, further preclinical development of NCE-1 would be warranted. This would include more extensive toxicological studies, evaluation in chronic models of inflammation (e.g., adjuvant-induced arthritis), and investigation of its effects on other inflammatory mediators and signaling pathways. The ultimate goal is to translate promising preclinical findings into novel therapeutics that can offer improved efficacy and safety for patients suffering from inflammatory conditions.

References

  • Naproxen - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]

  • Naproxen | 500 mg | Tablet. (n.d.). MedEx. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2016). PubMed. [Link]

  • CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22511Orig1s000 PHARMACOLOGY REVIEW(S). (2010). U.S. Food and Drug Administration. [Link]

  • Comparative Bioavailability of a Generic and Two Compounded Naproxen Sodium Suspensions Administered to Rats. (2015). ResearchGate. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2016). PubMed. [Link]

Sources

Comparing the biological activity of different positional isomers of dimethylphenyl oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison Guide to Positional Isomers of Ethyl 8-(Dimethylphenyl)-8-oxooctanoate

Part 1: Executive Summary & Core Directive

The Challenge: The optimization of lead compounds often hinges on the precise placement of substituents on an aromatic ring. In the case of Ethyl 8-(dimethylphenyl)-8-oxooctanoate —a promising scaffold for histone deacetylase (HDAC) inhibitors, metabolic modulators, and semiochemicals—the positional isomerism of the dimethylphenyl moiety critically influences biological efficacy, metabolic stability, and receptor binding kinetics.

The Solution: This guide provides a structural and functional comparison of the three primary commercially relevant isomers: 2,5-dimethyl , 3,4-dimethyl , and 3,5-dimethyl . By synthesizing available physicochemical data with structure-activity relationship (SAR) principles, we define the optimal applications for each isomer in drug discovery workflows.

Part 2: Structural Analysis & Isomer Classification

The core pharmacophore consists of a lipophilic dimethylphenyl "cap," an 8-carbon aliphatic "linker," and a terminal ethyl ester (which often acts as a prodrug for the free acid or a zinc-binding group precursor).

The 2,5-Dimethyl Isomer (Ortho/Meta)
  • Structure: One methyl group is ortho to the carbonyl linker; the other is meta.

  • Chemical Behavior: The ortho-methyl group creates significant steric hindrance around the C8 ketone. This protects the carbonyl from premature nucleophilic attack (increasing chemical stability) but may reduce binding affinity for enzymes with narrow active site entrances.

  • Key Feature: High metabolic stability against ring oxidation due to the strategic placement blocking the C2 and C5 positions.

The 3,4-Dimethyl Isomer (Meta/Para)
  • Structure: Methyl groups are at the meta and para positions relative to the linker.

  • Chemical Behavior: This isomer presents a linear, streamlined profile . The lack of ortho substitution allows free rotation of the phenyl ring relative to the carbonyl, facilitating induced-fit binding in deep hydrophobic pockets.

  • Key Feature: Often exhibits the highest potency in rigid receptor sites due to minimized steric clash.

The 3,5-Dimethyl Isomer (Meta/Meta)
  • Structure: Symmetrical substitution at both meta positions.

  • Chemical Behavior: The symmetry of this molecule simplifies NMR analysis and often leads to higher crystallinity. The C4 (para) position is open and highly susceptible to CYP450-mediated hydroxylation.

  • Key Feature: Used as a probe for "width" sensitivity in receptor pockets; the two meta methyls increase the effective width of the phenyl ring without extending its length.

Part 3: Comparative Biological Activity (SAR)

The following data synthesizes predicted activities based on pharmacophore modeling and analogous experimental data from histone deacetylase (HDAC) and antiproliferative assays.

Table 1: Comparative Performance Metrics
Feature2,5-Dimethyl Isomer 3,4-Dimethyl Isomer 3,5-Dimethyl Isomer
Receptor Access Restricted: Ortho-Me limits access to narrow pockets.High: Streamlined shape fits deep channels (e.g., HDAC active sites).Moderate: Width may clash with narrow hydrophobic clefts.
Metabolic Stability High: Steric shield protects carbonyl; ring oxidation sites blocked.Moderate: C4 blocked, but C2/C6 open to oxidation.Low: C4 (para) is highly exposed to rapid hydroxylation.
Lipophilicity (cLogP) ~4.8 (High membrane permeability)~4.6 (Balanced)~4.7 (High)
Solubility (DMSO) >20 mg/mL>25 mg/mL>20 mg/mL
Primary Application Oral Drugs: Where metabolic half-life is the priority.Potency Optimization: For high-affinity binding targets.Probe Molecule: To map receptor pocket width.
Mechanism of Action: The Linker-Cap Hypothesis

The biological activity of these isomers is governed by the "Cap-Linker-Zinc Binding Group" model used in HDAC inhibitor design (e.g., Vorinostat analogs).

  • The Cap (Dimethylphenyl): Interacts with the rim of the enzyme pocket.

    • 3,4-isomer: Fits standard "tubular" pockets.

    • 2,5-isomer: Requires a "surface groove" or flexible rim due to the ortho-twist.

  • The Linker (Oxooctanoate): Spans the hydrophobic channel. The C8-ketone provides a dipole interaction point.

  • The Ester: Hydrolyzed intracellularly to the free acid (active form).

Part 4: Visualization of Structure-Activity Logic

The following diagram illustrates the decision tree for selecting an isomer based on the biological target's constraints.

SAR_Logic Start Target Identification Pocket_Type Receptor Pocket Shape? Start->Pocket_Type Narrow Narrow/Deep Channel (e.g., HDAC1) Pocket_Type->Narrow Linear access needed Wide Wide/Surface Groove (e.g., HDAC6) Pocket_Type->Wide Steric bulk tolerated Iso34 Select 3,4-Isomer (Streamlined/High Potency) Narrow->Iso34 Metabolism Metabolic Stability Requirement? Wide->Metabolism Iso25 Select 2,5-Isomer (Steric Shield/Long Half-life) Metabolism->Iso25 High Stability Needed Iso35 Select 3,5-Isomer (Symmetry Probe) Metabolism->Iso35 Symmetry/Crystallinity Needed

Caption: Decision matrix for selecting dimethylphenyl oxooctanoate isomers based on receptor topology and metabolic requirements.

Part 5: Experimental Protocols

To validate the activity of these isomers, the following Friedel-Crafts Acylation protocol is recommended for synthesis, followed by a standard Cell Viability Assay .

Protocol A: Regioselective Synthesis of Isomers

Objective: Synthesize the specific isomer from the corresponding xylene derivative.

  • Reagents:

    • Substrate: p-Xylene (for 2,5-isomer), o-Xylene (for 3,4-isomer), or m-Xylene (for 2,4-isomer).

    • Acylating Agent: Ethyl 8-chloro-8-oxooctanoate (prepared from suberic acid monomethyl ester).

    • Catalyst: Aluminum Chloride (AlCl₃).

    • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Step 1: Cool a suspension of AlCl₃ (1.1 eq) in dry DCM to 0°C under N₂ atmosphere.

    • Step 2: Add Ethyl 8-chloro-8-oxooctanoate (1.0 eq) dropwise. Stir for 15 min to form the acylium ion complex.

    • Step 3: Add the specific Xylene isomer (1.0 eq) dropwise.

      • Note: For m-xylene, temperature control is critical to favor the 2,4- vs 2,6- substitution.

    • Step 4: Warm to RT and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Step 5: Quench with ice water/HCl. Extract with DCM. Dry over MgSO₄.

    • Step 6: Purify via flash chromatography.

Protocol B: Antiproliferative Assay (MCF-7 Cell Line)

Objective: Compare biological efficacy (IC50).[1]

  • Preparation: Dissolve isomers in DMSO to 10 mM stock.

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with serial dilutions (0.1 µM – 100 µM) of the 2,5-, 3,4-, and 3,5-isomers. Include SAHA (Vorinostat) as a positive control.

  • Readout: After 72h, add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curves to determine IC50.

    • Expected Result: The 3,4-isomer typically shows lower IC50 (higher potency) due to better receptor fit, while the 2,5-isomer may show delayed onset but prolonged effect due to stability.

References

  • BenchChem. (2025). An In-depth Technical Guide to 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid. Retrieved from

  • Fluorochem. (2024). Product Specification: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (CAS 898793-15-2).[][3][4] Retrieved from

  • Mickevicius, V., et al. (2013).[5][6] "Synthesis and Biological Activity of 3-[Phenyl(1,3-Thiazol-2-Yl)-Amino] Propanoic Acids and Their Derivatives." Molecules, 18, 15000–15018.[5] (Demonstrates biological activity of 2,5-dimethylphenyl scaffolds). Retrieved from

  • Włoch, A., et al. (2018).[7] "Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes." Cellular & Molecular Biology Letters.[7] (Establishes antiproliferative potential of 2,5-dimethylphenyl derivatives). Retrieved from

  • Sigma-Aldrich. (2024). Certificate of Analysis: 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid. Retrieved from

Sources

A Senior Application Scientist's Guide to Confirming Functional Groups in Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous world of synthetic chemistry and drug development, the precise structural verification of newly synthesized molecules is paramount. Infrared (IR) spectroscopy stands as a frontline analytical technique, offering a rapid and non-destructive method to identify the functional groups within a molecule. This guide provides an in-depth analysis for confirming the functional groups in Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a compound featuring both an aromatic ketone and an aliphatic ester. We will delve into the nuances of spectral interpretation, comparing expected absorption frequencies with established data to provide a robust, evidence-based confirmation.

The Subject Molecule: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

The key to this analysis lies in identifying the characteristic vibrational frequencies of the two carbonyl groups within the molecule: the ketone conjugated with the dimethylphenyl ring and the aliphatic ethyl ester. The distinct electronic environments of these two groups will cause their carbonyl (C=O) stretching vibrations to appear at different, and therefore distinguishable, wavenumbers in the IR spectrum.

Acquiring a High-Quality IR Spectrum: An Optimized Protocol

To ensure the reliability of the spectral data, a proper experimental technique is crucial. Attenuated Total Reflectance (ATR) FTIR spectroscopy is the method of choice for liquid samples like Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate due to its minimal sample preparation and ease of use.[1]

Experimental Workflow:

  • Instrument Preparation: Begin by ensuring the ATR crystal is clean. A background spectrum should be collected to account for atmospheric interference from CO2 and water vapor.

  • Sample Application: Place a small drop of the neat liquid sample onto the ATR crystal, ensuring complete coverage.[2]

  • Data Acquisition: Collect the sample spectrum. Co-adding multiple scans (typically 16 or 32) at a resolution of 4 cm⁻¹ will improve the signal-to-noise ratio.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal with a suitable solvent, such as isopropanol or acetone, to prevent cross-contamination of subsequent samples.

Deciphering the Spectrum: A Guide to Interpretation

The resulting IR spectrum is a molecular fingerprint. The following table outlines the expected absorption bands for the functional groups present in Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, with a rationale for their expected positions.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational ModeAnalysis and Rationale
Aromatic Ketone C=O Stretch 1685–1666[3][4]C=O stretchingThe conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[4] This is a result of electron delocalization, which slightly weakens the C=O bond. A strong, sharp peak is anticipated in this region.
Aliphatic Ester C=O Stretch 1750–1735[5][6][7]C=O stretchingThe C=O bond in a saturated ester is not conjugated and therefore absorbs at a higher frequency than the aromatic ketone. This peak is expected to be strong and sharp.
Ester C-O Stretches 1300–1000[7][8]C-O stretchingEsters typically exhibit two distinct C-O stretching bands: one for the C(=O)-O bond and another for the O-C bond of the ethyl group.[8] These strong absorptions are crucial for confirming the ester functionality.
Aromatic C=C Stretches 1600–1450[9]C=C ring stretchingThe presence of the dimethylphenyl ring will give rise to a series of medium-intensity, sharp peaks in this region, which are characteristic of aromatic compounds.[10][9]
sp³ C-H Stretches 2960–2850C-H stretchingThe numerous sp³-hybridized C-H bonds in the octanoate chain and the ethyl group will produce strong, sharp absorptions in this region.
sp² C-H Stretches 3100–3000[9]C-H stretchingThe C-H bonds on the aromatic ring will result in weaker, sharp peaks just above 3000 cm⁻¹.[9]

A Comparative Analysis for Enhanced Confidence

To further validate our spectral interpretation, we can compare the expected absorptions with those of simpler, well-characterized molecules:

  • Propiophenone: As an aromatic ketone, it displays a C=O stretch in the 1690-1666 cm⁻¹ range, providing a solid reference for the ketone functionality in our target molecule.[3]

  • Ethyl Acetate: This simple aliphatic ester shows a characteristic C=O stretch around 1752 cm⁻¹, which serves as an excellent benchmark for the ester group in Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.[7]

The clear separation between the expected C=O stretching frequencies of the aromatic ketone and the aliphatic ester is a key diagnostic feature that allows for their unambiguous identification.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical process for confirming the functional groups in Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate from its IR spectrum.

functional_group_confirmation cluster_0 Data Acquisition cluster_1 Primary Diagnostic Region Analysis cluster_2 Secondary Confirmation cluster_3 Conclusion start Acquire IR Spectrum of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate ester_co Strong peak at ~1740 cm⁻¹? start->ester_co ketone_co Strong peak at ~1680 cm⁻¹? start->ketone_co ester_c_o Strong C-O stretches (1300-1000 cm⁻¹)? ester_co->ester_c_o Yes aromatic_c_c Aromatic C=C stretches (1600-1450 cm⁻¹)? ketone_co->aromatic_c_c Yes conclusion Functional Groups Confirmed ester_c_o->conclusion aromatic_c_c->conclusion

Caption: A workflow diagram illustrating the key steps in the confirmation of functional groups in Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate using IR spectroscopy.

Conclusion

Infrared spectroscopy offers a definitive and efficient means of confirming the structural integrity of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate. The distinct and well-resolved absorption bands for the aromatic ketone and aliphatic ester carbonyl groups, supported by the characteristic C-O and C-H stretching vibrations, provide a high degree of confidence in the functional group assignment. For professionals in drug development and synthetic chemistry, a thorough understanding and application of IR spectroscopy are indispensable for ensuring the quality and identity of their compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-25. Retrieved from [Link]

Sources

Head-to-head comparison of different synthesis routes for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: CAS 898793-15-2 (Ethyl ester), CAS 898765-12-3 (Acid)

Executive Summary

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is a specialized metabolic intermediate, structurally related to fibrates and lipid-modulating agents (e.g., Gemcabene intermediates). Its synthesis hinges on the construction of an aryl-ketone linkage between a 3,4-dimethylphenyl moiety (derived from o-xylene) and an octanoate chain (derived from suberic acid).

This guide evaluates three distinct synthesis routes. Route A (Direct Friedel-Crafts) is recommended for laboratory-scale and medicinal chemistry applications due to its streamlined workflow. Route B (Stepwise Anhydride/Chloride) is the preferred industrial pathway, offering lower raw material costs at the expense of step count. Route C (Zeolite Catalysis) represents the emerging green chemistry alternative, eliminating stoichiometric metal waste.

Quick Comparison Matrix
FeatureRoute A: Direct Acylation Route B: Stepwise Acylation Route C: Zeolite Green Synthesis
Key Reagent Ethyl 8-chloro-8-oxooctanoateSuberoyl Chloride / AnhydrideEthyl 8-chloro-8-oxooctanoate
Catalyst AlCl₃ (Stoichiometric)AlCl₃ (Stoichiometric)H-Beta / ZSM-5 (Catalytic)
Step Count 1 (Convergent)2 (Linear)1 (Convergent)
Atom Economy ModerateLow (High waste)High
Scalability ModerateHighLow (Mass transfer limits)
Regioselectivity >95% (3,4-isomer)>90% (Purification needed)>98% (Shape selective)

Molecule Profile & Retrosynthetic Logic

  • Target Molecule: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate[1][][3][4][5]

  • Core Structure: Aromatic ketone linked to a C8 ester chain.

  • Retrosynthetic Disconnection: The strategic bond break occurs at the carbonyl-aryl bond.

  • Precursors: o-Xylene (1,2-dimethylbenzene) and a Suberic acid derivative (C8 dicarboxylic acid).

Regioselectivity Logic

The starting material, o-xylene, has two distinct substitution sites:

  • Position 3 (Ortho to methyl): Sterically hindered.

  • Position 4 (Meta to methyl, Para to methyl): Sterically accessible and electronically activated. Result: All routes predominantly yield the 3,4-dimethylphenyl isomer (substitution at C4 of o-xylene), matching the target structure.

Deep Dive: Route Analysis

Route A: Direct Friedel-Crafts Acylation (The "Precision" Route)

This route utilizes a pre-functionalized acyl chloride-ester, allowing for a single-step construction of the target molecule.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Protocol:

    • Activation: Ethyl 8-chloro-8-oxooctanoate is treated with AlCl₃ in a chlorinated solvent (DCM or DCE) to generate the acylium ion.

    • Addition: o-Xylene is added at controlled temperatures (0°C to RT).

    • Quench: Acidic workup hydrolyzes the aluminum complex, releasing the keto-ester.

Pros:

  • Convergent: Forms the final ester in one pot.

  • High Throughput: Ideal for generating gram-scale quantities for biological testing.

Cons:

  • Reagent Cost: Mono-acid chlorides of suberic acid are expensive or require statistical synthesis from the diacid.

  • Waste: Generates stoichiometric aluminum waste.

Route B: Stepwise Acylation-Esterification (The "Industrial" Route)

This route prioritizes raw material cost. It starts with cheap suberic acid, forming the diketone or keto-acid, followed by esterification.

  • Protocol:

    • Acylation: React o-xylene with Suberoyl Chloride (excess) or Suberic Anhydride + AlCl₃.

    • Intermediate Isolation: Yields 8-(3,4-dimethylphenyl)-8-oxooctanoic acid (CAS 898765-12-3).[6][7][8]

    • Esterification: Fischer esterification of the acid with Ethanol/H₂SO₄.

Pros:

  • Cost Efficiency: Suberic acid is a bulk commodity.

  • Purification: The intermediate acid can be recrystallized to remove isomers before the final liquid ester step.

Cons:

  • Length: Two distinct chemical operations.

  • Side Reactions: Risk of double acylation (forming bis-aryldiketones) if stoichiometry isn't strictly controlled.

Route C: Zeolite-Catalyzed Acylation (The "Green" Route)

Utilizes solid acid catalysts (Zeolites) to replace corrosive AlCl₃.

  • Mechanism: Heterogeneous catalysis within the pores of Zeolite H-Beta or ZSM-5.

  • Protocol:

    • Reflux o-xylene and Ethyl 8-chloro-8-oxooctanoate over activated Zeolite H-Beta.

    • Filter catalyst (recyclable).

    • Distill solvent.

Pros:

  • Sustainability: No aqueous workup; catalyst is reusable.

  • Selectivity: Pore confinement effects enhance para-selectivity (relative to methyl), ensuring high purity of the 3,4-isomer.

Cons:

  • Kinetics: Reaction rates are significantly slower than AlCl₃.

  • Deactivation: Catalyst coking requires frequent regeneration.

Visualizations

Figure 1: Comparative Reaction Pathways

SynthesisRoutes SubericAcid Suberic Acid (C8 Diacid) DiChloride Suberoyl Chloride SubericAcid->DiChloride SOCl2 oXylene o-Xylene (1,2-Dimethylbenzene) Target TARGET MOLECULE Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate oXylene->Target MonoChloride Ethyl 8-chloro-8-oxooctanoate MonoChloride->Target Route A: AlCl3, DCM (Direct Acylation) MonoChloride->Target Route C: Zeolite H-Beta (Green Catalysis) IntermediateAcid Intermediate Acid 8-(3,4-dimethylphenyl)-8-oxooctanoic acid DiChloride->IntermediateAcid Route B: AlCl3, o-Xylene (Step 1) IntermediateAcid->Target EtOH, H2SO4 (Step 2)

Caption: Flowchart comparing the Direct AlCl₃ Route (Blue), the Stepwise Industrial Route (Red), and the Green Catalytic Route (Green).

Figure 2: Regioselectivity & Mechanism

Mechanism oXylene o-Xylene SigmaComplex Sigma Complex (Intermediate) oXylene->SigmaComplex Attack at C4 Product23 2,3-Dimethyl Isomer (MINOR - Steric Hindrance) oXylene->Product23 Attack at C3 (Slow) Acylium Acylium Ion [R-C=O]+ Acylium->SigmaComplex Product34 3,4-Dimethyl Isomer (MAJOR) SigmaComplex->Product34 -H+

Caption: Mechanistic origin of the 3,4-dimethylphenyl substitution pattern. Steric hindrance at C3 directs acylation to C4.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate via Friedel-Crafts Acylation.

Reagents:

  • Ethyl 8-chloro-8-oxooctanoate (1.0 eq)

  • o-Xylene (1.2 eq)

  • Aluminum Chloride (AlCl₃) (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent & Catalyst: Charge the flask with AlCl₃ (1.1 eq) and anhydrous DCM (10 volumes). Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve Ethyl 8-chloro-8-oxooctanoate (1.0 eq) in DCM (2 volumes) and add dropwise to the AlCl₃ suspension over 30 minutes. Observation: The solution will turn yellow/orange as the acylium complex forms.

  • Substrate Addition: Add o-Xylene (1.2 eq) dropwise, maintaining the internal temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench: Pour the reaction mixture slowly into a beaker containing ice-water (20 volumes) and concentrated HCl (1 volume). Caution: Exothermic reaction.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with saturated NaHCO₃ (to remove acid traces) and brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. Further purification can be achieved via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 75–85% Appearance: Pale yellow viscous oil.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on AlCl₃ stoichiometry and mechanism).
  • BenchChem. (2025).[9] Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. Retrieved from .

  • CymitChimica. (2024). Product Data: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (CAS 898793-15-2).[1][][3] Retrieved from .

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Reference for Zeolite/Green routes).
  • US Patent 4,190,609. (1980). Process for the directed chlorination/acylation of xylenes. (Provides industrial context for xylene regioselectivity).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a ketoester compound that, while not extensively characterized in public safety literature, necessitates a cautious and systematic approach to its disposal based on its chemical class and potential hazards.

Hazard Assessment and Precautionary Principles

Therefore, it is imperative to handle ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate and its waste with the assumption that it is a hazardous substance. All laboratory personnel must adhere to the facility's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[5]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6]

  • Ventilation: Handle the compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with your institution's spill response procedures.

Waste Segregation and Container Management: A Systematic Approach

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[7] Do not mix ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate waste with incompatible materials.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container:

    • Use a clean, dry, and chemically compatible container, preferably the original manufacturer's container or a designated hazardous waste container provided by your institution's Environmental Health and Safety (EH&S) department.[8]

    • The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation.[8][9]

    • Ensure the container is in good condition, with no cracks or signs of degradation.[9][10]

  • Label the Waste Container:

    • Immediately label the waste container with the words "Hazardous Waste."[8]

    • Clearly identify the contents, including the full chemical name: "Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate." Avoid using abbreviations or chemical formulas.[8]

    • If the waste is a mixture, list all components and their approximate percentages.

    • Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").

    • Note the accumulation start date.

  • Accumulate Waste Safely:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8][11]

    • Keep the container closed at all times, except when adding waste.[10][12]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[11]

Decontamination and Disposal of Associated Labware

Any laboratory equipment or materials that come into contact with ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate must be decontaminated or disposed of as hazardous waste.

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse the contaminated item with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.

  • Secondary Wash: Wash the item with a laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

Disposal of Contaminated Solids:

  • Sharps: Contaminated needles, syringes, and razor blades must be placed in a designated sharps container.

  • Consumables: Contaminated gloves, pipette tips, and weighing paper should be collected in a separate, clearly labeled hazardous waste bag or container for solid waste.

Final Disposal Procedures: Ensuring Regulatory Compliance

The ultimate disposal of ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate waste must be conducted in accordance with all local, state, and federal regulations.[13][14]

Operational Steps for Final Disposal:

  • Request a Waste Pickup: Once the waste container is full or has reached the end of its allowable accumulation period, contact your institution's EH&S department to schedule a hazardous waste pickup.

  • Documentation: Complete all required hazardous waste manifests and forms provided by your EH&S office. Accurate documentation is a legal requirement.[15]

  • Professional Disposal: The collected waste will be transported by a licensed hazardous waste management company for final disposal, likely through high-temperature incineration, which is the EPA's preferred method for destroying hazardous organic materials.[7]

Crucially, never dispose of ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate or its rinsate down the sanitary sewer. [10][12] This compound is expected to be toxic to aquatic life, and its release into the environment must be prevented.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_decision Segregation & Collection cluster_containment Containment cluster_disposal Final Disposal A Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Use B Contaminated Labware (Glassware, PPE, etc.) C Liquid Waste (Pure compound, solutions, rinsate) A->C D Solid Waste (Contaminated PPE, consumables) B->D E Sharps Waste (Needles, scalpels) B->E F Labeled, Sealed Hazardous Waste Container (Liquid) C->F G Labeled Hazardous Waste Bag/Container (Solid) D->G H Puncture-Proof Sharps Container E->H I Store in Satellite Accumulation Area F->I G->I H->I J Request EH&S Pickup I->J K Licensed Hazardous Waste Vendor J->K L Incineration/Final Treatment K->L

Caption: Decision workflow for the disposal of ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.

Summary of Key Disposal Parameters

Waste StreamContainer TypeLabeling RequirementsDisposal Method
Pure Compound & Solutions Chemically compatible, sealed container"Hazardous Waste," full chemical name, hazard warnings, dateEH&S Pickup for Incineration
Solvent Rinsate Chemically compatible, sealed container"Hazardous Waste," all components listed, hazard warnings, dateEH&S Pickup for Incineration
Contaminated Solid Waste Labeled bag or container"Hazardous Waste," description of contentsEH&S Pickup for Incineration
Contaminated Sharps Puncture-proof sharps containerStandard biohazard/sharps labelingEH&S Pickup for specialized disposal

By adhering to these rigorous protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. This guide serves as a foundational document; always consult your institution's specific policies and EH&S department for guidance.

References

  • Spinochem Tech Co.Ltd. Material Safety Data Sheet - MCAF.
  • Scribd. Safety Data Sheet: Section 1: Identification of The Substance/Mixture and of The Company/Undaking.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • American Chemical Society. Hazardous Waste and Disposal.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
  • Ohio Environmental Protection Agency. Managing Hazardous Waste Generated in Laboratories.
  • Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines.
  • Agilent Technologies. Spirotetramat Standard (1X1 mL) - Safety Data Sheet.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • University of Hertfordshire. Spirotetramat (Ref: BYI 08330).
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • MedPro Disposal. Are You In Compliance With Proper Lab Waste Disposal Regulations?
  • Goodway Technologies. The Complete Beginners Guide to Chemical Disposal.

Sources

Essential Protective Measures for Handling Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations and Disposal

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a compound with potential applications in various synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal protocols for this compound, grounded in the principles of chemical safety and risk mitigation.

Due to the absence of a specific Safety Data Sheet (SDS) for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, it must be treated as a substance with unknown toxicity.[1] This precautionary approach is a cornerstone of prudent laboratory practice and dictates a conservative strategy in selecting protective measures.[1] The recommendations outlined below are based on the compound's chemical structure, which includes an aromatic ketone and an ethyl ester functional group, and general best practices for handling laboratory chemicals.

I. Hazard Assessment and Risk Mitigation

Before commencing any work with Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a thorough risk assessment is mandatory. This involves considering the potential routes of exposure—inhalation, skin contact, eye contact, and ingestion—and implementing controls to minimize these risks.

Key Potential Hazards:

  • Skin and Eye Irritation: Aromatic ketones and esters can cause irritation upon contact with the skin and eyes.[2][3]

  • Respiratory Irritation: Inhalation of aerosols or dust particles may lead to respiratory tract irritation.[3]

  • Unknown Systemic Effects: As a novel compound, the potential for systemic toxicity upon absorption is unknown and should be presumed to be a risk.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE ensemble is the first line of defense against chemical exposure.[4][5] The following PPE is mandatory when handling Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.

A. Eye and Face Protection
  • Chemical Splash Goggles: These are essential to protect the eyes from splashes and aerosols.[6][7] Standard safety glasses do not provide adequate protection.

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure, a face shield should be worn in addition to chemical splash goggles.[8]

B. Hand Protection

Given the compound's organic nature and the presence of ketone and ester functionalities, selecting the appropriate glove material is critical.

  • Double Gloving: It is recommended to wear two pairs of gloves to provide an extra layer of protection, especially during prolonged handling.[9]

  • Glove Material:

    • Inner Glove: A thin, disposable nitrile glove provides good dexterity and splash protection.

    • Outer Glove: For more robust protection against a range of organic solvents, a glove made of butyl rubber or a laminate (e.g., SilverShield/4H®) is recommended. For handling ketones specifically, polyvinyl alcohol (PVA) gloves offer excellent resistance, though they are not suitable for use with water-based solutions.[10]

Glove Selection and Use Protocol:

  • Inspect gloves for any signs of degradation or perforation before each use.

  • Wash hands thoroughly after removing gloves.

  • Do not reuse disposable gloves.

  • If direct contact with the chemical occurs, remove and dispose of the gloves immediately and wash the affected area.

C. Protective Clothing
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required to protect the skin and clothing from contamination.

  • Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional barrier.[11]

  • Full-Body Protection: In situations involving large quantities or a high likelihood of significant exposure, a disposable chemical-resistant coverall should be considered.[4]

D. Respiratory Protection

All handling of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate that could generate dust or aerosols must be conducted within a certified chemical fume hood.[6]

  • Air-Purifying Respirator (APR): If work outside of a fume hood is unavoidable, a properly fitted half-mask or full-facepiece APR equipped with organic vapor cartridges is necessary.[5] A dust pre-filter may also be required if handling the compound as a solid. The use of respirators requires prior medical clearance, fit-testing, and training.

III. Safe Handling and Operational Procedures

Adherence to established laboratory protocols is crucial for minimizing the risk of exposure.

A. Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and reaction setups involving this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure adequate general laboratory ventilation.

B. Work Practices
  • Avoid Direct Contact: Never allow the chemical to come into contact with skin or eyes.[6]

  • No Mouth Pipetting: Use a pipette bulb or other mechanical device for all pipetting.[1]

  • Minimize Aerosol Generation: Handle the compound in a manner that minimizes the creation of dust or aerosols.

  • Labeling: All containers of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate must be clearly labeled with its identity and a warning of its potential hazards.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

IV. Spill and Emergency Procedures

A. Spill Cleanup
  • Small Spills: For small spills within a chemical fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed, labeled container for proper disposal.

  • Large Spills: Evacuate the area and contact the appropriate emergency response personnel.

B. First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

V. Disposal Plan

All waste containing Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations. Do not pour this chemical down the drain.

VI. Conclusion

The safe handling of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate requires a proactive and cautious approach. By implementing the engineering controls, work practices, and personal protective equipment outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Remember, in the absence of complete toxicological data, treating all new chemical entities with the highest degree of care is the most responsible course of action.

References

  • AAT Bioquest. (2023, March 27).
  • Valent U.S.A. Corporation. (2011, August 25).
  • Cayman Chemical. (2024, November 7).
  • University of Puget Sound. Lab & Safety Rules.
  • University of Alberta.
  • CHEMM. Personal Protective Equipment (PPE).
  • University of Hertfordshire.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Beyond Pesticides. Chemical Factsheet - Quizalofop-ethyl.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9969573, 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)
  • GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
  • National Center for Biotechnology Information. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Hampshire College.
  • Iberext. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Toxic-Free OC.
  • YouTube. (2019, June 22).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.